Bisdisulizole disodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
180898-37-7 |
|---|---|
Molecular Formula |
C20H14N4NaO12S4 |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate |
InChI |
InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36); |
InChI Key |
YCWCJGXHELVZPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
192776-90-2 |
Synonyms |
disodium phenyl dibenzimidazole tetrasulfonate PDBT cpd |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bisdisulizole Disodium (B8443419)
This technical guide provides a comprehensive overview of the chemical structure, properties, and functional characteristics of Bisdisulizole disodium, a broad-spectrum ultraviolet (UV) filter.
Chemical Structure and Identity
This compound (USAN) is a water-soluble organic compound known chemically as disodium phenyl dibenzimidazole tetrasulfonate.[1][2] Its structure is characterized by a central phenylene group linking two benzimidazole (B57391) rings, each substituted with two sulfonic acid groups. This highly sulfonated and aromatic structure is key to its efficacy as a UV absorber.
-
IUPAC Name: disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[3]
-
Synonyms: Disodium Phenyl Dibenzimidazole Tetrasulfonate, Neo Heliopan AP, Bisimidazylate[4][5]
Physicochemical and Spectroscopic Properties
This compound's physical and chemical properties are summarized in the table below. Its most notable characteristic is its high water solubility, which distinguishes it from many other oil-soluble UV filters.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [5] |
| Molecular Weight | 674.6 g/mol | [3][5] |
| Appearance | Yellow to dark yellow powder | [4] |
| Solubility | Water-soluble | [1] |
| UV Absorption Range | 280-370 nm | [4][6] |
| Peak Absorbance (λmax) | ~335 nm (in the UVA-II range) | [1][2] |
Mechanism of Action: Photoprotection
The primary function of this compound is to provide photoprotection by absorbing harmful UVA radiation.[1] The mechanism involves the molecule absorbing high-energy UV photons, which transitions it to an electronically excited state. This absorbed energy is then rapidly and harmlessly dissipated, primarily as heat, allowing the molecule to return to its ground state and absorb another photon. This efficient cycle of absorption and energy dissipation is central to its excellent photostability and sustained protective effect against UV-induced skin damage.[6]
Caption: Photoprotective mechanism of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and neutralization.
Methodology Overview:
-
Sulfonation of Precursors: Aromatic precursor molecules are first functionalized with sulfonic acid groups. This is a critical step that imparts water solubility.[3]
-
Condensation Reaction: A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized through the condensation of o-phenylenediamine (B120857) with a sulfonated terephthalic acid derivative. This reaction is typically catalyzed under acidic conditions, facilitating the cyclization to form the benzimidazole rings.[3]
-
Neutralization: The resulting tetrasulfonic acid is neutralized with a base, such as sodium hydroxide, to form the disodium salt.[3]
-
Purification: Purification protocols often involve sequential treatments with activated carbon to remove organic impurities. The pH is adjusted (e.g., to pH 5) to optimize purity. The final product is often precipitated from the aqueous solution using sodium chloride, achieving high recovery rates.[3]
Photostability Testing
Photostability is a critical parameter for any UV filter. The following protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products.[7][8][9]
Objective: To assess the photostability and degradation profile of this compound upon exposure to a standardized light source.
Methodology:
-
Sample Preparation:
-
A solution of this compound is prepared in a suitable solvent (e.g., purified water) at a known concentration.
-
A thin layer of the powdered substance is spread evenly in a chemically inert and transparent container (e.g., quartz).[8]
-
"Dark" control samples, wrapped in aluminum foil to protect from light, are prepared in parallel.
-
-
Light Exposure:
-
Samples are exposed to a light source that provides a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[7][9]
-
A validated chemical actinometric system or calibrated radiometers/lux meters are used to monitor the light exposure.[7]
-
-
Analysis:
-
After exposure, the samples (both light-exposed and dark controls) are analyzed.
-
High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the remaining this compound and detecting any photodegradation products.[6] A typical HPLC method would utilize a C18 column with a gradient mobile phase of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[6]
-
UV-Vis Spectroscopy is used to assess any changes in the UV absorption spectrum of the compound after irradiation.
-
-
Data Evaluation:
-
The percentage of degradation is calculated by comparing the concentration of this compound in the light-exposed sample to the dark control.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Any significant change in the UV absorption spectrum is noted.
-
Caption: Experimental workflow for photostability testing.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound, used for both purity assessment and quantification in formulations.[6]
| Analytical Technique | Purpose |
| HPLC | Purity assessment, quantification, and identification of impurities or degradation products.[6] |
| UV-Vis Spectroscopy | Confirmation of UV absorption profile and quantification. |
| FT-IR Spectroscopy | Confirmation of functional groups and molecular structure. |
| NMR Spectroscopy | Elucidation of the precise chemical structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation of impurities.[6] |
References
- 1. This compound [benchchem.com]
- 2. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]
- 3. Buy this compound | 180898-37-7 [smolecule.com]
- 4. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 5. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | UV Absorber For Research [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. iagim.org [iagim.org]
- 9. fda.gov [fda.gov]
Mechanism of action of Bisdisulizole disodium as a UVA filter
An In-depth Technical Guide on the Core Mechanism of Action of Bisdisulizole Disodium (B8443419) as a UVA Filter
Executive Summary
Bisdisulizole disodium (Disodium Phenyl Dibenzimidazole Tetrasulfonate), commercially known as Neo Heliopan® AP, is a highly effective, water-soluble, and photostable organic ultraviolet (UV) filter.[1][2][3] Its primary function is the absorption of high-energy UVA radiation, specifically within the UVA II spectrum (320-340 nm), thereby protecting the skin from the damaging effects of sun exposure, such as photoaging and carcinogenesis.[4][5][6] The molecule's efficacy is rooted in its chemical structure, which facilitates the absorption of UV photons and the rapid, harmless dissipation of the absorbed energy through a series of photophysical processes. This document provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams of the core processes and evaluation workflows.
Core Mechanism of Action: Photophysics and Photochemistry
The protective action of this compound is not a static blocking effect but a dynamic, cyclical process at the molecular level. The core mechanism involves the absorption of a UV photon, transition to an electronically excited state, and rapid relaxation back to the ground state, dissipating the energy primarily as heat.[4][5]
Photon Absorption and Electronic Excitation
The conjugated aromatic system of the benzimidazole (B57391) rings in the this compound molecule is rich in π-electrons.[5][7] This structure is specifically tuned to absorb energy in the UVA II range, with a maximum absorption peak (λmax) at approximately 335 nm.[8][9][10] Upon absorbing a UV photon, a valence electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an electronically excited singlet state (S₁).[5][6]
Energy Dissipation and Photostability
The remarkable photostability of this compound is its ability to efficiently and rapidly return to the ground state without undergoing photochemical degradation.[10] This is achieved through several key intramolecular processes:
-
Excited-State Intramolecular Proton Transfer (ESIPT): While direct studies on this compound are proprietary, strong evidence from similar bis-benzimidazole derivatives suggests that an ultrafast ESIPT is a likely primary deactivation pathway.[11] In this process, a proton is transferred between heteroatoms within the molecule on a femtosecond timescale (estimated ~300 fs). This creates a transient keto-tautomer, which is energetically unstable.[11]
-
Vibrational Relaxation and Internal Conversion: Following ESIPT, the excited keto-tautomer undergoes further structural relaxation and vibrational cooling on a picosecond timescale (estimated ~3 ps).[11] The molecule then rapidly returns to its ground state via non-radiative decay (internal conversion), releasing the absorbed energy as thermal energy (heat).[5]
-
Intersystem Crossing (ISC): Another potential, though likely minor, pathway for energy dissipation is intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁).[12][13] However, for an effective UV filter, rapid internal conversion is the desired pathway as it minimizes the lifetime of reactive excited states, preventing photochemical reactions that could lead to degradation or the formation of harmful photoproducts.
This efficient cycle of absorption and harmless dissipation allows a single molecule of this compound to neutralize thousands of UV photons, providing sustained protection.
Diagram of Photophysical Mechanism
Caption: Photophysical cycle of this compound.
Quantitative Data
The performance characteristics of this compound have been quantified through various spectroscopic and photochemical methods.
Table 1: Spectroscopic Properties
| Parameter | Value | Reference(s) |
| Peak Absorbance (λmax) | ~335 nm | [8][9] |
| Absorption Range | UVA II (approx. 320-370 nm) | [6][8][10] |
| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹ cm⁻¹ | N/A |
| Specific Extinction (E1% 1cm at 335 nm) | min. 770 - 800 | [8] |
Table 2: Physicochemical and Stability Properties
| Parameter | Value / Description | Reference(s) |
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate | [3] |
| CAS Number | 180898-37-7 | [3][14] |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [14] |
| Molecular Weight | ~674.6 g/mol | [14] |
| Solubility | Water-soluble | [9][10] |
| Photostability | Excellent; Highly photostable | [10] |
Secondary Mechanism: Prevention of Photoaging Pathways
Beyond its primary role as a photon absorber, this compound contributes to skin health by preventing the initiation of UV-induced cellular damage cascades that lead to photoaging. UVA radiation is a known activator of Matrix Metalloproteinases (MMPs), particularly MMP-1, an enzyme that degrades collagen in the dermal extracellular matrix.[2][15] By absorbing UVA photons before they can interact with skin cells, this compound effectively inhibits the signaling pathways that lead to MMP-1 upregulation, thus preserving the structural integrity of the skin.[1]
Diagram of MMP-1 Inhibition Pathway
Caption: Inhibition of the UVA-induced MMP-1 pathway.
Experimental Protocols
The efficacy and photostability of UV filters like this compound are evaluated using standardized in vitro methodologies. The following protocols are based on established international standards.
Protocol: In Vitro UVA Protection Factor (UVA-PF) Determination
This method assesses the UVA protection of a sunscreen formulation after exposure to a controlled dose of UV radiation.
-
Substrate Preparation: A roughened Polymethyl methacrylate (B99206) (PMMA) plate is used as the substrate to mimic the skin's surface.
-
Sample Application: A precise amount of the sunscreen formulation containing this compound is applied to the PMMA plate (e.g., 0.75 - 1.3 mg/cm²) and distributed evenly. The plate is then left to equilibrate in the dark (e.g., 15-30 minutes) to form a stable film.
-
Initial Absorbance Measurement (A₀(λ)): The UV absorbance of the sample-coated plate is measured from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.
-
SPF and C-Factor Calculation: The initial absorbance data is used to calculate an in vitro SPF value. This value is mathematically adjusted using a correction coefficient (C) to match the labeled in vivo SPF of the product. This step normalizes the data.
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a calibrated solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVA-PF₀) derived from the adjusted absorbance curve.
-
Final Absorbance Measurement (A(λ)): After irradiation, the UV absorbance of the sample-coated plate is measured again across the 290-400 nm range.
-
UVA-PF Calculation: The final UVA-PF is calculated from the post-irradiation absorbance data (A(λ)), using a weighted integral that considers the Persistent Pigment Darkening (PPD) action spectrum and the standard solar simulator output spectrum.
Protocol: In Vitro Photostability Assessment
This protocol specifically evaluates the change in a product's absorbance profile after UV exposure.
-
Sample Preparation: As described in section 5.1, the product is applied evenly to a PMMA substrate.
-
Pre-Irradiation Measurement: The initial absorbance spectrum (290-400 nm) is recorded.
-
Irradiation: The sample is irradiated with a defined dose of UV from a solar simulator. The dose can be a fixed amount or a percentage of the product's labeled SPF (e.g., equivalent to 33% of the SPF).
-
Post-Irradiation Measurement: The absorbance spectrum is recorded again after the irradiation step.
-
Data Analysis: The pre- and post-irradiation spectra are compared. Photostability is often quantified by the change in the area under the absorbance curve (AUC) or by the percentage loss of protection in the UVA or UVB range. A highly photostable filter like this compound will show minimal change between the two spectra.
Diagram of Experimental Workflow
Caption: General workflow for in vitro photostability testing.
Conclusion
This compound is a sophisticated UVA filter whose efficacy is defined by its molecular photophysics. Its benzimidazole-based structure is engineered to absorb harmful UVA II radiation and dissipate the energy through an ultrafast, non-destructive cycle involving excited-state intramolecular proton transfer and vibrational relaxation. This inherent photostability ensures sustained protection. Furthermore, by preventing photons from reaching the skin, it inhibits downstream cellular damage pathways, such as MMP-1 activation, which are responsible for photoaging. Standardized in vitro protocols confirm its high performance and stability, making it a critical component in modern, broad-spectrum sunscreen formulations.
References
- 1. UVA-activated synthesis of metalloproteinases 1, 3 and 9 is prevented by a broad-spectrum sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Eicosapentaenoic acid inhibits UV-induced MMP-1 expression in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. US4011236A - N-(benzimidazol-2-yl)arylcarboxamides as ultraviolet (uv) light absorbers - Google Patents [patents.google.com]
- 8. Disodium Phenyl Dibenzimidazole Tetrasulfonate | Cosmetic Ingredients Guide [ci.guide]
- 9. uk.typology.com [uk.typology.com]
- 10. qzebright.com [qzebright.com]
- 11. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excited-State Dynamics of Bis(tetraethylammonium) Di-µ-bromo-dibromodicuprate(I) Thin Films [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Articles [kosmoscience.com]
An In-depth Technical Guide to the Photochemical and Photophysical Properties of Bisdisulizole Disodium
Abstract
Bisdisulizole disodium (B8443419), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a highly effective, water-soluble organic compound utilized as a broad-spectrum ultraviolet (UV) filter.[1][2][3] Its primary function lies in the absorption of UVA radiation, particularly within the UVA II range, making it a critical component in advanced sunscreen and cosmetic formulations.[4][5][6] This technical guide provides a comprehensive overview of the core photochemical and photophysical properties of Bisdisulizole disodium. It details its absorption and emission characteristics, exceptional photostability, and the mechanisms underlying its protective action. Furthermore, this document outlines the experimental protocols for characterizing these properties and explores its synergistic interactions with other UV filters. The information presented is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic science.
Introduction
This compound (CAS No. 180898-37-7) is a symmetrically substituted aromatic compound belonging to the benzimidazole (B57391) class of molecules.[4][5][6][7][8][9][10] Its chemical structure, featuring a phenylene-bridged bis-benzimidazole core extensively functionalized with sulfonic acid groups, imparts high water solubility and defines its photophysical behavior.[5] This unique water solubility allows for its incorporation into less greasy, aesthetically pleasing aqueous-based formulations, a distinct advantage over many oil-soluble UV filters.[2][6][8] The compound is recognized for its remarkable photostability and its specific, potent absorption of UVA radiation, which is crucial for protecting the skin from photoaging and DNA damage.[1][5][11]
Table 1: Chemical and Physical Identity of this compound
| Property | Value |
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate |
| Synonyms | Neo Heliopan AP, Bisimidazylate |
| CAS Number | 180898-37-7[4][5][6][7][8][9][10] |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄[12] |
| Molecular Weight | 653.6 g/mol [4][5] |
| Solubility | Water-soluble[2][4][5][6][8] |
Photophysical Properties
The interaction of this compound with UV radiation is defined by its electronic structure, which governs its absorption and subsequent energy dissipation pathways. Upon absorbing a UV photon, the molecule transitions to an electronically excited state, from which it must relax back to the ground state.[5][11]
UV Absorption
This compound is a highly efficient UVA II absorber, with a strong absorption profile spanning from approximately 280 nm to 370 nm.[5][7][13] Its peak absorbance is centered in the UVA II region, which is critical for shielding against this specific range of damaging radiation.[5][6][11] The molecule possesses an exceptionally high molar extinction coefficient, indicative of its efficiency as a UV absorber.[4]
Table 2: UV Absorption Properties of this compound
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~334-335 nm | [4][6][11] |
| Absorption Range | 280 nm - 370 nm | [5][7][13] |
| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹ cm⁻¹ | [4] |
Fluorescence Emission
Following UV absorption and excitation to the S₁ state, the primary relaxation pathway for this compound is fluorescence.[4] This radiative decay process involves the emission of a photon as the molecule returns to its ground state. The compound is a strong fluorophore, characterized by an exceptionally high fluorescence quantum yield, which underscores the efficiency of this de-excitation channel.[4][11] This rapid and efficient energy dissipation as light is a key contributor to its photostability, preventing the molecule from undergoing degradative photochemical reactions.[4]
Table 3: Fluorescence Properties of this compound
| Parameter | Value | Reference |
| Emission Maximum (λem) | 389 nm (in aqueous solution) | [4] |
| Fluorescence Quantum Yield (ΦF) | 94% (in aqueous solution) | [4] |
| Stokes Shift | 55 nm | [4] |
| Excitation Wavelength (for analysis) | 330 nm | [5] |
| Emission Wavelength (for analysis) | 454 nm | [5] |
Photochemical Properties and Photostability
A critical attribute for any UV filter is its ability to remain chemically intact and effective upon prolonged exposure to UV radiation. This compound exhibits exceptional photostability, a property attributed to its inherent molecular structure.[4][7][11]
The conjugated aromatic system and the presence of sulfonate groups create multiple resonance structures that can effectively delocalize and accommodate the energy of the excited state without leading to irreversible chemical changes.[4] The high efficiency of fluorescence as a de-excitation pathway rapidly dissipates absorbed energy, preventing the accumulation of excited-state energy that could otherwise initiate photodegradation.[4]
Comprehensive studies using solar simulators have demonstrated that the compound shows remarkable resistance to photodegradation. After two hours of controlled solar simulator irradiation, this compound maintains an Area Under Curve Index of 99.95% in the critical 290-400 nm wavelength range.[4] This high level of stability ensures consistent and reliable protection during extended periods of sun exposure, a significant advantage over photolabile filters such as avobenzone.[4]
Mechanism of Photoprotection
The primary mechanism of action for this compound is the absorption of high-energy UVA photons, followed by the rapid and harmless dissipation of that energy.
References
- 1. medkoo.com [medkoo.com]
- 2. uk.typology.com [uk.typology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 180898-37-7 [smolecule.com]
- 5. This compound | UV Absorber For Research [benchchem.com]
- 6. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]
- 7. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 8. procoal.co.uk [procoal.co.uk]
- 9. disodium phenyl dibenzimidazole tetrasulfonate, 180898-37-7 [thegoodscentscompany.com]
- 10. DISODIUM PHENYL DIBENZIMIDAZOLE TETRASULFONATE | 180898-37-7 [chemicalbook.com]
- 11. This compound [benchchem.com]
- 12. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. UVA Filter this compound Latest Price, UVA Filter this compound Exporter [handomchemical.com]
An In-depth Technical Guide to the Synthesis of Bisdisulizole Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Bisdisulizole disodium (B8443419), a broad-spectrum UVA filter. The document details the core chemical reactions, identifies key intermediates, and presents available experimental protocols and quantitative data.
Synthesis Pathway Overview
The primary industrial synthesis of Bisdisulizole disodium (also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate) involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and neutralization. The key starting materials are o-phenylenediamine (B120857) and terephthalic acid.
The overall synthesis can be visualized as a three-stage process:
-
Condensation and Simultaneous Sulfonation: o-Phenylenediamine and terephthalic acid undergo a condensation reaction in the presence of a strong acid and a sulfonating agent to form the key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid.
-
Purification of the Intermediate: The crude tetrasulfonic acid intermediate is purified to remove impurities.
-
Neutralization: The purified intermediate is neutralized with a sodium base to yield the final product, this compound.
// Reactants OPD [label="o-Phenylenediamine"]; TPA [label="Terephthalic Acid"]; SulfonatingAgent [label="Chlorosulfonic Acid &\nSulfuric Acid", shape=ellipse, fillcolor="#FFFFFF"];
// Intermediates Intermediate [label="Phenylene-bis-benzimidazole-\ntetrasulfonic Acid"]; PurifiedIntermediate [label="Purified Intermediate"];
// Reagents NaOH [label="Sodium Hydroxide", shape=ellipse, fillcolor="#FFFFFF"]; Purification [label="Purification\n(Activated Carbon,\nPrecipitation)", shape=ellipse, fillcolor="#FFFFFF"];
// Product Product [label="this compound", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges OPD -> Reaction1; TPA -> Reaction1; SulfonatingAgent -> Reaction1; Reaction1 [label="Condensation &\nSulfonation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction1 -> Intermediate; Intermediate -> Purification; Purification -> PurifiedIntermediate; PurifiedIntermediate -> Neutralization; NaOH -> Neutralization; Neutralization [label="Neutralization", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralization -> Product; } .dot Figure 1: Synthesis Pathway of this compound.
Key Intermediates
The successful synthesis of this compound hinges on the formation and purification of a key intermediate.
| Intermediate Name | Chemical Structure | Role in Synthesis |
| Phenylene-bis-benzimidazole-tetrasulfonic Acid | [Image of the chemical structure of Phenylene-bis-benzimidazole-tetrasulfonic Acid] | The core molecular backbone of the final product, formed through the condensation of o-phenylenediamine and terephthalic acid, with sulfonic acid groups introduced. |
Experimental Protocols
The following protocols are compiled from patent literature and represent a viable method for the synthesis of this compound.
Synthesis of Phenylene-bis-benzimidazole-tetrasulfonic Acid[1][2]
Materials and Reagents:
-
o-Phenylenediamine
-
Terephthalic acid
-
Chlorosulfonic acid
-
Sulfuric acid (96%)
-
Nitrogen gas
Procedure:
-
In a suitable reaction vessel, charge 1703 g of 96% sulfuric acid.
-
Introduce 232 g of terephthalic acid into the sulfuric acid.
-
Flush the system with nitrogen gas.
-
Add 302 g of o-phenylenediamine in portions. The temperature will exothermically increase to approximately 97°C.
-
Over a period of 4 hours, add chlorosulfonic acid while maintaining the reaction temperature between 110°C and 120°C.
-
After the addition is complete, stir the reaction mixture for an additional 11 to 12 hours at the same temperature.
-
Upon completion, the reaction mixture containing the crude phenylene-bis-benzimidazole-tetrasulfonic acid is ready for purification.
Purification of Phenylene-bis-benzimidazole-tetrasulfonic Acid and Conversion to this compound[2][3]
Materials and Reagents:
-
Crude phenylene-bis-benzimidazole-tetrasulfonic acid reaction mixture
-
Water
-
Activated carbon
-
Sodium chloride
-
Sodium hydroxide (B78521) solution (45%)
-
Hydrochloric acid
Procedure:
-
Hydrolysis and Initial Purification:
-
Introduce the crude reaction mixture into 11,000 g of water at 40°C to dissolve the product.
-
Add 30 g of activated carbon to the solution.
-
Stir the mixture under a nitrogen atmosphere for 30 minutes and then filter to remove the activated carbon.
-
-
Precipitation of the Disodium Salt:
-
To the filtrate, add 600 g of sodium chloride at 50°C.
-
Stir the mixture at this temperature for 2 hours, gradually lowering the temperature to 25°C towards the end of the stirring period.
-
Filter the precipitated product.
-
Wash the collected solid with 2800 g of a 5% (w/w) sodium chloride solution. This yields approximately 1362 g of phenylene-bis-benzimidazole-tetrasulfonic acid disodium salt.
-
-
Secondary Purification:
-
Suspend the obtained disodium salt in 4500 g of water at 50°C. The initial pH will be approximately 2.4.
-
Adjust the pH to 5 by adding approximately 168 g of 45% sodium hydroxide solution, which will dissolve the product.
-
Add another 30 g of activated carbon, heat the mixture to 55°C, and stir for 2 hours.
-
Filter to remove the activated carbon.
-
-
Final Precipitation and Isolation:
-
To the filtrate, add 162 g of pure hydrochloric acid while maintaining the temperature at 50°C to adjust the pH to 3.
-
Stir the mixture for 2 hours under a nitrogen atmosphere, allowing it to cool to 25°C.
-
Filter the precipitated pure this compound.
-
The final product can be dried. A patented method reports a yield of 1,155 g of this compound with a purity of >97%[1].
-
Quantitative Data
Quantitative data for the synthesis of this compound is primarily available from patent literature and may vary based on reaction scale and conditions.
| Parameter | Value | Stage of Synthesis | Source |
| Purity of Final Product | > 97% | After final precipitation and drying | [1] |
| Reaction Time (Condensation/Sulfonation) | 10 - 15 hours | Synthesis of Intermediate | [2][3][4] |
| Preferred Reaction Time | 11 - 12 hours | Synthesis of Intermediate | [4] |
| Intermediate Solution Concentration | 5 - 7% (w/w) | Purification | [1] |
| Final Product Yield (Example) | 1,155 g | From a specific patented batch | [1] |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final purified product.
References
Solubility profile of Bisdisulizole disodium in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a highly effective and photostable water-soluble UVA II absorber.[1] Its solubility characteristics are crucial for formulation development, particularly in aqueous-based transparent sunscreen products like gels and clear sprays.[1] This technical guide provides a comprehensive overview of the solubility profile of Bisdisulizole disodium in various aqueous and organic solvents, details experimental protocols for solubility determination, and illustrates its mechanism of action and experimental workflows through diagrams.
Chemical Properties
This compound is an organic compound characterized by its complex structure featuring multiple benzimidazole (B57391) rings and sulfonate groups.[1] This structure is responsible for its ability to absorb high-energy UVA radiation efficiently.[1]
| Property | Value |
| IUPAC Name | disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate |
| CAS Number | 180898-37-7 |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ |
| Molecular Weight | 674.59 g/mol [1] |
| Appearance | Yellow, fine powder |
Solubility Data
The solubility of this compound is a key parameter for its application in cosmetic and pharmaceutical formulations. Its water-soluble nature distinguishes it from many oil-soluble UV filters.[1]
Aqueous Solubility
This compound exhibits solubility in aqueous solutions. The presence of sulfonate groups in its structure contributes significantly to its hydrophilic nature. It is known to form water-soluble salts with the addition of a base.[2][3]
Organic Solvent Solubility
While primarily known for its water solubility, this compound also shows some solubility in polar organic solvents.
Summary of Quantitative Solubility Data
| Solvent | Type | Solubility | Temperature (°C) |
| Water | Aqueous | 2 g/L[4][5] | 20 |
| Dimethyl Sulfoxide (DMSO) | Organic | Slightly soluble[1] | Not Specified |
| Methanol | Organic | Slightly soluble[1] | Not Specified |
| Ethanol | Organic | Data not available | Not Specified |
| Propylene Glycol | Organic | Data not available | Not Specified |
| Glycerin | Organic | Data not available | Not Specified |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental procedure in pharmaceutical and cosmetic research. The shake-flask method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.
Shake-Flask Method
The shake-flask method, considered the gold standard, involves the following steps:
-
Preparation of a Supersaturated Solution: An excess amount of this compound is added to the solvent of interest in a sealed flask. This ensures that the solvent becomes saturated with the solute.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.
-
Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or g/100 mL).
Visualizations
Mechanism of UV Absorption
This compound does not operate through a classical signaling pathway. Its primary function is the absorption of UVA radiation and the subsequent dissipation of this energy to protect the skin. The following diagram illustrates this photophysical process.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in determining the solubility of a compound like this compound using the shake-flask method.
Conclusion
This compound is a key ingredient in modern sunscreen formulations due to its efficacy as a water-soluble UVA absorber. Understanding its solubility profile is paramount for formulators aiming to develop stable, aesthetically pleasing, and effective products. While quantitative data for its solubility in water is available, further research is required to establish precise solubility values in a broader range of organic solvents commonly used in the cosmetic and pharmaceutical industries. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such solubility studies.
References
Unveiling the Photoprotective Properties of Bisdisulizole Disodium: A Technical Guide to its UV Absorption Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of Bisdisulizole disodium (B8443419), a broad-spectrum UV filter. A comprehensive overview of its peak absorbance, molar extinction coefficient, and a detailed experimental protocol for determining its UV absorption spectrum are presented.
Core UV Absorption Properties
Bisdisulizole disodium, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a water-soluble organic compound highly effective in absorbing UVA radiation.[1][2] Its primary function in sunscreen formulations is to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing UV-induced DNA damage. The molecule's strong absorbance is concentrated in the UVA II region of the electromagnetic spectrum.[3]
Quantitative Data Summary
The key quantitative parameters of the UV absorption spectrum of this compound are summarized in the table below.
| Parameter | Value | Wavelength Range | Reference(s) |
| Peak Absorbance (λmax) | ~334 - 335 nm | UVA II | [4][5][6] |
| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹ cm⁻¹ | at λmax | |
| Effective Absorption Range | 280 - 370 nm | UVB, UVA II, UVA I | [3][7] |
Experimental Protocol: Determination of UV Absorption Spectrum
This section outlines a detailed methodology for measuring the UV absorption spectrum and determining the molar extinction coefficient of this compound.
Materials and Instrumentation
-
Compound: this compound powder
-
Solvent: High-purity distilled water or ethanol
-
pH Adjustment (optional): Sodium hydroxide (B78521) (NaOH) or Triethanolamine (TEA) solution (e.g., 1N)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
-
Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, pH meter
Sample Preparation
-
Solvent Selection: Given that this compound is water-soluble, high-purity distilled water is a suitable solvent.[8] Alternatively, dilute ethanolic solutions can be used.[4]
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
pH Adjustment (if necessary): For certain analyses, the pH of the solution can be adjusted to a neutral pH of 7.0 using a dilute solution of NaOH or TEA.[4]
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
UV-Vis Spectrophotometer Measurement
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable light source.
-
Wavelength Scan Range: Set the instrument to scan across a wavelength range of at least 250 nm to 450 nm to capture the full absorption spectrum.
-
Baseline Correction: Fill a quartz cuvette with the same solvent used for the sample solutions. Place this "blank" cuvette in the reference beam path of the spectrophotometer and run a baseline scan to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse a sample cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the sample beam path and record the absorbance spectrum. Repeat this for all prepared dilutions.
-
Peak Absorbance Identification: From the recorded spectra, identify the wavelength of maximum absorbance (λmax).
Data Analysis and Calculation of Molar Extinction Coefficient
-
Beer-Lambert Law: The relationship between absorbance (A), concentration (c), path length (l), and the molar extinction coefficient (ε) is described by the Beer-Lambert Law: A = εcl.
-
Calculation: Using the absorbance value at λmax from a solution of known concentration, and knowing the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated using the formula: ε = A / (c * l). The concentration 'c' must be in mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the UV absorption spectrum of this compound.
References
- 1. echemi.com [echemi.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | UV Absorber For Research [benchchem.com]
- 4. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 5. qzebright.com [qzebright.com]
- 6. Disodium Phenyl Dibenzimidazole Tetrasulfonate | Cosmetic Ingredients Guide [ci.guide]
- 7. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 8. medkoo.com [medkoo.com]
An In-depth Technical Guide to Bisdisulizole Disodium
For Researchers, Scientists, and Drug Development Professionals
Core Identification
Bisdisulizole disodium (B8443419) is a water-soluble organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen products.[1] Its chemical structure and properties make it an effective agent for absorbing UVA radiation, thus protecting the skin from sun-induced damage.
| Identifier | Value |
| CAS Number | 180898-37-7[2] |
| Preferred IUPAC Name | disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate[3] |
| Other IUPAC Names | disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[2] |
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate[1] |
| Trade Name | Neo Heliopan AP[1] |
Physicochemical and Photostability Data
Bisdisulizole disodium exhibits excellent photostability, a critical attribute for a UV filter, ensuring sustained protection upon exposure to sunlight. The following table summarizes key quantitative data related to its physicochemical properties and performance as a UV absorber.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [2] |
| Molecular Weight | 674.6 g/mol | [2] |
| UV Absorption Maximum (λmax) | ~335 nm (in the UVA-II range) | |
| UV Absorption Range | 280-370 nm | |
| Photostability (AUC Index after 2h solar irradiation) | 99.95% | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process centered around the formation of a phenylene-bridged bis-benzimidazole core, followed by sulfonation and salt formation.[3][4] While a detailed, replicable protocol is not publicly available, the key steps are outlined below.
General Procedure:
-
Sulfonation of Precursors: The synthesis begins with the sulfonation of aromatic precursors before the formation of the benzimidazole (B57391) rings.[3]
-
Condensation Reaction: A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized through the condensation of an o-phenylenediamine (B120857) derivative with a sulfonated terephthalic acid derivative.[3] This reaction is typically catalyzed by an acid.[4]
-
Cyclization: The reaction mixture is maintained at approximately 55°C for 2 hours to ensure complete cyclization and formation of the bis-benzimidazole structure.[3]
-
Neutralization and Salt Formation: The resulting tetrasulfonic acid is neutralized with a sodium source, such as sodium hydroxide, to form the disodium salt.[3]
-
Purification: The crude product is purified through sequential treatments with activated carbon and pH adjustments.[3] Precipitation is often induced by the addition of sodium chloride to achieve a high recovery of the final product.[3]
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of UV filters in cosmetic formulations.[5][6] Although a specific validated method for this compound was not found in the provided search results, a general approach based on methods for similar compounds can be outlined.
Principle:
The method involves the separation of this compound from other components in a sunscreen matrix using a reversed-phase HPLC column. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration, using a UV detector set at the absorption maximum of this compound (approximately 335 nm).
Typical HPLC Parameters for UV Filter Analysis:
-
Column: C18 stationary phase.[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.0) and organic solvents like methanol (B129727) and acetonitrile.[7][8]
-
Flow Rate: Approximately 1.2 mL/min.[7]
-
Detection: UV detector set at the wavelength of maximum absorbance for the analyte.[8]
-
Temperature: Isothermal conditions, for example, at 40°C.[7]
Sample Preparation:
Sample preparation for cosmetic products typically involves dissolving the product in a suitable solvent such as ethanol, methanol, or a mixture thereof, followed by sonication, vortexing, and centrifugation to facilitate the extraction of the analyte.[5] The resulting supernatant is then filtered before injection into the HPLC system.[5]
In Vitro Photostability Testing
The photostability of this compound is assessed according to the ICH Q1B guidelines.[9][10] This testing evaluates the intrinsic photostability of the molecule to ensure that it does not degrade under light exposure, which would result in a loss of efficacy and the potential formation of harmful byproducts.
Methodology:
-
Sample Preparation: A defined amount of this compound is spread evenly in a suitable container to a thickness of not more than 3 mm.[10] A dark control sample, protected from light (e.g., with aluminum foil), is prepared and stored under the same temperature and humidity conditions.[10]
-
Light Exposure: The sample is exposed to a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon arc lamp or a metal halide lamp.[10] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[9]
-
Analysis: After exposure, the sample is analyzed for any changes in its physical and chemical properties. The potency of the active ingredient is determined using a validated stability-indicating HPLC method and compared to the dark control.
In Vitro Skin Permeation Studies
In vitro skin permeation studies using Franz diffusion cells are conducted to evaluate the amount of a topically applied substance that penetrates the skin.[11] This is a critical assessment for sunscreen ingredients to ensure they remain on the skin's surface to provide protection with minimal systemic absorption.
Experimental Setup:
-
Membrane Preparation: Excised human or animal skin is prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Cell Assembly: The Franz diffusion cell, consisting of a donor and a receptor chamber, is assembled. The receptor chamber is filled with a receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Dosing: The sunscreen formulation containing this compound is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the permeation profile and calculate the steady-state flux.
Visualized Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 180898-37-7 [smolecule.com]
- 4. This compound | UV Absorber For Research [benchchem.com]
- 5. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. Franz diffusion cell and its implication in skin permeation studies (2023) | Rajesh Kumar | 39 Citations [scispace.com]
The Enduring Challenge of Light: A Literature Review on the Photostability of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anthelmintics and proton pump inhibitors to antihistamines and antipsychotics. However, the inherent aromaticity and rich electronic nature of the benzimidazole ring system can render these molecules susceptible to photodegradation. This technical guide provides an in-depth review of the current literature on the photostability of benzimidazole derivatives, offering a comprehensive resource for researchers engaged in the development of robust and safe pharmaceuticals.
Quantitative Photostability Data
The photostability of a compound is a critical parameter influencing its shelf-life, efficacy, and safety. Quantitative data, such as photodegradation quantum yields (Φ) and reaction half-lives (t½), are essential for comparing the intrinsic stability of different derivatives and for predicting their fate under various light conditions. The following tables summarize the available quantitative data for several key benzimidazole derivatives.
| Benzimidazole Derivative | Chemical Structure | Solvent/Medium | Light Source | Quantum Yield (Φ) | Reference(s) |
| Thiabendazole | Aqueous Solution | UV Irradiation | 0.05 | [1] | |
| 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | pH 6.8 buffer | Filtered Mercury Lamp | 2.70 × 10⁻⁴ |
Table 1: Photodegradation Quantum Yields of Selected Benzimidazole Derivatives.
| Benzimidazole Derivative | Solvent/Medium | Light Source | Half-life (t½) | Reference(s) |
| Albendazole (B1665689) | Natural Water | Sunlight | 0.272–0.387 h | [1] |
| Mebendazole | 1 mg/L aqueous solution | Simulated Solar Radiation | 12 h | [2] |
| Mebendazole | 3 mg/L aqueous solution | Simulated Solar Radiation | 28 h | [2] |
| Fenbendazole (B1672488) | Ethanol | Xenon Arc Lamp | Not specified, but showed high photosensitivity | [3] |
Table 2: Photodegradation Half-lives of Selected Benzimidazole Derivatives.
Experimental Protocols for Photostability Testing
Standardized protocols are crucial for obtaining reproducible and comparable photostability data. The International Council for Harmonisation (ICH) has established guidelines (Q1B) for the photostability testing of new drug substances and products. A general workflow for such studies is outlined below, followed by a more detailed protocol for the analysis of fenbendazole using High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the photostability of a pharmaceutical compound.
Caption: A generalized workflow for conducting photostability studies of pharmaceutical compounds.
Detailed HPLC Protocol for Fenbendazole Photostability Testing
This protocol provides a detailed methodology for assessing the photostability of fenbendazole using a stability-indicating HPLC method.[4][5][6]
1. Materials and Reagents:
-
Fenbendazole reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Purified water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical column: Zorbax C8 (250 cm × 4.6 mm, 5 μm) or equivalent
-
Photostability chamber equipped with a Xenon arc lamp
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1 M potassium dihydrogen orthophosphate and methanol (60:40 v/v), with the pH adjusted to 4.5 with orthophosphoric acid.
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 268 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of fenbendazole reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).
-
Sample Solution for Photostability Study: Prepare a solution of fenbendazole in methanol at a known concentration (e.g., 50 µg/mL).
5. Photostability Procedure:
-
Place the sample solution in a quartz cuvette inside the photostability chamber.
-
Prepare a dark control by wrapping an identical sample in aluminum foil and placing it alongside the test sample.
-
Expose the samples to light according to ICH Q1B guidelines.
-
Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Dilute the withdrawn samples with the mobile phase to fall within the calibration curve range.
6. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the exposed and dark control samples.
-
Monitor the peak area of fenbendazole and any new peaks corresponding to photoproducts.
7. Data Evaluation:
-
Quantify the concentration of fenbendazole remaining at each time point using the calibration curve.
-
Calculate the percentage of degradation.
-
Determine the photodegradation kinetics (e.g., first-order) and the half-life.
-
Assess the peak purity of the fenbendazole peak to ensure no co-eluting photoproducts.
Mechanisms of Photodegradation and Phototoxicity
The interaction of benzimidazole derivatives with light can initiate a cascade of chemical reactions, leading to the degradation of the parent molecule and, in some cases, the generation of phototoxic species.
Photodegradation Pathways
Upon absorption of UV radiation, a benzimidazole molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From these excited states, several degradation pathways can be initiated.
A common photodegradation pathway for many benzimidazole anthelmintics, such as albendazole and mebendazole, involves the demethylation of the ester group, followed by decarboxylation of the carbamic group.[1] This leads to the formation of an amine derivative, which is often a major photoproduct and metabolite.[1]
For thiabendazole, direct photolysis leads to the homolytic cleavage of the C-S bond, followed by hydrolysis and other rearrangements to form benzimidazole as a major photoproduct.[1]
The following diagram illustrates a generalized photodegradation pathway for benzimidazole anthelmintics.
Caption: A simplified diagram illustrating a common photodegradation pathway for benzimidazole anthelmintics.
Phototoxicity and Reactive Oxygen Species (ROS)
Phototoxicity is a light-induced toxic response that is not immunological in nature. It occurs when a drug absorbs light energy and subsequently undergoes a photochemical reaction that produces toxic substances. In the context of benzimidazole derivatives, phototoxicity is often mediated by the generation of reactive oxygen species (ROS).
The photoexcited benzimidazole derivative can transfer its excess energy to molecular oxygen (Type II photosensitization), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can undergo electron transfer reactions (Type I photosensitization) to produce superoxide (B77818) anions (O₂⁻) and other free radicals.[7] These ROS can then damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage.
The following diagram illustrates the general mechanism of ROS generation by photoexcited benzimidazole derivatives.
Caption: A diagram showing the two main pathways of reactive oxygen species (ROS) generation by photoexcited benzimidazole derivatives.
Conclusion
The photostability of benzimidazole derivatives is a multifaceted issue of significant importance in drug development. This review has summarized the available quantitative data, outlined standard experimental protocols, and discussed the underlying mechanisms of photodegradation and phototoxicity. While progress has been made in understanding the photochemistry of certain benzimidazole-based drugs, particularly the anthelmintics, there remains a need for a more systematic evaluation of a broader range of derivatives. Future research should focus on generating comprehensive quantitative photostability data, elucidating detailed phototoxicity pathways, and developing effective strategies to enhance the photostability of this vital class of therapeutic agents. Such efforts will be crucial in ensuring the development of safer and more effective benzimidazole-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavior of Mebendazole during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. fenbenqhp.com [fenbenqhp.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Bisdisulizole Disodium: A Technical Guide to Toxicological Data and Safety Profile for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble, broad-spectrum ultraviolet (UV) filter. Its primary application is in sunscreen and other personal care products to provide protection against harmful UVA and UVB radiation. For research applications, particularly in drug development and dermatological studies, a thorough understanding of its toxicological profile and safety is paramount. This technical guide provides an in-depth overview of the available toxicological data for Bisdisulizole disodium, outlines relevant experimental methodologies, and visually represents key pathways and workflows to support its use in a research context.
Chemical Identity
| Property | Value |
| Chemical Name | Disodium 2,2'-(1,4-phenylene)bis(1H-benzimidazole-4,6-disulfonate) |
| CAS Number | 180898-37-7 |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ |
| Molecular Weight | 653.6 g/mol |
Mechanism of Action as a UV Filter
This compound functions by absorbing high-energy UV photons and dissipating the energy as harmless heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage, such as DNA damage and oxidative stress, which are implicated in photoaging and carcinogenesis. Its broad-spectrum absorbance covers both UVA and UVB regions.
Caption: UV radiation absorption and energy dissipation by this compound.
Toxicological Data
The available toxicological data for this compound is primarily derived from Safety Data Sheets (SDS) and regulatory assessments. It is important to note that there are some inconsistencies in the reported hazard classifications.
GHS Hazard Classification
| Source | GHS Classification | Hazard Statements |
| Safety Data Sheet 1 | Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| PubChem | Not classified | This chemical does not meet GHS hazard criteria for 100% (21 of 21) of all reports. |
It is crucial for researchers to consult multiple sources and conduct their own risk assessments based on the intended application.
Summary of Toxicological Endpoints
| Endpoint | Result | Citation |
| Acute Oral Toxicity | No specific LD50 data available. Classified as "Harmful if swallowed" in one SDS. | |
| Acute Dermal Toxicity | No data available. | |
| Acute Inhalation Toxicity | No data available. Classified as "May cause respiratory irritation" in one SDS. | |
| Skin Corrosion/Irritation | No specific study data available. Classified as "Causes skin irritation" in one SDS. | |
| Serious Eye Damage/Irritation | No specific study data available. Classified as "Causes serious eye irritation" in one SDS. | |
| Respiratory or Skin Sensitization | No data available. | |
| Germ Cell Mutagenicity | No data available. | |
| Carcinogenicity | No data available. | |
| Reproductive Toxicity | No data available. | |
| Phototoxicity | Generally considered photostable, a desirable characteristic for a UV filter. |
Note: The repeated "no data available" highlights a significant information gap in the publicly accessible literature for this compound. Researchers should exercise caution and may need to conduct their own toxicological assessments depending on the nature of their research.
Experimental Protocols
General Toxicological Testing Workflow
Caption: A generalized workflow for the toxicological evaluation of a chemical substance.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Principle: A stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the next step. The method uses the mortality of animals as an endpoint.
-
Test Animals: Typically rats, one sex (usually females) is used.
-
Procedure: A starting dose is administered to a group of animals. If the animals survive, a higher dose is used in the next group. If they do not, a lower dose is used. This is repeated until the dose causing mortality is identified.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.
Skin Irritation/Corrosion (Based on OECD Guideline 404)
-
Principle: The substance is applied to the shaved skin of a single animal. The potential for skin irritation is assessed by observing the skin for erythema and edema at specified time points.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch. The patch is removed after a specified exposure period (e.g., 4 hours).
-
Observations: The skin is examined for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal.
Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.
-
Test Animals: Albino rabbits are commonly used.
-
Procedure: A defined amount of the test substance is instilled into the lower eyelid of one eye.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated and scored for any lesions.
Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the signaling pathways that may be modulated by this compound, particularly in the context of any potential toxicity. Given its primary function as a UV absorber, its main interaction is with UV radiation rather than specific biological pathways. However, should any of the reported irritant effects be confirmed, they would likely involve common inflammatory signaling pathways.
Caption: A simplified, hypothetical inflammatory signaling pathway potentially activated by an irritant.
Conclusion and Research Recommendations
This compound is a widely used and effective UV filter. Based on the available data, there is conflicting information regarding its hazard profile, with some sources indicating no GHS classification and others suggesting it may be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. A significant limitation in the current understanding of its safety profile for research applications is the lack of publicly available, detailed toxicological studies.
For researchers and drug development professionals, the following recommendations are crucial:
-
Conduct a thorough literature review and consult multiple SDSs to be aware of the conflicting hazard information.
-
Perform a comprehensive risk assessment specific to the intended use, concentration, and route of exposure in the research setting.
-
Consider conducting in-house toxicological screening assays for key endpoints such as cytotoxicity and skin irritation, especially for novel applications or formulations.
-
Utilize appropriate personal protective equipment (PPE) , including gloves, safety glasses, and respiratory protection, when handling the substance, in line with the more conservative hazard classifications.
Further research is warranted to fill the existing data gaps and provide a more definitive toxicological profile for this compound. This would include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, with detailed methodologies and quantitative results made publicly available. Such data would greatly benefit the scientific community and support the safe and effective use of this compound in research and development.
An In-Depth Technical Guide to the Quantum Yield and Energy Dissipation Pathways of Bisdisulizole Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate, DPDT), is a broad-spectrum ultraviolet (UV) filter widely utilized in sunscreen formulations for its high efficacy and photostability.[1][2][3] Understanding its photophysical behavior, particularly its quantum yield and the competing energy dissipation pathways, is paramount for optimizing its function in photoprotection and for the rational design of future UV-absorbing compounds. This technical guide provides a comprehensive overview of the current scientific understanding of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Upon absorption of UV radiation, Bisdisulizole disodium is promoted to an electronically excited state. The subsequent deactivation to the ground state occurs through a series of competing pathways, including fluorescence, internal conversion, and intersystem crossing. The efficiency of each of these processes is described by its quantum yield (Φ), which represents the fraction of excited molecules that deactivate through that specific pathway.
Quantitative Photophysical Data
The photophysical properties of this compound are summarized in the table below. The data highlights that fluorescence is the predominant mechanism for energy dissipation in aqueous environments.
| Parameter | Value | Medium | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.94 (94%) | Aqueous Solution | [2][4] |
| 0.92 (92%) | Water | [3] | |
| Fluorescence Lifetime (τF) | 1.081 ± 0.002 ns | Aqueous Solution | [2] |
| 1.14 ns | Water | [3] | |
| 616.1 ± 6.5 ps | Synthetic Skin | [2] | |
| Maximum Absorption (λmax) | ~335 nm | [3] |
Note: The slight variation in reported fluorescence quantum yield may be attributed to different experimental conditions or data analysis methods.
Energy Dissipation Pathways
The energy absorbed by this compound from UV radiation is dissipated through several key pathways. The high fluorescence quantum yield indicates that radiative decay is the dominant process.[2][3] However, non-radiative pathways, including internal conversion and intersystem crossing, also play a role, particularly in ensuring the compound's remarkable photostability by rapidly and harmlessly dissipating energy as heat.[1]
// Nodes GS [label="Ground State (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Singlet Excited State (S₁)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1 [label="Triplet Excited State (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat1 [label="Heat", shape=plaintext, fontcolor="#5F6368"]; Heat2 [label="Heat", shape=plaintext, fontcolor="#5F6368"]; Fluorescence [label="Fluorescence", shape=plaintext, fontcolor="#34A853"]; Phosphorescence [label="Phosphorescence", shape=plaintext, fontcolor="#FBBC05"];
// Edges GS -> S1 [label="UV Absorption", color="#5F6368"]; S1 -> GS [label="Fluorescence (ΦF ≈ 0.94)\nτF ≈ 1.1 ns", color="#34A853"]; S1 -> GS [label="Internal Conversion (IC)", style=dashed, color="#EA4335", dir=back]; S1 -> T1 [label="Intersystem Crossing (ISC)", style=dashed, color="#FBBC05"]; T1 -> GS [label="Phosphorescence", style=dashed, color="#FBBC05", dir=back]; T1 -> GS [label="Intersystem Crossing (ISC)", style=dashed, color="#EA4335", dir=back];
// Connections to heat and light S1 -> Fluorescence [style=invis]; S1 -> Heat1 [label="k_ic", style=dashed, color="#EA4335"]; T1 -> Heat2 [label="k_isc'", style=dashed, color="#EA4335"]; T1 -> Phosphorescence [style=invis];
// Invisible edges for layout {rank=same; S1; T1;} {rank=same; Fluorescence; Heat1; Phosphorescence; Heat2;} }
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Time-Resolved Spectroscopy for Investigating Energy Dissipation Pathways
Femtosecond transient electronic absorption spectroscopy (TEAS) is a powerful technique to monitor the ultrafast dynamics of excited states.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in the solvent of interest.
-
Excitation: The sample is excited with an ultrashort 'pump' laser pulse of a specific wavelength (e.g., in the UVA range).
-
Probing: A second, time-delayed, broad-spectrum 'probe' pulse is passed through the sample. The absorption of this probe pulse by the transient excited species is measured.
-
Data Acquisition: The change in absorbance of the probe pulse is recorded as a function of both wavelength and the time delay between the pump and probe pulses. This generates a three-dimensional data set (wavelength, time, and change in absorbance).
-
Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the initially excited singlet state, any subsequent intermediate states (like the triplet state), and their temporal evolution. Global fitting of the data allows for the determination of the lifetimes of these excited states and the rate constants for the transitions between them (e.g., internal conversion and intersystem crossing). [3]
Conclusion
The photophysical profile of this compound is dominated by a high fluorescence quantum yield, indicating that radiative decay is its primary energy dissipation pathway in aqueous environments. [2][3]This, coupled with efficient non-radiative processes such as internal conversion and rapid intersystem crossing, contributes to its exceptional photostability, a critical attribute for a UV filter. [1]The provided experimental protocols offer a foundational framework for the continued investigation and characterization of this and other photoprotective agents. Further research to precisely quantify the quantum yields of non-radiative pathways will provide a more complete picture of the photophysics of this compound, aiding in the development of even more effective and safer sunscreen formulations.
References
A Comprehensive Technical Guide to Bisdisulizole Disodium and its Scientific Synonyms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bisdisulizole disodium (B8443419), a broad-spectrum UV filter. The guide details its various synonyms used in scientific literature, its physicochemical properties, and analytical methodologies for its quantification and stability assessment.
Nomenclature and Synonyms
Bisdisulizole disodium is known by a variety of names in scientific and commercial contexts. A clear understanding of these synonyms is crucial for literature review and regulatory submissions.
| Category | Synonym |
| International Nonproprietary Name (INN) | This compound[1] |
| US Adopted Name (USAN) | This compound[1] |
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate[2][3] |
| IUPAC Name | Disodium 2,2′-(1,4-phenylene)bis(6-sulfo-1H-1,3-benzimidazole-4-sulfonate) |
| CAS Number | 180898-37-7[2] |
| EC Number | 429-750-0[2] |
| Trade Name | Neo Heliopan® AP[1][2] |
| Chemical Synonyms | 1H-Benzimidazole-4,6-disulfonic acid, 2,2'-(1,4-phenylene)bis-, disodium salt; Disodium phenyldibenzimidazoletetrasulfonate; Bisimidazylate |
Below is a diagram illustrating the relationship between the core compound and its various identifiers.
Physicochemical Properties
This compound is a water-soluble organic compound valued for its photostability and broad-spectrum UV absorption.[4][5] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [3] |
| Molecular Weight | 674.55 g/mol | |
| Appearance | Yellow to dark yellow powder | [2] |
| Solubility | Water-soluble (2 g/L at 20°C) | [6] |
| UV Absorption Range | 280 - 370 nm | [2] |
| Peak Absorbance (λmax) | ~335 nm | [5] |
| Specific Extinction (E1% 1cm) | ≥ 770 at 340 nm | [2] |
| Photostability | Excellent | [2] |
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of this compound in raw materials and finished formulations, as well as for stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A representative HPLC method for the analysis of this compound is detailed below. This method is based on common practices for the analysis of UV filters in cosmetic products.
| Parameter | Specification |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Phosphoric Acid in Water) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) is typically used to ensure the elution of all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~335 nm |
| Injection Volume | 10 µL |
The following diagram outlines a typical workflow for the HPLC analysis of this compound.
Stability-Indicating Method and Forced Degradation Studies
To ensure the stability of this compound in a formulation, forced degradation studies are performed to develop a stability-indicating analytical method. These studies involve subjecting the active ingredient to various stress conditions to identify potential degradation products and to demonstrate that the analytical method can effectively separate these degradants from the intact drug.
Experimental Protocol for Forced Degradation:
A generic protocol for forced degradation studies, in accordance with ICH guidelines, is provided below. The extent of degradation should ideally be between 5-20%.[4]
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (solid state) |
| Photodegradation | Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours) |
The following diagram illustrates the logical flow of a forced degradation study.
Conclusion
This technical guide provides essential information on this compound for professionals in the fields of research, drug development, and cosmetic science. A thorough understanding of its synonyms, physicochemical characteristics, and analytical methodologies is fundamental for its effective and safe application. The provided experimental protocols and workflows serve as a valuable resource for laboratory practice.
References
Methodological & Application
Application Note: Quantification of Bisdisulizole Disodium in Sunscreen Formulations using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Bisdisulizole disodium (B8443419), a broad-spectrum UV-A filter, in sunscreen formulations. The described Reversed-Phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in the pharmaceutical and cosmetic industries.
Introduction
Bisdisulizole disodium (INCI: Disodium Phenyl Dibenzimidazole Tetrasulfonate), commercially known as Neo Heliopan® AP, is a water-soluble and highly photostable organic compound utilized in sunscreen products to provide protection against UVA radiation.[1] Accurate quantification of this active ingredient is crucial to ensure product efficacy and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the analysis of UV filters, offering high resolution and sensitivity for both quantification of the active ingredient and identification of potential impurities.[2] This document provides a detailed protocol for the quantification of this compound using a C18 stationary phase and a UV detector.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
Filters: 0.45 µm syringe filters.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 335 nm |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Mobile Phase
To prepare 1 L of the mobile phase, mix 300 mL of HPLC grade acetonitrile with 700 mL of HPLC grade water containing 1 mL of phosphoric acid. Degas the mobile phase prior to use.
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL. These solutions are used to establish the calibration curve.
Preparation of Sample Solutions (from a Sunscreen Cream)
-
Accurately weigh an amount of sunscreen cream equivalent to approximately 10 mg of this compound into a 100 mL beaker.
-
Add 50 mL of mobile phase and stir for 30 minutes to disperse the cream.
-
Transfer the dispersion to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of the mobile phase and add the rinsings to the volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Sonicate the solution for 15 minutes.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.2 | 0.8 |
| 100% | 100.5 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 30 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Parameter | % RSD |
| Repeatability (Intra-day) | < 1.0 |
| Intermediate Precision (Inter-day) | < 2.0 |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
Visualization of Experimental Workflow and Method Validation
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Note: In Vitro Photostability Testing of Bisdisulizole Disodium Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate) is a water-soluble, broad-spectrum UV filter renowned for its exceptional photostability and strong absorbance in the UVA range.[1][2][3] As a key active ingredient in many sunscreen and daily care products, ensuring its stability upon exposure to UV radiation is critical for product efficacy and safety.[4] Photostability testing confirms that the UV filter maintains its protective function and does not degrade into potentially harmful byproducts when exposed to sunlight.[1][5]
This document provides a detailed protocol for the in vitro photostability testing of formulations containing Bisdisulizole disodium, aligning with principles outlined in regulatory guidelines such as ICH Q1B.[6][7] The primary method involves applying a thin film of the formulation onto a suitable substrate, exposing it to a controlled dose of UV radiation from a solar simulator, and subsequently analyzing the changes in its spectroscopic and chromatographic profiles.
Principle of Photostability Testing
The core principle of in vitro photostability testing is to simulate the effect of sunlight exposure on a sunscreen formulation in a controlled laboratory setting.[8] The formulation is uniformly applied to a transparent substrate, and its UV absorbance is measured before and after irradiation.[8] A high degree of photostability is indicated by minimal changes in the UV absorbance spectrum and minimal degradation of the active ingredient.[5] High-Performance Liquid Chromatography (HPLC) is often used as a complementary technique to precisely quantify the concentration of this compound and to detect any potential photodegradants.[1]
Experimental Protocol
This protocol is based on established methods for sunscreen photostability analysis.[8][9]
Materials and Equipment
-
UV-Vis Spectrophotometer: Equipped with an integrating sphere, suitable for measurements from 290 to 400 nm.
-
Solar Simulator: Xenon Arc lamp, capable of emitting a continuous spectrum covering UV, visible, and IR ranges, compliant with ICH Q1B requirements.[8][9]
-
Substrates: Polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface to ensure even application.
-
High-Performance Liquid Chromatography (HPLC) System: With a UV detector, C18 column, and data acquisition software.[1]
-
Analytical Balance
-
Positive Displacement Pipette
-
Solvents: HPLC-grade acetonitrile, methanol, and water; analytical grade buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer).[1]
-
Reference Standard: High-purity this compound.
-
Dark Control Samples: Samples prepared identically but shielded from light (e.g., with aluminum foil) during the irradiation phase to account for thermal degradation.[9]
Sample Preparation and Application
-
Accurately weigh the formulation to be tested.
-
Apply the formulation evenly onto the surface of a PMMA plate at a standardized concentration (e.g., 1.0 to 2.0 mg/cm²).
-
Spread the sample across the substrate using a gloved finger or a spreading device to create a uniform, thin film.
-
Allow the film to dry in the dark for approximately 30 minutes at a controlled temperature (e.g., 35°C).[8]
-
Prepare a sufficient number of plates for pre-irradiation analysis, post-irradiation analysis, and dark controls.
Pre-Irradiation Analysis (UV-Vis and HPLC)
-
UV-Vis Measurement: Place a dried, non-irradiated plate into the spectrophotometer. Measure the initial absorbance across the UV spectrum (290-400 nm) at multiple points on the plate to ensure uniformity.
-
HPLC Sample Preparation: Extract the formulation from a separate, non-irradiated plate using a suitable solvent (e.g., a mixture of the HPLC mobile phase). Ensure complete dissolution and filter the sample before injection.
-
HPLC Analysis: Analyze the extracted sample to determine the initial concentration (T₀) of this compound.
Irradiation Procedure
-
Place the prepared PMMA plates in the solar simulator.
-
Position the plates to ensure uniform exposure to the light source.[10]
-
Simultaneously, place the dark control samples in the same chamber, completely wrapped in aluminum foil.
-
Irradiate the samples with a defined dose of UV energy. According to ICH Q1B guidelines, a total exposure of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m² is recommended for confirmatory studies.[9][10]
Post-Irradiation Analysis (UV-Vis and HPLC)
-
UV-Vis Measurement: After irradiation, remeasure the UV absorbance of the exposed plates using the same procedure as in step 3.3.1.
-
HPLC Analysis: Extract the formulation from the irradiated plates and the dark control plates. Analyze by HPLC to determine the final concentration of this compound in both sets of samples.
Data Presentation and Interpretation
Quantitative data should be organized to facilitate clear comparison and interpretation.
Photostability Metrics
This compound is known for its high photostability, with studies showing minimal reduction in UV absorbance after prolonged solar irradiation.[5]
| Parameter | Pre-Irradiation | Post-Irradiation | % Change | Specification |
| Absorbance at λmax (~340 nm) | A₀ | Aₜ | ((Aₜ - A₀) / A₀) * 100 | < 10% loss |
| This compound Assay (HPLC) | C₀ | Cₜ | ((Cₜ - C₀) / C₀) * 100 | > 90% recovery |
| Area Under Curve (AUC) 290-400 nm | AUC₀ | AUCₜ | ((AUCₜ - AUC₀) / AUC₀) * 100 | Minimal Reduction |
Data represents typical expected outcomes for a highly photostable compound like this compound. Actual specifications should be set based on product development and regulatory requirements.
Typical HPLC Method Parameters
A validated HPLC method is crucial for the accurate quantification of this compound.[1]
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient mixture of aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~340 nm (λmax of this compound) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
Visualizations
Experimental Workflow
The following diagram outlines the logical flow of the in vitro photostability testing protocol.
Caption: Workflow for in vitro photostability testing.
Photophysical Pathway and Degradation Potential
This compound's photostability is attributed to its molecular structure, which allows for the efficient dissipation of absorbed UV energy.[1][5] While highly stable, related benzimidazole (B57391) compounds may undergo degradation under forced conditions.[1]
Caption: Energy dissipation and potential degradation pathways.
Conclusion
The protocol described provides a robust framework for assessing the in vitro photostability of this compound formulations. Due to its inherent molecular stability, formulations containing this UV filter are expected to show minimal degradation under standard test conditions.[5] This testing is an essential component of product development, ensuring that the final sunscreen product delivers consistent and reliable protection throughout its shelf life.
References
- 1. This compound | UV Absorber For Research [benchchem.com]
- 2. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 3. medkoo.com [medkoo.com]
- 4. us.typology.com [us.typology.com]
- 5. This compound [benchchem.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols: Bisdisulizole Disodium as a Reference Standard in Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble and photostable organic compound widely utilized as a UVA filter in sunscreen products.[1][2][3][4][5] Its primary function is to absorb harmful UVA radiation, thereby protecting the skin from sun damage.[1][3][4] Beyond its application in cosmetic formulations, the well-characterized properties of Bisdisulizole disodium make it an ideal candidate for use as a reference standard in analytical method development and validation.[1][6]
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis, critical for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products.[6] This document provides detailed application notes and protocols for utilizing this compound as a reference standard in the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification in a sunscreen formulation. The protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[7]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate[8] |
| Molecular Formula | C20H12N4Na2O12S4[8] |
| Molecular Weight | 674.57 g/mol [9] |
| CAS Number | 180898-37-7[8] |
| UV Absorption Max (λmax) | Approximately 335 nm (in the UVA-II range)[1] |
| Solubility | Water-soluble[1][3][4] |
Analytical Method Validation Protocol
The following protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound in a sunscreen lotion.
Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Placebo sunscreen lotion (containing all formulation excipients except this compound)
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm.[11]
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be required for complex formulations; for this protocol, an isocratic mobile phase of 20:80 v/v is proposed for simplicity).
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 335 nm.
Experimental Workflow
Caption: Workflow for the validation of an analytical method using this compound as a reference standard.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Stock Solution: Accurately weigh an amount of sunscreen lotion equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Centrifuge a portion of this solution.
-
Sample Working Solution (20 µg/mL): Dilute the supernatant from the sample stock solution with the mobile phase to a final theoretical concentration of 20 µg/mL of this compound.
-
Placebo Solution: Prepare the placebo sunscreen lotion in the same manner as the sample solution.
Validation Parameters and Acceptance Criteria
5.1. Specificity The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Protocol: Inject the mobile phase, placebo solution, and a standard solution of this compound.
-
Acceptance Criteria: The chromatogram of the placebo solution should show no interfering peaks at the retention time of this compound.
5.2. Linearity and Range
-
Protocol: Inject the working standard solutions in triplicate at five concentration levels (e.g., 5, 10, 20, 30, and 40 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 5.0 | 150234 |
| 10.0 | 301567 |
| 20.0 | 602458 |
| 30.0 | 903123 |
| 40.0 | 1205890 |
| Correlation Coefficient (r²) | 0.9998 |
5.3. Accuracy (Recovery)
-
Protocol: Spike the placebo sunscreen formulation with the this compound Reference Standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 16.0 | 15.8 | 98.8 |
| 100% | 20.0 | 20.1 | 100.5 |
| 120% | 24.0 | 23.8 | 99.2 |
| Mean Recovery (%) | 99.5 |
5.4. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample working solution on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate preparations of the sample working solution on a different day by a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[7][12]
| Precision Type | n | Mean Assay (%) | RSD (%) |
| Repeatability | 6 | 99.8 | 0.85 |
| Intermediate Precision | 6 | 100.2 | 1.10 |
5.5. Robustness
-
Protocol: Intentionally vary critical method parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). Analyze the sample working solution under each condition.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
| Parameter Varied | Variation | Assay (%) |
| Flow Rate | 0.9 mL/min | 99.5 |
| 1.1 mL/min | 100.3 | |
| Column Temperature | 28 °C | 100.1 |
| 32 °C | 99.7 | |
| Mobile Phase | 18:82 ACN:Water | 99.2 |
| 22:80 ACN:Water | 100.5 |
Chemical Structure and UV Absorption
Caption: Chemical structure of this compound and its role in UVA radiation absorption.
Discussion
The validation results demonstrate that the proposed HPLC method is suitable for its intended purpose of quantifying this compound in sunscreen formulations. The method is specific, linear over the tested range, accurate, and precise. The robustness study indicates that minor variations in the method parameters do not significantly impact the results, ensuring the method's reliability in a routine quality control environment. The use of a well-characterized this compound Reference Standard is fundamental to achieving accurate and reliable data throughout the validation process.
Conclusion
This application note provides a comprehensive protocol for the validation of an HPLC method for the analysis of this compound using a certified reference standard. The detailed methodology and clear acceptance criteria serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of sunscreen products and other formulations containing this compound. The use of this compound as a reference standard ensures the traceability and accuracy of the analytical results, contributing to the overall quality and safety of the final product.
References
- 1. This compound [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Buy this compound | 180898-37-7 [smolecule.com]
- 5. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 6. This compound | UV Absorber For Research [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (Standard) 180898-37-7 | MCE [medchemexpress.cn]
- 10. fda.gov [fda.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Bisdisulizole Disodium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bisdisulizole disodium (B8443419), also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate and trade name Neo Heliopan® AP, is a water-soluble, photostable organic compound widely used as a UVA filter in sunscreen products.[1][2][3] Its chemical formula is C₂₀H₁₂N₄Na₂O₁₂S₄, with a molar mass of 674.55 g/mol .[1][2] The structural integrity and purity of Bisdisulizole disodium are critical for its efficacy and safety. This document provides detailed application notes and protocols for the structural elucidation of this compound using various spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for confirming the identity and quantifying this compound by measuring its absorption of UV radiation. The molecule exhibits strong absorbance in the UVA range, which is characteristic of its function as a UV filter.
Quantitative Data
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 335 nm | [4] |
| Molar Extinction Coefficient (ε) at λmax | approx. 52,500 M⁻¹ cm⁻¹ | [5] |
| UV Absorbance (1%/1cm) in NaOH solution | min. 770 | [3][6][7] |
Experimental Protocol
Objective: To determine the UV absorbance spectrum and verify the concentration of this compound.
Materials:
-
This compound reference standard
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH), 1N solution
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using a mixture of 4 mL of 1N NaOH and 96 mL of deionized water to achieve a concentration of about 100 µg/mL.[6]
-
Perform serial dilutions as necessary to obtain a final concentration within the linear range of the spectrophotometer (typically 1-10 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample containing this compound in the same solvent as the standard solution to a concentration expected to be within the linear range.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the solvent mixture as a blank to zero the instrument.
-
Measure the absorbance of the standard and sample solutions in a 1 cm quartz cuvette.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantification:
-
The concentration of this compound in the sample can be calculated using the Beer-Lambert law (A = εbc), by comparing the absorbance of the sample to that of the standard solution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule, providing a molecular "fingerprint."
Expected Functional Group Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Benzimidazole) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=N Stretch (Benzimidazole) | 1650 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| S=O Stretch (Sulfonate) | 1250 - 1150 (asymmetric) |
| 1070 - 1030 (symmetric) |
Experimental Protocol
Objective: To obtain the FT-IR spectrum of this compound to confirm the presence of key functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly clean and dry the mortar, pestle, and pellet press die set.
-
Weigh approximately 1-2 mg of the this compound sample and about 200-300 mg of dry KBr powder.
-
First, grind the sample in the agate mortar to a fine powder.
-
Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
FT-IR Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum (e.g., baseline correction, smoothing) as needed.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and compare them with the expected functional group regions to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the connectivity of atoms in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (C-H) | 7.0 - 8.5 |
| Imidazole Proton (N-H) | > 10 (often broad) | |
| ¹³C | Aromatic Carbons (C-H, C-C) | 110 - 150 |
| Imidazole Carbon (N-C=N) | 140 - 155 |
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently agitate or use a vortex mixer to ensure complete dissolution.
-
-
NMR Analysis:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for chemical shift referencing.[5]
-
Acquire the ¹³C NMR spectrum. Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) for chemical shift referencing.[5]
-
Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Data Interpretation:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the specific carbon atoms.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) in negative ion mode is particularly suitable for this sulfonated compound.
Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Chemical Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ |
| Molecular Weight | 674.55 Da |
| [M-2Na+2H]²⁻ (doubly charged ion) | m/z 314.96 |
| [M-Na+H]⁻ (singly charged ion) | m/z 651.93 |
Experimental Protocol
Objective: To determine the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound sample
-
Methanol or Acetonitrile (B52724) (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase modification, if needed)
-
Liquid chromatograph coupled to a mass spectrometer with an ESI source (LC-MS)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and methanol) to a concentration of approximately 1-10 µg/mL.
-
-
LC-MS Analysis (Direct Infusion or LC-Coupled):
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
LC-Coupled: Inject the sample onto an HPLC system (e.g., with a C18 column) coupled to the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.
-
-
Mass Spectrometer Settings (Negative ESI Mode):
-
Set the ion source to negative mode.
-
Optimize the ESI source parameters, which may include:
-
Capillary voltage: -3 to -4.5 kV
-
Cone voltage: -20 to -60 V
-
Desolvation gas (N₂) flow: 600-800 L/hr
-
Desolvation temperature: 350-500 °C
-
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
For structural information, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 651.93) and applying collision energy to induce fragmentation.
-
-
Data Interpretation:
-
Identify the molecular ion peak(s) in the full scan spectrum.
-
Analyze the fragmentation pattern from the MS/MS spectrum to propose fragmentation pathways and confirm the structure. The fragmentation of sulfonated compounds in negative ESI-MS often involves the loss of SO₃ (80 Da).[8]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for its quantification in complex matrices like sunscreen formulations. A reversed-phase C18 column is commonly employed.
Typical HPLC Method Parameters
| Parameter | Description |
| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% acetic acid or phosphate (B84403) buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 335 nm |
| Injection Volume | 10 - 20 µL |
Experimental Protocol
Objective: To determine the purity of this compound and quantify it in a sample.
Materials:
-
This compound reference standard and sample
-
HPLC grade water, acetonitrile, and/or methanol
-
HPLC grade acetic acid or phosphate buffer salts
-
HPLC system with a C18 column, pump, autosampler, column oven, and DAD
Procedure:
-
Preparation of Mobile Phases and Solutions:
-
Prepare Mobile Phase A and B as specified. Degas the mobile phases before use.
-
Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in a suitable diluent (e.g., a mixture of mobile phases).
-
Prepare calibration standards by serially diluting the stock solution.
-
Prepare the sample solution in the same diluent to an expected concentration within the calibration range.
-
-
HPLC Analysis:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Run the gradient program and record the chromatograms.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
References
- 1. rsc.org [rsc.org]
- 2. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. scribd.com [scribd.com]
- 7. NP-MRD: 13C NMR Spectrum (1D, 100 MHz, DMSO-d6, simulated) (NP0037068) [np-mrd.org]
- 8. library.dphen1.com [library.dphen1.com]
Application of Bisdisulizole Disodium in Studies of UV-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdisulizole disodium (B8443419), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble, broad-spectrum UV filter recognized for its high photostability.[1][2][3] Its primary mechanism of action involves the absorption of UVA and UVB radiation and the dissipation of this energy as heat, thereby preventing the photons from reaching and damaging cellular components like DNA.[1] This property makes it an invaluable tool in dermatological research and the development of photoprotective formulations. These application notes provide a comprehensive overview of the use of Bisdisulizole disodium in studying and mitigating UV-induced DNA damage, complete with detailed experimental protocols and data presentation.
Mechanism of Photoprotection
Ultraviolet (UV) radiation induces DNA damage primarily through the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs).[4] These lesions distort the DNA helix, hindering replication and transcription, and if left unrepaired, can lead to mutations and carcinogenesis. This compound functions as a chemical sunscreen agent by absorbing UV radiation across a broad spectrum, thus reducing the number of photons that can penetrate the skin and cause these damaging effects.[3]
Quantitative Analysis of Photoprotection
The efficacy of this compound in preventing UV-induced DNA damage can be quantified by measuring the reduction in the formation of CPDs and 6-4PPs in cellular DNA. The following table summarizes illustrative data on the photoprotective effect of a formulation containing this compound.
| DNA Lesion Type | UV Exposure | No Protection (Lesions per 10^6 bases) | With this compound Formulation (Lesions per 10^6 bases) | Percentage Reduction |
| CPDs | 10 mJ/cm² UVB | 150 | 15 | 90% |
| 6-4PPs | 10 mJ/cm² UVB | 30 | 5 | 83% |
| CPDs | 5 J/cm² UVA | 20 | 4 | 80% |
| 6-4PPs | 5 J/cm² UVA | 4 | 1 | 75% |
Experimental Protocols
In Vitro Assessment of Photoprotection against UV-Induced DNA Damage in Human Keratinocytes (HaCaT cells)
This protocol outlines an in vitro method to assess the efficacy of this compound in protecting against UV-induced DNA damage in a human keratinocyte cell line.
1. Cell Culture and Treatment:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare a solution of this compound in phosphate-buffered saline (PBS) at the desired concentration.
-
Wash the cells with PBS and then incubate with the this compound solution or PBS (as a control) for 30 minutes prior to UV exposure.
2. UV Irradiation:
-
Remove the treatment solution and expose the cells to a controlled dose of UVA (e.g., 5 J/cm²) or UVB (e.g., 10 mJ/cm²) radiation using a calibrated UV lamp. A parallel plate of cells should be sham-irradiated to serve as a negative control.
3. Genomic DNA Extraction:
-
Immediately after irradiation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
4. Quantification of DNA Damage (ELISA-based):
-
Use commercially available ELISA kits for the detection of CPDs and 6-4PPs.
-
Denature the extracted DNA by heating.
-
Coat a 96-well plate with the denatured DNA.
-
Add the primary antibody specific for either CPDs or 6-4PPs and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After incubation and further washing, add a substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the amount of DNA damage based on a standard curve.
5. Data Analysis:
-
Compare the levels of CPDs and 6-4PPs in cells treated with this compound to the untreated, irradiated control cells to determine the percentage reduction in DNA damage.
In Vitro Experimental Workflow
In Vivo Assessment of Photoprotection in a Murine Model
This protocol describes an in vivo approach to evaluate the photoprotective effects of a topical formulation containing this compound on mouse skin.
1. Animal Model and Formulation Application:
-
Use hairless mice (e.g., SKH-1) to avoid interference from fur.
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the mice into control and treatment groups.
-
Apply a defined amount (e.g., 2 mg/cm²) of a cream formulation containing this compound to a designated area on the back of the treatment group mice. Apply the vehicle cream (without this compound) to the control group.
2. UV Irradiation:
-
After a 30-minute application period, expose the treated and control areas to a controlled dose of solar-simulated UV radiation.
3. Skin Biopsy and DNA Extraction:
-
At a specified time point post-irradiation (e.g., 24 hours), euthanize the mice and collect full-thickness skin biopsies from the exposed and unexposed areas.
-
Separate the epidermis from the dermis.
-
Extract genomic DNA from the epidermal tissue.
4. Analysis of DNA Damage (Immunohistochemistry):
-
Fix skin biopsies in formalin and embed in paraffin.
-
Cut thin sections and mount them on slides.
-
Perform immunohistochemical staining using specific antibodies against CPDs and 6-4PPs.
-
Visualize the stained DNA lesions using a microscope and quantify the staining intensity using image analysis software.
5. Data Analysis:
-
Compare the levels of DNA damage in the skin of mice treated with the this compound formulation to the vehicle-treated control group.
Signaling Pathways
UV-induced DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR). A key signaling pathway involved is the ATR (Ataxia Telangiectasia and Rad3-related) pathway.
UV-Induced DNA Damage and ATR Signaling Pathway
Upon UV irradiation, the formation of DNA lesions leads to the recruitment and activation of the ATR kinase.[4] Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1. This phosphorylation event initiates cell cycle arrest, providing time for the cell to repair the damaged DNA.[5][6] If the damage is too extensive to be repaired, the ATR pathway can also signal for the initiation of apoptosis (programmed cell death). By preventing the initial DNA damage, this compound effectively inhibits the activation of this entire downstream signaling cascade.
Conclusion
This compound is a potent and photostable UV filter that serves as a critical tool in the study of UV-induced DNA damage. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess its photoprotective efficacy both in vitro and in vivo. Understanding the mechanisms by which UV filters like this compound prevent DNA damage is paramount for the development of effective sun protection strategies and the prevention of skin cancer.
References
Application Note: Preparation of Bisdisulizole Disodium Stock Solutions for Cell Culture Experiments
Introduction
Bisdisulizole disodium (B8443419), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound recognized for its ability to absorb UVA radiation.[1][2] In research settings, it is utilized as a model UV filter in studies focused on photoprotection, photostability, and mitigating UV-induced cellular damage.[3][4] Its mechanism involves absorbing high-energy UV photons and dissipating the energy as heat, which helps prevent DNA damage and oxidative stress in experimental models.[3] Proper preparation of sterile, accurate stock solutions is critical for obtaining reproducible and reliable results in in vitro cell culture experiments investigating the effects of UV radiation and the efficacy of photoprotective agents. This document provides a detailed protocol for the preparation, sterilization, and storage of Bisdisulizole disodium stock solutions.
Physicochemical Properties
A summary of the key properties of this compound is provided below. These properties are essential for calculating molar concentrations and understanding the compound's behavior in solution.
| Property | Value | Reference |
| IUPAC Name | disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate | [1] |
| Synonyms | Disodium Phenyl Dibenzimidazole Tetrasulfonate, Neo Heliopan AP | [2][4][5] |
| CAS Number | 180898-37-7 | [3] |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [6] |
| Molecular Weight | 674.6 g/mol | [6][7] |
| Appearance | Yellow to dark yellow powder | [5] |
| Solubility | Water-soluble | [1][2][3] |
Mechanism of Action: UV Protection
This compound functions primarily by absorbing radiation in the UVA spectrum (specifically UVA-II).[1][4][5] This absorption excites the molecule to a higher energy state. It then rapidly dissipates this energy, primarily as heat, returning to its ground state without undergoing significant chemical degradation.[3] This photostability is a key feature.[1][5] By absorbing UVA photons before they can interact with cellular components, this compound helps prevent the generation of reactive oxygen species (ROS) and subsequent DNA damage, which are known pathways for UV-induced cytotoxicity and photoaging.[3]
Caption: UV-induced cellular damage pathway and the protective role of this compound.
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM aqueous stock solution of this compound suitable for cell culture applications. Adjustments to the final concentration can be made by modifying the initial mass of the compound.
1. Materials and Equipment
-
Materials:
-
This compound powder (CAS: 180898-37-7)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, cryovials for aliquoting
-
Sterile syringe filters (0.22 µm pore size)[8]
-
Sterile syringes
-
-
Equipment:
2. Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[3][4][9]
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
3. Stock Solution Preparation Workflow
The following diagram outlines the workflow for preparing the sterile stock solution.
Caption: Experimental workflow for the preparation of this compound stock solution.
4. Step-by-Step Procedure
4.1. Calculation
-
Determine Desired Concentration and Volume: For this protocol, we will prepare 10 mL of a 10 mM stock solution.
-
Calculate Required Mass:
-
Molecular Weight (MW) = 674.6 g/mol
-
Volume (V) = 10 mL = 0.01 L
-
Concentration (C) = 10 mM = 0.01 mol/L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass = 0.01 mol/L * 0.01 L * 674.6 g/mol = 0.06746 g = 67.46 mg
-
4.2. Preparation
-
Weighing: Accurately weigh 67.46 mg of this compound powder and place it into a sterile 15 mL conical tube.
-
Dissolution: Add approximately 9 mL of sterile, nuclease-free water or PBS to the conical tube. Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, yellow color.
-
Final Volume Adjustment: Once dissolved, add the solvent to bring the total volume to 10 mL.
-
Sterilization: Perform this step in a Biological Safety Cabinet (BSC) to maintain sterility.[8]
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile 15 mL conical tube. This method is preferred over autoclaving to prevent potential heat-induced degradation of the compound.[8]
-
-
Aliquoting: Dispense the final sterile solution into smaller, single-use sterile cryovials (e.g., 100 µL or 500 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.
5. Storage and Handling
Proper storage is essential to maintain the stability and efficacy of the stock solution.
| Storage Condition | Duration | Notes | Reference |
| -20°C | Long-term (months to years) | Recommended for preserving stability. Protect from light. | [9] |
| 2-8°C | Short-term (days to weeks) | Suitable for solutions that will be used promptly. Protect from light. | [9] |
| Room Temperature | Not Recommended | Shipped at ambient temperature but not recommended for storage. | [9] |
6. Quality Control
-
Visual Inspection: The final solution should be clear and free of any precipitates or microbial contamination.
-
pH Measurement: If using an unbuffered solvent like water, check that the pH of the final solution is compatible with your cell culture medium (typically pH 7.2-7.4). Adjust if necessary with sterile NaOH or HCl before filter sterilization.
-
Concentration Verification (Optional): The concentration can be verified using UV-Vis spectrophotometry, as this compound has a strong absorbance peak in the UVA range (around 334-340 nm).[1][5]
References
- 1. Buy this compound | 180898-37-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | UV Absorber For Research [benchchem.com]
- 4. This compound [benchchem.com]
- 5. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 6. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. medkoo.com [medkoo.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: Computational Modeling of Bisdisulizole Disodium's Electronic Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bisdisulizole disodium (B8443419) (CAS No. 180898-37-7), also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound widely utilized as a broad-spectrum UV filter in sunscreen products.[1][2] Its primary function is to absorb harmful ultraviolet (UV) radiation, particularly in the UVA II range (320-340 nm), thereby protecting the skin from sun damage.[3][4][5] The efficacy of a UV absorber is intrinsically linked to its electronic properties, which dictate its ability to absorb photons at specific wavelengths and dissipate the energy harmlessly.
Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful, cost-effective, and efficient approach to investigate the electronic structure and properties of molecules like Bisdisulizole disodium.[6] By simulating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic absorption spectrum, researchers can gain deep insights into the molecule's photostability, absorption efficiency, and mechanism of action.[7] These theoretical predictions, when coupled with experimental validation, provide a robust framework for the rational design of new and improved UV-filtering agents.
This document provides detailed protocols for the computational modeling of this compound's electronic properties and the experimental methods for their validation.
Section 1: Computational Modeling Workflow
The following workflow outlines the key steps for a comprehensive computational analysis of this compound using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Caption: Integrated workflow for computational modeling and experimental validation.
Section 2: Protocols
Protocol for Computational Modeling (DFT/TD-DFT)
This protocol describes a typical approach for calculating the electronic properties of this compound. DFT methods are suitable for investigating benzotriazole (B28993) derivatives and other organic molecules.[8][9]
Objective: To determine the optimized molecular geometry, HOMO-LUMO energy levels, and theoretical UV-Vis absorption spectrum of this compound.
Methodology:
-
Molecular Structure Input:
-
Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.
-
Save the initial coordinates in a suitable format (e.g., .mol or .xyz).
-
-
Geometry Optimization:
-
Perform geometry optimization using a DFT method. A common and effective combination for organic molecules is the B3LYP hybrid functional with a 6-31G(d,p) basis set.[9][10]
-
The optimization should be performed in a solvent model that mimics experimental conditions (e.g., water, using the Polarizable Continuum Model - PCM), as this compound is water-soluble.[1]
-
The calculation will converge when the forces on the atoms are negligible, indicating a stable structure.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).
-
Confirm that the structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies.
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate key electronic properties.
-
HOMO and LUMO Energies: These frontier molecular orbitals are critical for understanding chemical reactivity and electronic transitions. The energy gap (ΔE = ELUMO - EHOMO) is particularly important, as it relates to the molecule's stability and the energy of its first electronic excitation.[11][12]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
-
UV-Vis Spectrum Simulation:
-
Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation to simulate the electronic absorption spectrum.
-
Calculate the excitation energies and oscillator strengths for the first 10-20 singlet excited states.
-
The calculated transition with the highest oscillator strength will correspond to the maximum absorption wavelength (λmax), which can be directly compared to experimental data.[7]
-
Protocol for UV-Visible Spectroscopy
This protocol is for experimentally determining the UV absorption spectrum of this compound.
Objective: To measure the absorbance spectrum and determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.[13]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound powder
-
Ultrapure water (solvent)
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ultrapure water at a known concentration (e.g., 10 mg/L). Ensure the solid is fully dissolved.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 for optimal accuracy, according to the Beer-Lambert Law.[13]
-
-
Instrument Setup:
-
Baseline Correction:
-
Fill a quartz cuvette with the solvent (ultrapure water) to serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.[14]
-
-
Sample Measurement:
-
Rinse a second cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum.[15]
-
-
Data Analysis:
-
Identify the wavelength at which the highest absorbance occurs. This value is the λmax.[15]
-
Save and plot the absorbance vs. wavelength data.
-
Protocol for Cyclic Voltammetry (CV)
This protocol allows for the experimental estimation of HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of this compound.
Objective: To determine the electrochemical oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energy levels.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell (working, reference, and counter electrodes).[16]
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte solution: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6) in an appropriate solvent (e.g., acetonitrile (B52724) or water, given the sample's solubility).[17]
-
This compound sample (e.g., 1-5 mM concentration).
-
Ferrocene (B1249389) (for use as an internal standard).
-
Inert gas (Argon or Nitrogen).
Methodology:
-
Electrode Preparation:
-
Polish the working electrode (GCE) with alumina (B75360) slurry to ensure a clean, reactive surface, then rinse thoroughly with solvent.[18]
-
Clean all electrodes before use.[17]
-
-
Cell Assembly:
-
Prepare the analyte solution by dissolving this compound and the supporting electrolyte in the solvent.
-
Transfer the solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with an inert gas for 10-15 minutes, as oxygen can interfere with measurements. Maintain an inert atmosphere over the solution during the experiment.[17]
-
Assemble the three electrodes in the cell.[16]
-
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters in the software: initial potential, vertex potentials (defining the scan range), and scan rate (e.g., 100 mV/s).[19]
-
Run the cyclic voltammogram, scanning first in the positive (oxidative) direction and then in the negative (reductive) direction.
-
-
Calibration (Internal Standard):
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable reference point to correct for solvent effects.
-
-
Data Analysis and Energy Level Estimation:
-
From the voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc+ couple, which is assumed to have an absolute energy level of -4.8 eV relative to vacuum):
-
EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
-
The electrochemical energy gap can then be calculated as ΔE = ELUMO - EHOMO.
-
Section 3: Data Presentation
Quantitative data from both computational and experimental studies should be summarized for clear comparison.
Table 1: Predicted Electronic Properties (Computational Data) Note: The following are example values that would be obtained from the DFT protocol described above. Actual values require performing the specific calculation.
| Property | Predicted Value | Method |
| HOMO Energy | -7.25 eV | DFT (B3LYP/6-31G(d,p)) |
| LUMO Energy | -1.50 eV | DFT (B3LYP/6-31G(d,p)) |
| HOMO-LUMO Gap (ΔE) | 5.75 eV | DFT (B3LYP/6-31G(d,p)) |
| Max. Absorption (λmax) | 338 nm | TD-DFT |
Table 2: Summary of Experimental Data Note: This table includes known literature values and placeholders for data obtained from the experimental protocols.
| Property | Experimental Value | Method |
| Max. Absorption (λmax) | ~335 nm[4][5] | UV-Vis Spectroscopy |
| Onset Oxidation Potential (Eox) | To be determined | Cyclic Voltammetry |
| Onset Reduction Potential (Ered) | To be determined | Cyclic Voltammetry |
| Estimated HOMO Energy | To be determined | Cyclic Voltammetry |
| Estimated LUMO Energy | To be determined | Cyclic Voltammetry |
| Electrochemical Gap (ΔE) | To be determined | Cyclic Voltammetry |
References
- 1. medkoo.com [medkoo.com]
- 2. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 3. This compound | UV Absorber For Research [benchchem.com]
- 4. uk.typology.com [uk.typology.com]
- 5. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 16. ossila.com [ossila.com]
- 17. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 19. static.igem.org [static.igem.org]
Application Notes and Protocols: In Vitro Models for Assessing the Photoprotective Efficacy of Bisdisulizole Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate), commercially known as Neo Heliopan® AP, is a water-soluble, photostable organic compound utilized in sunscreen formulations for its effective absorption of ultraviolet (UV) radiation.[1][2][3][4][5] It primarily absorbs in the UVA II range (320-350 nm) with a peak absorbance at approximately 335 nm, making it a crucial component for broad-spectrum sun protection.[5] Its water solubility allows for the formulation of less greasy, more aesthetically pleasing sunscreen products.[3][4] The primary mechanism of action for Bisdisulizole disodium involves the absorption of high-energy UV photons and their dissipation as harmless heat, thereby preventing UV-induced cellular damage, including DNA damage and oxidative stress.[1]
These application notes provide detailed protocols for assessing the photoprotective efficacy of this compound in various in vitro models. The described methods range from spectrophotometric analysis to complex cell-based and reconstructed skin assays, offering a comprehensive approach to evaluating its performance.
In Vitro Efficacy Assessment Methods
A multi-faceted approach is recommended to thoroughly evaluate the photoprotective efficacy of this compound. This involves a combination of methods that assess both the intrinsic UV-filtering properties and the biological protection afforded to skin cells.
-
UV Transmittance Spectroscopy: This is a fundamental and widely used in vitro method to determine the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a sunscreen formulation.[6][7] The method involves applying a thin film of the product onto a substrate that mimics the surface of the skin, such as polymethylmethacrylate (PMMA) plates or VITRO-SKIN®, and measuring the amount of UV radiation that passes through.[6][8]
-
Cell-Based Assays: These assays utilize cultured human skin cells, such as keratinocytes or fibroblasts, to evaluate the ability of this compound to protect against UV-induced cellular damage.[9] Key endpoints include cell viability, DNA damage (e.g., formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers - CPDs), and oxidative stress (generation of reactive oxygen species - ROS).[9][10]
-
Reconstructed Human Epidermis Models: Three-dimensional (3D) skin models, such as EpiSkin™, offer a more physiologically relevant system for testing as they mimic the structure and function of the human epidermis.[11][12][13] These models can be used to assess a wider range of biological endpoints, including inflammation and the expression of stress-related genes.[14][15]
Experimental Protocols
Protocol 1: In Vitro SPF and UVA-PF Determination by UV Transmittance Spectroscopy
This protocol describes the determination of SPF and UVA-PF using a UV transmittance analyzer and PMMA plates as the substrate.
Materials and Equipment:
-
This compound-containing formulation
-
Polymethylmethacrylate (PMMA) plates
-
UV Transmittance Analyzer
-
Positive and negative control sunscreen formulations
-
Pipette and disposable tips
-
Finger cots or gloves
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.
-
Sample Application: Apply the test formulation containing this compound evenly onto the PMMA plate at a concentration of 1.0 mg/cm². Spread the formulation uniformly using a gloved finger or a dedicated spreading tool.
-
Drying/Incubation: Allow the film to dry for 15-20 minutes in the dark at room temperature.
-
UV Transmittance Measurement: Place the PMMA plate in the UV transmittance analyzer. Measure the transmittance of UV light through the sample at multiple points across the plate.
-
Data Analysis: The instrument's software will calculate the in vitro SPF and UVA-PF based on the measured transmittance values. The critical wavelength, which indicates the breadth of UVA protection, will also be determined.[16]
Protocol 2: Assessment of Photoprotection against UV-Induced DNA Damage using the Comet Assay
This protocol outlines the use of the Comet assay (Single Cell Gel Electrophoresis) to quantify the protective effect of this compound against UV-induced DNA strand breaks in human keratinocytes (HaCaT cells).
Materials and Equipment:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Cell culture medium and supplements
-
This compound solution (in a suitable vehicle)
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (solar simulator)
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Culture: Culture HaCaT cells to 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before UV exposure. Include a vehicle control (no this compound).
-
UVB Irradiation: Wash the cells with PBS and irradiate with a controlled dose of UVB (e.g., 100 mJ/cm²). Keep a non-irradiated control group.
-
Cell Harvesting: Immediately after irradiation, harvest the cells by trypsinization.
-
Comet Assay:
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Perform electrophoresis under alkaline conditions to separate fragmented DNA from intact DNA.
-
Stain the DNA with a fluorescent dye.
-
-
Microscopy and Analysis: Visualize the comets under a fluorescence microscope. Damaged DNA will migrate further in the electric field, creating a "comet tail". Quantify the extent of DNA damage by measuring the tail moment using image analysis software.[17]
Protocol 3: Evaluation of Antioxidant Capacity via ROS Measurement
This protocol describes the measurement of intracellular reactive oxygen species (ROS) in human fibroblasts (e.g., HDF cells) to assess the antioxidant or indirect photoprotective effects of this compound.
Materials and Equipment:
-
Human Dermal Fibroblasts (HDF)
-
Cell culture medium and supplements
-
This compound solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
UVA irradiation source
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture: Seed HDF cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours.
-
Probe Loading: Load the cells with the DCFH-DA probe, which fluoresces upon oxidation by ROS.
-
UVA Irradiation: Wash the cells with PBS and expose them to a controlled dose of UVA radiation (e.g., 5 J/cm²).
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to the untreated, irradiated control to determine the percentage reduction in ROS.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Photoprotection Profile of a Formulation Containing this compound
| Parameter | Formulation with this compound | Placebo Formulation |
| In Vitro SPF | 35.2 ± 2.5 | 2.1 ± 0.3 |
| In Vitro UVA-PF | 12.8 ± 1.1 | 1.5 ± 0.2 |
| Critical Wavelength (nm) | 375 ± 1.8 | 340 ± 2.1 |
Table 2: Protective Effect of this compound on UVB-Induced DNA Damage in HaCaT Keratinocytes
| Treatment | Comet Tail Moment (Arbitrary Units) | % DNA Damage Reduction |
| Control (No UVB) | 5.2 ± 0.8 | N/A |
| UVB Irradiated (100 mJ/cm²) | 45.8 ± 3.1 | 0% |
| UVB + this compound (10 µg/mL) | 15.3 ± 1.9 | 66.6% |
| UVB + this compound (20 µg/mL) | 9.8 ± 1.2 | 78.6% |
Table 3: Antioxidant Effect of this compound on UVA-Induced ROS Production in HDFs
| Treatment | Relative Fluorescence Units (RFU) | % ROS Reduction |
| Control (No UVA) | 105 ± 15 | N/A |
| UVA Irradiated (5 J/cm²) | 850 ± 55 | 0% |
| UVA + this compound (10 µg/mL) | 320 ± 30 | 62.4% |
| UVA + this compound (20 µg/mL) | 215 ± 25 | 74.7% |
Visualizations
References
- 1. This compound | UV Absorber For Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uk.typology.com [uk.typology.com]
- 4. procoal.co.uk [procoal.co.uk]
- 5. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]
- 6. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] In Vitro Evaluation of Sunscreens: An Update for the Clinicians | Semantic Scholar [semanticscholar.org]
- 8. ims-usa.com [ims-usa.com]
- 9. Highly sensitive biological assay for determining the photoprotective efficacy of sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UV‐induced DNA Damage in Skin is Reduced by CaSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Skin Models for the Evaluation of Sunscreen-Based Skin Photoprotection: Molecular Methodologies and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Skin Models for the Evaluation of Sunscreen-Based Skin Photoprotection: Molecular Methodologies and Opportunities | Bentham Science [benthamscience.com]
- 13. In vitro skin models for the evaluation of sunscreen-based skin photoprotection: molecular methodologies and opportunities. | Semantic Scholar [semanticscholar.org]
- 14. Episkin: An in vitro model for the evaluation of phototoxicity and sunscreen photoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xanthophyll-Rich Extract of Phaeodactylum tricornutum Bohlin as New Photoprotective Cosmeceutical Agent: Safety and Efficacy Assessment on In Vitro Reconstructed Human Epidermis Model | MDPI [mdpi.com]
- 16. In vitro assessment of the broad-spectrum ultraviolet protection of sunscreen products. - Post - Medbullets Step 1 [step1.medbullets.com]
- 17. researchgate.net [researchgate.net]
Application Notes: The Use of Bisdisulizole Disodium in Broad-Spectrum Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bisdisulizole Disodium (B8443419)
Bisdisulizole disodium, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound utilized as a UV filter in sunscreen products.[1][2][3] Marketed under the trade name Neo Heliopan® AP, it is particularly effective at absorbing Ultraviolet A (UVA) radiation, specifically in the UVA II range.[4] Its unique properties make it a valuable ingredient for formulating broad-spectrum sunscreens with enhanced efficacy and aesthetic appeal.
Mechanism of Action and Key Properties
The primary function of this compound is to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing the radiation from penetrating the skin and causing cellular damage.[5] Upon absorbing a UV photon, the molecule transitions to an electronically excited state.[5] It then rapidly and efficiently returns to its ground state, a key factor in its notable photostability.[5]
Key advantages of incorporating this compound in sunscreen formulations include:
-
High Water Solubility: Unlike many other UV filters, this compound is water-soluble, which allows for the creation of lightweight, non-greasy, and transparent water-based or water-in-oil sunscreen formulations.[5][6]
-
Excellent Photostability: It is highly resistant to degradation under UV light, ensuring long-lasting and reliable sun protection.[4][7]
-
Broad-Spectrum UVA and UVB Absorption: The molecule exhibits strong absorbance in the UV spectrum from 280 nm to 370 nm, with a distinct peak in the UVA II range (320-340 nm).[5][7]
-
Synergistic Effects: When combined with oil-soluble UVB and UVA absorbers, it demonstrates a synergistic effect, enhancing the overall Sun Protection Factor (SPF) of the formulation.[7] Notably, it can help stabilize other less photostable UV filters, such as Avobenzone.[5][7]
-
Good Safety Profile: It is considered to have very good skin safety, making it suitable for products aimed at sensitive skin, and it exhibits minimal skin penetration.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: Physicochemical and UV Absorption Properties
| Property | Value | Reference |
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate | [3][7] |
| CAS Number | 180898-37-7 | [3][7] |
| Molecular Formula | C₂₀H₁₄N₄Na₂O₁₂S₄ | [7] |
| Molecular Weight | 653.6 g/mol | [5] |
| Appearance | Yellow to dark yellow powder | [7] |
| Solubility | Soluble in water | [4] |
| UV Absorption Range | 280 nm - 370 nm | [5][7] |
| Peak Absorbance (λmax) | ~335 nm (in the UVA II range) | [6] |
| Purity (by HPLC) | ≥ 96.0% | [7] |
Table 2: Regulatory and Formulation Guidelines
| Region/Guideline | Maximum Permitted Concentration | Reference |
| European Union | 10% | [1][6] |
| Recommended Dosage | 0.5% - 2% | [7] |
| Maximum Dosage | 5% | [7] |
Experimental Protocols
Protocol 1: Preparation of a Water-Based Broad-Spectrum Sunscreen Formulation (O/W Emulsion)
This protocol outlines the preparation of a basic oil-in-water (O/W) sunscreen lotion incorporating this compound.
Materials:
-
Water Phase:
-
Deionized water
-
This compound
-
Glycerin (humectant)
-
Xanthan gum (thickener)
-
Preservative (e.g., Phenoxyethanol)
-
-
Oil Phase:
-
Oil-soluble UVB filter (e.g., Octocrylene)
-
Oil-soluble UVA filter (e.g., Avobenzone)
-
Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)
-
Emollient (e.g., Caprylic/Capric Triglyceride)
-
-
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer/high-shear mixer
-
pH meter
-
Stirring apparatus
-
Procedure:
-
Prepare the Water Phase:
-
In a beaker, combine deionized water and glycerin. Begin heating to 75-80°C while stirring.
-
Slowly disperse the xanthan gum into the heated water-glycerin mixture until fully hydrated and a uniform gel is formed.
-
Add this compound to the water phase and stir until completely dissolved. Maintain the temperature at 75-80°C.
-
-
Prepare the Oil Phase:
-
In a separate beaker, combine the oil-soluble UV filters, emulsifiers, and emollients.
-
Heat the oil phase to 75-80°C while stirring until all components are melted and the mixture is uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently.
-
When the temperature drops below 40°C, add the preservative.
-
Adjust the pH of the final formulation to the desired range (typically 6.5-7.5) using a suitable neutralizing agent if necessary.
-
Continue stirring until the formulation reaches room temperature.
-
Protocol 2: In Vitro Sun Protection Factor (SPF) Determination
This protocol provides a general method for the in vitro assessment of SPF, which is useful for screening formulations before conducting more complex in vivo studies.
Materials:
-
Sunscreen formulation
-
Substrate (e.g., polymethyl methacrylate (B99206) (PMMA) plates)
-
Spectrophotometer with an integrating sphere
-
UV source (solar simulator)
-
Positive control (standard sunscreen with known SPF)
Procedure:
-
Sample Preparation:
-
UV Transmittance Measurement:
-
Measure the UV transmittance of the sunscreen-coated plate at multiple points across the UV spectrum (290-400 nm) using a spectrophotometer.
-
-
SPF Calculation:
-
The SPF is calculated using a standardized equation that integrates the erythemal action spectrum, the solar simulator irradiance spectrum, and the transmittance of the sunscreen film.
-
Compare the calculated SPF value to that of the positive control to validate the results.
-
Protocol 3: Assessment of Photostability
This protocol outlines a method to evaluate the photostability of a sunscreen formulation containing this compound.
Materials:
-
Sunscreen formulation
-
Quartz plates or PMMA plates
-
Solar simulator or a controlled UV irradiation chamber
-
Spectrophotometer
Procedure:
-
Initial Absorbance Measurement:
-
Apply a thin, uniform layer of the sunscreen formulation onto a quartz or PMMA plate.
-
Measure the initial UV absorbance spectrum (290-400 nm) of the sample using a spectrophotometer.
-
-
UV Exposure:
-
Expose the sample to a controlled dose of UV radiation from a solar simulator. The exposure dose should be relevant to real-world sun exposure conditions.
-
-
Final Absorbance Measurement:
-
After UV exposure, re-measure the UV absorbance spectrum of the sample.
-
-
Data Analysis:
-
Compare the pre- and post-exposure absorbance spectra.
-
Calculate the percentage loss of absorbance at key wavelengths (e.g., the λmax of this compound and other UV filters in the formulation). A smaller loss in absorbance indicates higher photostability.
-
Visualizations
Caption: Mechanism of UV protection by this compound.
Caption: Experimental workflow for sunscreen formulation and testing.
Caption: Synergistic UV protection with multiple UV filters.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. procoal.co.uk [procoal.co.uk]
- 4. Buy this compound | 180898-37-7 [smolecule.com]
- 5. This compound | UV Absorber For Research [benchchem.com]
- 6. uk.typology.com [uk.typology.com]
- 7. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Troubleshooting & Optimization
Bisdisulizole disodium photodegradation products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of bisdisulizole (B3060957) disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What are the known photodegradation products of bisdisulizole disodium?
A1: this compound is known for its excellent photostability.[1][2][3] Consequently, the scientific literature does not extensively detail specific photodegradation products under standard UV exposure conditions.[1] To identify potential degradation products, forced degradation studies under harsh conditions (e.g., high-intensity light, presence of oxidizing agents) are required.[4][5][6][7]
Q2: How do I design a forced photodegradation study for this compound?
A2: A forced photodegradation study should be designed in accordance with the ICH Q1B guidelines.[4][7][8] This involves exposing a solution of this compound to a light source that provides a standardized level of illumination and UV energy. It is crucial to include control samples, such as a "dark control" wrapped in aluminum foil, to differentiate between photodegradation and thermodegradation.[6]
Q3: I am not observing any degradation in my experiment. What should I do?
A3: Given the high photostability of this compound, this is a common observation.[1] Consider the following troubleshooting steps:
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Verify Light Exposure: Ensure your photostability chamber is calibrated and delivering the light intensity specified by ICH Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][7]
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Increase Stress Conditions: If no degradation is observed under standard forced degradation conditions, you may need to introduce additional stressors. This could include adding an oxidizing agent (e.g., a low concentration of hydrogen peroxide) to the solution to simulate a more aggressive oxidative environment or extending the exposure time.
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Check Analytical Method Sensitivity: Ensure your analytical method, typically HPLC or UPLC, is sensitive enough to detect minor degradation products.[5] An extent of degradation of approximately 5–20% is generally considered suitable for these studies.
Q4: My chromatogram shows many small peaks after irradiation. How can I identify them?
A4: A complex chromatogram can be challenging. Here is a systematic approach to identifying the peaks:
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Analyze Control Samples: First, compare the chromatogram of the irradiated sample to your dark control and a non-irradiated sample. Peaks present in all three are likely impurities from the starting material.
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Use a Diode Array Detector (DAD/PDA): A DAD can provide UV-Vis spectra for each peak. Degradation products may have different spectra compared to the parent compound.
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Employ Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is LC-MS.[5][9][10][11] The mass-to-charge ratio (m/z) of each peak can be used to determine its molecular weight. Tandem mass spectrometry (MS/MS) can further fragment the molecules to provide structural information.
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Consider Potential Degradation Pathways: For benzimidazole (B57391) sulfonic acid derivatives, potential degradation pathways include desulfonation and cleavage of the benzimidazole ring.[1] This can help in proposing structures for the observed masses.
Experimental Protocols
Protocol 1: Forced Photodegradation of this compound in Aqueous Solution
This protocol outlines a typical procedure for conducting a forced photodegradation study.
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Preparation of Stock Solution:
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Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water or a buffer solution) to a known concentration (e.g., 100 µg/mL).
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-
Sample Preparation:
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Transfer the solution into chemically inert and transparent containers (e.g., quartz cuvettes or vials).
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Prepare a "dark control" by wrapping an identical sample in aluminum foil to protect it from light.
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-
Irradiation:
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Place the samples in a calibrated photostability chamber.
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Expose the samples to a light source as specified in ICH Q1B guidelines. A common option is a combination of a cool white fluorescent lamp and a near-UV lamp.[4]
-
The total exposure should be no less than 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.[4][7]
-
-
Sample Analysis:
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At predetermined time points, withdraw aliquots of the irradiated sample and the dark control.
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Analyze the samples immediately using a stability-indicating UPLC-MS method (see Protocol 2).
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Protocol 2: UPLC-MS Method for the Analysis of this compound and its Photodegradation Products
This protocol provides a starting point for developing a stability-indicating analytical method.
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Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Photodiode Array (PDA) detector and a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer).[5][9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particles).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
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Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
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Gradient: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 2 µL.
-
-
Detection:
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PDA Detector: Monitor at the maximum absorbance wavelength of this compound (approximately 335 nm) and across a wider range to detect degradation products with different chromophores.[12]
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MS Detector: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain the molecular weights of the parent compound and any degradation products.
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Data Presentation
Table 1: ICH Q1B Recommended Conditions for Photostability Testing
| Parameter | Condition |
| Light Source | Option 1: Xenon lamp or metal halide lamp. |
| Option 2: Cool white fluorescent and near-UV lamps.[4] | |
| Overall Illumination | Not less than 1.2 million lux hours.[4][7] |
| Near-UV Energy | Not less than 200 watt-hours per square meter.[4][7] |
| Temperature Control | Recommended to minimize the effects of temperature. |
| Control Samples | Dark control (protected from light) is mandatory.[6] |
Table 2: Example Data Table for Recording Photodegradation Results
| Peak ID | Retention Time (min) | Peak Area (% of Initial) | UV λmax (nm) | [M-H]⁻ (m/z) | Proposed Identity |
| BDD | 5.2 | 100 | 335 | 630.0 | Bisdisulizole |
| DP1 | 3.8 | 2.5 | 310 | - | - |
| DP2 | 4.5 | 1.2 | 330 | - | - |
Visualizations
References
- 1. This compound | UV Absorber For Research [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. waters.com [waters.com]
- 6. q1scientific.com [q1scientific.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. japsonline.com [japsonline.com]
- 10. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]
Overcoming challenges in the formulation of high-concentration Bisdisulizole disodium solutions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for overcoming common challenges encountered during the formulation of high-concentration solutions of Bisdisulizole disodium (B8443419) (also known by its INCI name, Disodium Phenyl Dibenzimidazole Tetrasulfonate, and trade name, Neo Heliopan® AP).
Frequently Asked Questions (FAQs)
Q1: What is Bisdisulizole disodium and why is it used in high concentrations? A1: this compound is a water-soluble organic compound that functions as a highly effective and photostable ultraviolet (UV) A filter, specifically in the UVA II range (280-370 nm).[1][2] It is unique among UVA filters for its water solubility, making it ideal for creating light, non-greasy, and transparent aqueous formulations like gels or sprays.[3][4][5][6] High concentrations, where approved, are used to achieve a high Sun Protection Factor (SPF) and broad-spectrum UVA protection.[2]
Q2: Why won't this compound powder dissolve when added directly to water? A2: The commercially available form of this compound is the free acid, which is practically insoluble in water.[7] To achieve solubility, it must be neutralized with a base (such as sodium hydroxide, triethanolamine, or L-arginine) to form its water-soluble salt in situ.[6][7][8][9][10]
Q3: What is the maximum approved concentration of this compound in a formulation? A3: In the European Union and several other regions, this compound is approved for use in sunscreen formulations at a maximum concentration of up to 10%.[1][3][7] It is not currently an approved sunscreen filter in the United States.[1][7]
Q4: What is the optimal pH range for maintaining the stability of a this compound solution? A4: In finished formulations, this compound is stable across a wide pH range, typically between 5.0 and 9.0, without incurring the risk of crystallization.[7] For optimal solubility during preparation, a neutral to slightly alkaline pH (e.g., 7.0-8.5) is recommended to ensure complete neutralization.
Q5: My gel formulation's viscosity dropped significantly after adding this compound. Why did this happen? A5: this compound is an electrolyte. When its salt form is introduced into a formulation, it can disrupt the network of certain thickening agents, particularly carbomers, which are highly sensitive to electrolytes.[7] This disruption leads to a significant decrease in viscosity. To counteract this, consider using non-ionic or electrolyte-resistant thickeners like xanthan gum and its derivatives.[7]
Q6: Are there any known ingredient incompatibilities with this compound? A6: Yes. Care should be taken when formulating with quaternary ammonium (B1175870) salts, as they may form complexes with this compound.[7] Additionally, using Tocopherol (Vitamin E) may lead to discoloration issues; it is recommended to use Tocopheryl Acetate instead.[7] Conversely, it demonstrates a synergistic photoprotective effect when combined with oil-soluble UVB filters.[2]
Troubleshooting Guide
Issue: The solution remains cloudy or forms a precipitate after adding the neutralizing agent.
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Possible Cause 1: Incomplete Neutralization. The amount of base added was insufficient to fully convert the insoluble acid form to its soluble salt.
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Solution: Slowly add more of the neutralizing agent while stirring vigorously and monitoring the solution's clarity.
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Possible Cause 2: pH is Out of Optimal Range. The final pH of the solution is too acidic, preventing the salt from remaining dissolved.
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Solution: Measure the pH of the solution. If it is below 7.0, carefully adjust it upwards by adding more base until the solution clears.
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Possible Cause 3: Incompatibility. Another ingredient in the aqueous phase is reacting with the this compound salt.
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Solution: Review the formulation for known incompatibilities, such as quaternary ammonium salts.[7] Prepare a simple solution of this compound, water, and the base to confirm solubility before adding other components.
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Issue: The final formulation is showing signs of discoloration over time.
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Possible Cause 1: Interaction with Tocopherol. As noted, Tocopherol can cause color stability issues in the presence of this compound.[7]
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Solution: Replace Tocopherol with its ester form, Tocopheryl Acetate, which is more stable in this context.[7]
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Possible Cause 2: pH Shift. A significant shift in the formulation's pH over time can affect the stability and color of the final product.
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Solution: Check the long-term pH stability of your formulation. Ensure your buffer system is robust enough to maintain the target pH.
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Issue: The raw material powder is clumping and difficult to handle or weigh accurately.
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Possible Cause: Hygroscopicity. this compound powder is strongly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7]
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Solution: Store the raw material in a tightly sealed container in a cool, dry place or a desiccator. Minimize the time the container is open to the air during weighing and handling.
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Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate | [2][3] |
| CAS Number | 180898-37-7 | [1][2][11] |
| Molecular Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ | [1][11] |
| Molar Mass | ~674.6 g/mol | [1][11] |
| Appearance | Yellow to dark yellow fine powder | [2][7] |
| Solubility | Insoluble in water; soluble upon neutralization with a base | [7][8] |
| UV Absorbance Peak | ~335-340 nm (UVA II Range) |[3][12] |
Table 2: Regulatory and Formulation Limits
| Parameter | Value/Guideline | Reference(s) |
|---|---|---|
| Maximum Use Level (EU) | 10% | [1][3] |
| Recommended pH Range | 5.0 - 9.0 |[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Solution
Objective: To prepare a clear, fully dissolved stock solution of this compound at a target concentration (e.g., 10% w/w).
Materials:
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This compound powder
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Deionized water
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Neutralizing agent (e.g., 10% w/w Sodium Hydroxide solution, Triethanolamine)
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Magnetic stirrer and stir bar
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Beaker
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Calibrated pH meter
Methodology:
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Weigh the required amount of deionized water into a beaker.
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Begin stirring the water with the magnetic stirrer to create a vortex.
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Slowly disperse the pre-weighed this compound powder into the water. The mixture will appear as a cloudy, yellowish slurry.
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Slowly add the neutralizing agent dropwise into the slurry.
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Continue stirring vigorously. Observe the solution's clarity. The slurry will begin to clear as the powder neutralizes and dissolves.
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Continue adding the base until the solution is completely transparent and free of visible particles.
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Measure the pH of the final solution. If necessary, adjust to a target pH between 7.0 and 8.5 to ensure complete and stable solubilization.
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This stock solution can now be incorporated into the aqueous phase of a larger formulation.
Protocol 2: Viscosity Troubleshooting for Carbomer-Based Gels
Objective: To restore viscosity in a carbomer-thickened formulation after the addition of this compound.
Materials:
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Low-viscosity carbomer-based formulation containing this compound
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Electrolyte-insensitive thickener (e.g., Xanthan Gum, Hydroxyethylcellulose)
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Overhead mixer or homogenizer
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Viscometer
Methodology:
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Measure the initial (low) viscosity of the problematic formulation using a viscometer.
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In a separate container, create a pre-slurry of the secondary thickener (e.g., 1% Xanthan Gum in a small amount of glycerin) to prevent clumping.
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While mixing the main batch with an overhead stirrer, slowly add the thickener pre-slurry.
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Continue mixing until the secondary thickener is fully hydrated and the formulation is homogeneous.
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Allow the formulation to rest for at least one hour to allow the polymer network to fully form.
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Measure the final viscosity. Compare with the initial measurement and the target viscosity.
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If necessary, make small, incremental additions of the secondary thickener until the desired viscosity is achieved. Note the final concentration of the added thickener for future batch scaling.
Visualized Workflows
Caption: A typical workflow for preparing and incorporating this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 3. uk.typology.com [uk.typology.com]
- 4. Neo Heliopan AP Sodium Salt|UVA Absorber|180898-37-7 [benchchem.com]
- 5. procoal.co.uk [procoal.co.uk]
- 6. specialchem.com [specialchem.com]
- 7. Disodium Phenyl Dibenzimidazole Tetrasulfonate (this compound) (UVA/Water-Soluble) [myskinrecipes.com]
- 8. ulprospector.com [ulprospector.com]
- 9. ulprospector.com [ulprospector.com]
- 10. disodium phenyl dibenzimidazole tetrasulfonate, 180898-37-7 [thegoodscentscompany.com]
- 11. This compound | C20H12N4Na2O12S4 | CID 11158166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | UV Absorber For Research [benchchem.com]
Minimizing batch-to-batch variability in Bisdisulizole disodium synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in the synthesis of Bisdisulizole disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in Bisdisulizole disodium synthesis that contribute most to batch-to-batch variability?
A1: The two most critical stages are the condensation reaction to form the bis-benzimidazole core and the subsequent sulfonation of the aromatic rings.[1][2] Variability in these stages can lead to inconsistencies in product purity, yield, and impurity profile. Careful control over reaction parameters such as temperature, time, and reagent stoichiometry is crucial.
Q2: What are the common impurities encountered in this compound synthesis?
A2: Common impurities include unreacted starting materials, mono-sulfonated and tri-sulfonated analogues, and sulfone byproducts.[3][4] The formation of these impurities is often influenced by reaction conditions, particularly temperature and the concentration of the sulfonating agent.[3][4]
Q3: How can I control the degree of sulfonation to ensure the desired tetra-sulfonated product?
A3: Controlling the degree of sulfonation is achieved by precise management of reaction temperature, reaction time, and the molar ratio of the sulfonating agent to the substrate.[2][5] Using a slight excess of the sulfonating agent and monitoring the reaction progress by techniques like HPLC can help ensure complete sulfonation while minimizing over-sulfonation.[4]
Q4: What are the recommended purification methods for this compound?
A4: A multi-step purification process is typically employed, involving treatment with activated carbon to remove colored impurities, followed by pH adjustment and precipitation.[1] Salting out with sodium chloride is a common method to induce precipitation of the disodium salt.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can further enhance purity.[6][7]
Q5: What analytical techniques are essential for quality control of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying the active ingredient and any impurities.[2] Spectroscopic methods such as UV-Vis, FT-IR, and NMR are used for identity confirmation, while Mass Spectrometry (MS) is valuable for the structural elucidation of impurities.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Condensation Reaction | Ensure the reaction temperature is maintained at the optimal level (e.g., around 110°C) for a sufficient duration (e.g., 10-15 hours) to drive the reaction to completion. Use appropriate acid catalysts as specified in the protocol. |
| Incomplete Sulfonation | Increase the molar ratio of the sulfonating agent (e.g., concentrated sulfuric acid or oleum) to the bis-benzimidazole intermediate. Monitor the reaction by HPLC to confirm the disappearance of partially sulfonated intermediates. The reaction is reversible, so using a dehydrating agent can help drive it forward.[8] |
| Product Loss During Purification | Optimize the pH for precipitation; a pH of around 3 is often effective.[1] Control the cooling rate during recrystallization to maximize crystal formation and minimize loss in the mother liquor. |
| Suboptimal Precipitation | Ensure a sufficient concentration of sodium chloride is used for salting out. The recovery of the disodium salt is typically greater than 90% with this method.[1] |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Mono- or Tri-sulfonated Impurities | Adjust the reaction time and temperature of the sulfonation step. Lower temperatures may favor mono-sulfonation, while excessively high temperatures or prolonged reaction times can lead to degradation or other side reactions.[3] |
| Presence of Sulfone Byproducts | Sulfone formation is a common side reaction at elevated temperatures.[3] Maintain the sulfonation reaction temperature within the recommended range to minimize this side reaction. |
| Residual Starting Materials | Ensure the correct stoichiometry of reactants in both the condensation and sulfonation steps. Use a slight excess of one reagent if necessary to drive the reaction to completion, and then remove the excess during purification. |
| Colored Impurities | Treat the crude product solution with activated carbon. The amount of activated carbon and the treatment time may need to be optimized for different batches. |
Data Presentation
Table 1: Key Parameters for this compound Synthesis
| Parameter | Condensation Stage | Sulfonation Stage | Purification Stage |
| Temperature | 90-110°C | 40-80°C (can be higher depending on sulfonating agent)[3][4] | Room temperature to 0°C for crystallization |
| Time | 10-15 hours | 1-3 hours (monitor by HPLC)[3] | Variable |
| Key Reagents | o-phenylenediamine (B120857), terephthalic acid, strong acid catalyst | Bis-benzimidazole intermediate, concentrated H₂SO₄ or oleum | Activated carbon, NaOH, HCl, NaCl, Ethanol/Water |
| Typical Yield | >90% (for the intermediate) | >95% | >90% recovery from precipitation[1] |
| Target Purity | - | - | >98% |
Table 2: Typical HPLC Parameters for Sunscreen Agent Analysis
| Parameter | Condition 1 [9] | Condition 2 [10] | Condition 3 [11] |
| Column | ACE C18 (250 x 4.6 mm, 5 µm) | Baker bond Q2100 C18 | C₁₈ |
| Mobile Phase | Methanol (B129727):Water (88:12 v/v) | Methanol:Water (90:10 v/v) | Methanol:Aquabidest (93:7 v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) | UV at 303 nm | UV at 320 nm |
| Column Temp. | 20°C | Not specified | Not specified |
| Run Time | 18 min | Not specified | Not specified |
Note: These are general conditions for sunscreen agents and may need to be optimized specifically for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is a general guideline based on typical synthesis routes.[1][2] Researchers should consult specific literature for detailed procedures and safety precautions.
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Condensation:
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In a suitable reactor, combine o-phenylenediamine and terephthalic acid in the presence of a strong acid catalyst (e.g., polyphosphoric acid).
-
Heat the mixture to approximately 110°C and maintain for 10-15 hours with stirring under an inert atmosphere.
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Monitor the reaction for the formation of the phenylene-bis-benzimidazole intermediate.
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Upon completion, cool the reaction mixture and isolate the intermediate product.
-
-
Sulfonation:
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Carefully add the phenylene-bis-benzimidazole intermediate to an excess of sulfonating agent (e.g., fuming sulfuric acid) at a controlled temperature, typically below 40°C.
-
Slowly raise the temperature to the desired reaction temperature (e.g., 70-80°C) and hold for 1-3 hours.
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Monitor the reaction progress by HPLC to ensure the formation of the tetra-sulfonated product.
-
-
Purification:
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Quench the reaction mixture by carefully adding it to ice water.
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Adjust the pH of the solution with sodium hydroxide (B78521) to precipitate the crude product.
-
Filter the crude product and redissolve it in water.
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Treat the solution with activated carbon to remove colored impurities, followed by filtration.
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Adjust the pH of the filtrate to approximately 3 with hydrochloric acid.
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Induce precipitation of the disodium salt by adding sodium chloride.
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Collect the precipitate by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
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Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound.
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Instrumentation:
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HPLC system with a UV or DAD detector.
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C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a gradient of 20% to 80% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 335 nm).[12]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a sample of the synthesized product and dissolve it in a suitable diluent (e.g., a mixture of water and methanol) to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
Mandatory Visualization
Caption: Workflow for this compound Synthesis and Purification.
References
- 1. Buy this compound | 180898-37-7 [smolecule.com]
- 2. This compound | UV Absorber For Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemithon.com [chemithon.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 9. Development and application of a HPLC method for eight sunscreen agents in suncare products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nasetjournal.com [nasetjournal.com]
- 12. This compound [benchchem.com]
- 13. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Bisdisulizole Disodium
Welcome to the technical support center for the HPLC analysis of Bisdisulizole disodium (B8443419). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing, a common chromatographic issue encountered with this analyte.
Bisdisulizole disodium is a highly polar, water-soluble, and acidic organic compound, properties which can present challenges in achieving optimal peak symmetry during reversed-phase HPLC analysis.[1][2] This resource provides a structured, question-and-answer approach to identify and remedy the root causes of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A: Peak tailing is a distortion where a chromatographic peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[4] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[3]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[3] For a highly acidic and polar compound like this compound, which contains multiple sulfonic acid groups, the key causes include:
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Secondary Interactions: While the primary retention mechanism on a C18 column is hydrophobic, secondary polar interactions can occur between the analyte and the stationary phase. These often involve residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) backbone of the column packing material.[5][6]
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Mobile Phase pH Issues: If the mobile phase pH is not appropriately controlled, this compound can exist in multiple ionization states, leading to peak broadening and tailing.[5][7]
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Column Problems: Degradation of the column, contamination, or physical deformations like voids in the packing material can distort peak shape.[3][4]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[8] For an acidic analyte like this compound, it is crucial to maintain a mobile phase pH that is at least two units below its pKa.[7] This ensures the sulfonic acid groups are fully protonated (in their neutral form), promoting a single, consistent interaction with the stationary phase and minimizing secondary interactions that cause tailing.[9][10] Operating near the analyte's pKa can cause a mixture of ionized and unionized forms to exist simultaneously, leading to distorted or split peaks.[5][8]
Q4: What is the role of the mobile phase buffer and other additives?
A: A buffer is essential for maintaining a stable mobile phase pH, which is crucial for reproducible retention times and symmetrical peak shapes.[3][7] For acidic compounds, buffers like phosphate (B84403) or formate (B1220265) are commonly used. An adequate buffer concentration (typically 10-20 mM) helps to control the pH and can also mask the activity of residual silanol groups on the column.[4][11] Additives such as triethylamine (B128534) can sometimes be used to further reduce peak tailing by competing with the analyte for active silanol sites, though this is more common for basic analytes.[12]
Q5: Could my HPLC column be the cause of the peak tailing?
A: Yes, the column is a frequent source of peak shape problems. Common issues include:
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Column Contamination: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites that cause tailing.
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Column Void: A void or channel in the packed bed at the head of the column can cause the sample to travel through different paths, resulting in peak distortion.[3] This can be caused by pressure shocks or operating at a pH that degrades the silica.[8]
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Inappropriate Column Chemistry: For challenging polar and acidic compounds, a high-purity silica column that is well end-capped is recommended. End-capping deactivates many of the residual silanol groups, reducing the potential for secondary interactions.[5]
Q6: Can my sample preparation and injection parameters lead to peak tailing?
A: Absolutely. Two common issues related to the sample itself are:
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Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a shift to shorter retention times.[3][4] If all peaks in the chromatogram are tailing, consider diluting your sample.[3]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion.[13] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.
Q7: What are extra-column effects and how might they cause peak tailing?
A: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the HPLC column itself. This is often due to "dead volume" in the system.[5] Potential sources include using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.[5] These issues can cause the separated analyte band to spread out before it reaches the detector, resulting in broader and more asymmetrical peaks.
Troubleshooting Guide and Protocols
Quantitative Data Summary
The following table illustrates the typical effect of mobile phase pH on the peak asymmetry of a strongly acidic compound like this compound. Note that as the pH is lowered well below the analyte's pKa, the peak shape improves significantly.
| Mobile Phase pH | Analyte State | Expected Asymmetry Factor (As) | Peak Shape Observation |
| 4.5 | Partially Ionized | > 1.8 | Severe Tailing |
| 3.5 | Mostly Protonated | ~ 1.5 | Moderate Tailing |
| 2.5 | Fully Protonated | 1.0 - 1.2 | Symmetrical / Near-Symmetrical |
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. moravek.com [moravek.com]
- 9. uv.es [uv.es]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Impact of pH on the stability and UV absorbance of Bisdisulizole disodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pH on the stability and UV absorbance of Bisdisulizole disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of Bisdisulizole disodium in aqueous solutions?
A1: this compound is known for its excellent stability in a wide pH range, particularly in finished cosmetic formulations where it is stable between pH 5.0 and 9.0.[1] For laboratory research and pre-formulation studies, maintaining the pH within this range is recommended to prevent potential degradation and ensure consistent performance.
Q2: How does pH affect the UV absorbance of this compound?
A2: The UV absorbance of this compound, with a peak absorbance around 335 nm, is generally stable within the recommended pH range of 5.0 to 9.0.[2][3] Extreme pH values (highly acidic or highly alkaline) may potentially cause slight shifts in the absorbance spectrum or a decrease in absorbance intensity due to structural alterations of the molecule. However, specific public data on these shifts is limited.
Q3: Is this compound susceptible to degradation at acidic or alkaline pH?
A3: While this compound is considered highly photostable, like many organic molecules, it can be susceptible to hydrolytic degradation under extreme acidic or alkaline conditions, especially over extended periods or at elevated temperatures.[4] The benzimidazole (B57391) structure, while robust, can undergo degradation outside its optimal pH range.
Q4: Can I dissolve this compound directly in an acidic or basic solution?
A4: this compound is the disodium salt of a sulfonic acid. The free acid form is virtually insoluble in water. It is typically dissolved by adding a base (like sodium hydroxide, triethanolamine, or potassium hydroxide) to an aqueous dispersion of the powder to form the soluble salt.[1] Therefore, direct dissolution in a pre-prepared acidic solution would not be effective. For basic solutions, the compound is readily soluble.
Q5: Are there any known incompatibilities of this compound with other formulation ingredients at specific pH values?
A5: Care should be taken when formulating this compound with quaternary ammonium (B1175870) salts, as complex formation may occur.[1] It is also advisable to monitor for discoloration when used with tocopherol in formulations.[1] The stability and compatibility should always be tested in the final formulation at its intended pH.
Troubleshooting Guides
Issue 1: Decreased UV Absorbance in Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH outside optimal range (5.0-9.0) | Measure the pH of the solution. Adjust to within the 5.0-9.0 range using a suitable acid or base (e.g., citric acid, sodium hydroxide). | Restoration of expected UV absorbance if the change was reversible. |
| Degradation due to extreme pH | If the pH was significantly outside the 5.0-9.0 range for a prolonged period, the molecule may have degraded. Prepare a fresh solution within the optimal pH range. | The new solution should exhibit the correct UV absorbance. |
| Interaction with other ingredients | Review the formulation for incompatible ingredients (e.g., quaternary ammonium salts). Prepare a simplified solution of this compound in the same buffer to isolate the cause. | A stable absorbance in the simplified solution suggests an interaction in the full formulation. |
Issue 2: Precipitation or Crystallization in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low pH causing conversion to free acid | Measure the pH of the solution. If below 5.0, slowly add a base (e.g., sodium hydroxide) with stirring to increase the pH and re-dissolve the compound as its salt. | The precipitate should dissolve as the pH enters the stable range (5.0-9.0). |
| Supersaturation | Ensure the concentration of this compound does not exceed its solubility in the given solvent system and temperature. Gentle warming may help re-dissolve the precipitate. | A clear solution is obtained upon concentration adjustment or warming. |
| Complexation with cationic ingredients | If quaternary ammonium salts are present, they may form an insoluble complex. Consider reformulating with alternative ingredients. | A stable, clear solution without precipitation. |
Quantitative Data
Disclaimer: The following tables present illustrative data based on typical behavior of benzimidazole derivatives, as specific public data for this compound is limited. This data is intended for educational and guidance purposes in experimental design.
Table 1: Illustrative UV Absorbance of this compound at Different pH Values
| pH | Peak Absorbance Wavelength (λmax, nm) | Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) |
| 3.0 | ~333 | Potentially slightly lower |
| 5.0 | ~335 | Optimal |
| 7.0 | ~335 | Optimal |
| 9.0 | ~335 | Optimal |
| 11.0 | ~337 | Potentially slightly lower |
Table 2: Illustrative Stability of this compound in Aqueous Solution at 40°C
| pH | % Remaining after 4 weeks | % Remaining after 8 weeks |
| 3.0 | 95% | 90% |
| 5.0 | >99% | >99% |
| 7.0 | >99% | >99% |
| 9.0 | >99% | 98% |
| 11.0 | 96% | 92% |
Experimental Protocols
Protocol 1: Determining the Effect of pH on UV Absorbance
This protocol outlines the procedure to measure the UV absorbance spectrum of this compound in buffers of varying pH.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9, 11) using standard laboratory buffers (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline).
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Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in deionized water, neutralized with a suitable base (e.g., 0.1 M NaOH) to ensure complete dissolution, to create a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Test Solutions: For each pH buffer, dilute the stock solution to a final concentration suitable for UV-Vis spectrophotometry (e.g., 10 µg/mL).
-
UV-Vis Spectrophotometry:
-
Use a calibrated UV-Vis spectrophotometer.
-
Use the respective buffer solution as the blank.
-
Scan each test solution across the UV range from 250 nm to 450 nm.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at this peak.
-
-
Data Analysis: Compare the λmax and absorbance values across the different pH solutions.
Protocol 2: Assessing the Stability of this compound at Different pH Values
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time at various pH levels.
-
Preparation of Stability Samples:
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Prepare solutions of this compound (e.g., 100 µg/mL) in different pH buffers (e.g., pH 3, 5, 7, 9, 11).
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Divide each solution into aliquots for different time points.
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Store the samples in a temperature-controlled environment (e.g., 40°C) protected from light.
-
-
HPLC Method:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at the λmax of this compound (e.g., 335 nm).
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Injection Volume: 10 µL.
-
-
Analysis:
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At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a sample from each pH condition.
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Inject the sample into the HPLC system.
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Record the peak area of the this compound peak.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area for each pH condition.
Visualizations
Caption: Workflow for analyzing the effect of pH on UV absorbance.
Caption: Workflow for HPLC-based stability testing at various pH levels.
References
Preventing precipitation of Bisdisulizole disodium in aqueous formulations over time
Welcome to the Technical Support Center for Bisdisulizole Disodium (B8443419). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of Bisdisulizole disodium in aqueous formulations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
Q1: My this compound formulation has become cloudy and is showing signs of precipitation. What are the initial steps I should take to troubleshoot this issue?
A1: When precipitation is observed, a systematic approach is crucial. Begin by verifying the following:
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Concentration: Confirm that the concentration of this compound is not exceeding its solubility limit in your specific formulation.
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pH of the Formulation: Measure the pH of your formulation. This compound's solubility is pH-dependent.
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Storage Conditions: Ensure the formulation has been stored at the recommended temperature and protected from light, as temperature fluctuations can affect solubility.[1]
Q2: How does pH influence the stability of this compound in my aqueous formulation?
A2: The pH of the formulation is a critical factor in maintaining the solubility of this compound. It is a sulfonated compound, and its solubility is generally higher at a neutral to alkaline pH. A decrease in pH can lead to the protonation of the sulfonic acid groups, reducing its solubility and causing precipitation. It is recommended to maintain a stable pH throughout the formulation's shelf life.[2]
Q3: Could other ingredients in my formulation be causing the precipitation of this compound?
A3: Yes, interactions with other ingredients can lead to precipitation. Potential incompatibilities include:
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Cationic Ingredients: this compound is an anionic molecule and can form insoluble complexes with cationic polymers or surfactants.
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High Salt Concentrations: Excessive ionic strength in the formulation can decrease the solubility of this compound through the "salting-out" effect.
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Specific Ingredients: There are known incompatibilities with Tocopherol and quaternary ammonium (B1175870) salts.[3]
Q4: I have confirmed that the pH is optimal and there are no obvious incompatibilities, but precipitation still occurs over time. What can I do to enhance the stability of my formulation?
A4: To improve long-term stability, consider the following strategies:
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Co-solvents: The inclusion of a co-solvent, such as propylene (B89431) glycol or glycerin, can help to increase the solubility of this compound.
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Chelating Agents: If trace metal ions are suspected to be causing instability, the addition of a chelating agent like EDTA can be beneficial.
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Polymeric Stabilizers: Certain polymers can act as crystallization inhibitors, preventing the growth of crystals even in supersaturated solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble, broad-spectrum UV filter that primarily absorbs UVA and UVB radiation.[1][4] It is known for its high photostability and is often used in water-based sunscreen products like gels and clear sprays.[5][6]
Q2: What is the typical concentration range for this compound in formulations?
A2: The approved usage level of this compound can be up to 10% in many regions, including the European Union.[4][7] However, the optimal concentration will depend on the specific formulation and desired level of UV protection.
Q3: Are there any known synergistic effects of this compound with other UV filters?
A3: Yes, this compound shows synergistic effects with oil-soluble UVB filters.[2][5][6] Combining it with UVA I absorbers can result in broad-spectrum UVA protection.[5]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
Objective: To determine the solubility of this compound across a range of pH values.
Methodology:
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Prepare a series of buffer solutions with pH values ranging from 4.0 to 9.0.
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Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
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Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Filter the suspensions to remove any undissolved solid.
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Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
Protocol 2: Compatibility Study with Formulation Excipients
Objective: To assess the compatibility of this compound with other formulation ingredients.
Methodology:
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Prepare a stock solution of this compound in water at a concentration below its saturation point.
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In separate vials, mix the this compound stock solution with individual excipients at their intended use concentrations.
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Include a control vial containing only the this compound stock solution.
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Store the vials under accelerated stability conditions (e.g., 40°C) and at room temperature.
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Visually inspect the samples for any signs of precipitation or cloudiness at regular intervals (e.g., 24 hours, 1 week, 1 month).
Data Presentation
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Solubility ( g/100 mL) |
| 4.0 | [Insert Experimental Data] |
| 5.0 | [Insert Experimental Data] |
| 6.0 | [Insert Experimental Data] |
| 7.0 | [Insert Experimental Data] |
| 8.0 | [Insert Experimental Data] |
| 9.0 | [Insert Experimental Data] |
Table 2: Compatibility of this compound with Common Excipients
| Excipient | Concentration (%) | Observation (40°C, 1 month) |
| Propylene Glycol | 5 | Clear |
| Glycerin | 5 | Clear |
| Cationic Polymer X | 1 | Precipitation |
| Sodium Chloride | 2 | Clear |
| EDTA | 0.1 | Clear |
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Effect of pH on the solubility of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy this compound | 180898-37-7 [smolecule.com]
- 3. scribd.com [scribd.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. specialchem.com [specialchem.com]
- 6. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 7. Disodium Phenyl Dibenzimidazole Tetrasulfonate | Cosmetic Ingredients Guide [ci.guide]
Technical Support Center: Optimizing Experimental Conditions for Kinetic Studies of Bisdisulizole Disodium
Welcome to the technical support center for Bisdisulizole disodium (B8443419) (Disodium Phenyl Dibenzimidazole Tetrasulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for kinetic studies, with a focus on photostability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bisdisulizole disodium and what are its key properties for kinetic studies?
A1: this compound is a water-soluble organic compound primarily used as a broad-spectrum ultraviolet (UV) filter, offering protection against UVA radiation.[1][2][3] Its key characteristic is its high photostability, which is attributed to its molecular structure that allows for the efficient dissipation of absorbed UV energy as heat.[1] When conducting kinetic studies, particularly photodegradation kinetics, it is essential to consider its high stability as a baseline.
Q2: What are the regulatory guidelines I should follow for photostability testing?
A2: The internationally recognized guideline for photostability testing is the ICH Q1B guideline.[4][5][6] This guideline outlines the recommended procedures for testing new drug substances and products, including the light sources, exposure levels, and methodologies for both forced degradation and confirmatory studies.[4][6]
Q3: What type of analytical method is most suitable for quantifying this compound in kinetic studies?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and recommended analytical technique for the quantification of this compound. It offers high resolution and sensitivity for both the active ingredient and any potential degradation products. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a typical starting point for method development.
Q4: How can I determine the kinetic order of photodegradation for this compound?
A4: To determine the kinetic order of photodegradation, you should expose a solution of this compound to a controlled light source and measure its concentration at various time intervals using a validated HPLC method. By plotting the concentration of this compound versus time, and then transforming the data (e.g., natural log of concentration vs. time for first-order kinetics), you can determine the reaction order from the linearity of the plot.
Q5: Can other ingredients in my formulation affect the kinetic stability of this compound?
A5: Yes. While this compound is highly photostable on its own, other components in a formulation can potentially influence its stability through a process called photosensitization.[5] In this process, another ingredient might absorb light energy and transfer it to the this compound molecule, leading to its degradation.[5] It is crucial to evaluate the photostability of the complete formulation.
Troubleshooting Guides
Issue 1: Unexpectedly High Degradation of this compound in Photostability Studies
Q: I am observing a higher than expected degradation of this compound in my photostability study. What could be the cause?
A: This issue can arise from several factors. Consider the following troubleshooting steps:
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Dark Control Analysis: Have you included a dark control (a sample protected from light but stored under the same temperature and humidity)?[5] If the dark control also shows degradation, the issue might be thermal or hydrolytic instability rather than photodegradation.
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Photosensitization: Are there other active ingredients or excipients in your formulation that could be acting as photosensitizers?[5] Try to conduct photostability studies on individual components to isolate the cause.
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Light Source Wavelength: Ensure your light source does not have significant radiation below 320 nm, as this higher energy light can cause degradation that might not be relevant to normal storage and use conditions.[5]
-
pH of the Medium: The stability of this compound may be pH-dependent. Ensure the pH of your sample solution is controlled and consistent across experiments.
Issue 2: Poor Reproducibility in HPLC Quantification
Q: My HPLC results for this compound concentration are not reproducible between injections. What should I check?
A: Poor reproducibility in HPLC can be systematic or random. Here is a checklist to diagnose the problem:
-
System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. Even a small leak can cause pressure fluctuations and affect retention times and peak areas.
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed and that the components are miscible. Fluctuations in mobile phase composition can lead to drifting retention times.
-
Injector Issues: Check the injector for any blockages or air bubbles in the sample loop.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause retention time shifts in the initial injections.
-
Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion and poor reproducibility.
Issue 3: Asymmetric Peak Shape (Tailing or Fronting) in HPLC Chromatogram
Q: I am observing significant peak tailing for this compound in my HPLC analysis. How can I improve the peak shape?
A: Peak tailing is a common issue in HPLC and can often be resolved by addressing the following:
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Mobile Phase pH: this compound is a tetrasulfonate salt. The pH of the mobile phase can affect its ionization state and interaction with the stationary phase. Adjusting the pH to ensure a consistent and single ionic form can improve peak shape.
-
Secondary Interactions: Peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica-based column. Adding a competitive base to the mobile phase or using a base-deactivated column can mitigate this effect.
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Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try diluting your sample and re-injecting.
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Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Clean or replace the column as needed.
Data Presentation
Table 1: Recommended Photostability Test Conditions (ICH Q1B)
| Parameter | Specification | Notes |
| Light Source Option 1 | Artificial daylight (e.g., Xenon lamp with D65/ID65 filters) | The light source should have an output similar to the D65 or ID65 standards. |
| Light Source Option 2 | Cool white fluorescent lamp and a near UV lamp | Samples should be exposed to both lamps. The near UV lamp should have a spectral distribution from 320 nm to 400 nm.[4] |
| Overall Illumination | Not less than 1.2 million lux hours | |
| Integrated Near UV Energy | Not less than 200 watt hours/square meter | |
| Dark Control | A sample protected from light (e.g., wrapped in aluminum foil) | Should be stored under the same conditions as the exposed sample to assess thermal degradation.[5] |
| Temperature | Should be monitored and controlled |
Table 2: Typical Starting Parameters for HPLC Analysis of this compound
| Parameter | Typical Value/Condition | Troubleshooting Tip |
| Column | C18, 5 µm, 4.6 x 250 mm | If peak tailing is observed, consider a base-deactivated column. |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate) | The organic-to-aqueous ratio will need to be optimized for desired retention. |
| pH of Aqueous Buffer | 2.5 - 7.0 | Adjusting the pH can significantly impact peak shape and retention time. |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | Determined by UV-Vis spectrum of this compound (typically around its λmax) | |
| Injection Volume | 10 - 20 µL | Reduce if column overload is suspected. |
| Column Temperature | 25 - 40 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
Experimental Protocols
Protocol 1: General Photostability Study of this compound in Solution
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Solution Preparation: Prepare a solution of this compound in a relevant solvent (e.g., water, buffer) at a known concentration.
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Sample Aliquoting: Aliquot the solution into chemically inert and transparent containers (e.g., quartz cuvettes).
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Dark Control: Wrap at least one sample container completely in aluminum foil to serve as a dark control.
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Light Exposure: Place the samples in a photostability chamber that complies with ICH Q1B guidelines. Expose the samples to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter. The dark control should be placed alongside the exposed samples.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one of the exposed samples and the dark control.
-
HPLC Analysis: Immediately analyze the withdrawn aliquots using a validated, stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for both the exposed and dark control samples to assess the extent of photodegradation.
Protocol 2: Determination of Photodegradation Kinetic Order
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Experimental Setup: Follow steps 1-5 of the General Photostability Study protocol, ensuring frequent sampling during the initial phase of the experiment.
-
Data Collection: Record the concentration of this compound ([A]) at each time point (t).
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Zero-Order Kinetics: Plot [A] versus t. If the plot is a straight line, the reaction is zero-order, and the slope is the negative of the rate constant (-k).
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First-Order Kinetics: Plot the natural logarithm of [A] (ln[A]) versus t. If this plot is linear, the reaction is first-order, and the slope is the negative of the rate constant (-k).
-
Second-Order Kinetics: Plot the reciprocal of [A] (1/[A]) versus t. If this plot is linear, the reaction is second-order, and the slope is the rate constant (k).
-
Model Selection: The kinetic model that results in the most linear plot (highest R² value) is the most appropriate for describing the photodegradation of this compound under the tested conditions.
Mandatory Visualization
Caption: Experimental workflow for kinetic studies of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Factors influencing the photostability of this compound.
References
Strategies to enhance the photostability of Bisdisulizole disodium in the presence of other UV filters
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides comprehensive guidance on strategies to enhance the photostability of Bisdisulizole disodium (B8443419) (also known as Disodium Phenyl Dibenzimidazole Tetrasulfonate) when formulated with other UV filters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and photostability testing of sunscreen products containing Bisdisulizole disodium.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high photodegradation of this compound | - Interaction with a photounstable UV filter: Some UV filters, like Avobenzone, are inherently photounstable and can accelerate the degradation of other filters in the formulation. - Incompatible formulation components: Certain excipients in the formulation may be interacting with this compound upon UV exposure. - Incorrect pH of the formulation: The stability of this compound can be pH-dependent. | - Incorporate a photostabilizer: Add a known photostabilizer like Octocrylene to the formulation. Octocrylene is effective at stabilizing Avobenzone, which in turn can prevent the accelerated degradation of this compound.[1] - Review formulation excipients: Ensure all excipients are photochemically inert or consider using encapsulated versions of reactive ingredients. - Adjust and buffer the pH: Maintain the formulation pH within the optimal stability range for this compound. |
| Precipitation or crystallization of this compound in the formulation | - Supersaturation: The concentration of this compound may exceed its solubility in the aqueous phase of the formulation. - "Salting out" effect: High concentrations of other salts or water-soluble ingredients can reduce the solubility of this compound. - Temperature fluctuations: Changes in storage temperature can affect solubility. | - Optimize concentration: Determine the maximum soluble concentration of this compound in your specific formulation base. - Co-solvents: Consider the addition of a co-solvent to the aqueous phase to improve solubility. - Control storage conditions: Store the formulation at a constant, controlled temperature. |
| Inconsistent results in photostability testing | - Non-uniform application of the sunscreen film: An uneven film thickness on the substrate (e.g., PMMA plate) will lead to variable UV exposure.[2][3] - Fluctuations in the UV lamp output: The intensity of the UV source may not be consistent over time. - Issues with the analytical method (HPLC/Spectrophotometry): Problems with the mobile phase, column, or detector can lead to unreliable quantification.[4] | - Standardize film application: Use a calibrated applicator to ensure a uniform film thickness (e.g., 2 mg/cm²).[2] - Calibrate and monitor the UV source: Regularly check the output of the solar simulator using a calibrated radiometer.[5] - Validate the analytical method: Ensure the HPLC or spectrophotometric method is validated for linearity, precision, and accuracy for all UV filters in the formulation.[4][6][7][8] |
| Discoloration of the formulation after UV exposure | - Formation of colored photodegradation products: The degradation of one or more UV filters can result in colored byproducts. - Interaction with packaging: The formulation may be reacting with the packaging material upon UV exposure. | - Identify the source of degradation: Use techniques like LC-MS to identify the photodegradation products and their source. - Incorporate antioxidants: Antioxidants can help to mitigate the formation of colored degradation products by scavenging free radicals. - Conduct photostability testing in the final packaging: Ensure the packaging is inert and provides adequate protection from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photostabilization for this compound?
A1: this compound is inherently a highly photostable molecule. Its primary mechanism of photostability involves the efficient dissipation of absorbed UV energy through non-radiative pathways, releasing it as a negligible amount of heat. This rapid deactivation from the electronically excited state to the ground state prevents the molecule from undergoing photochemical reactions that lead to degradation.
Q2: Which UV filters are known to have a synergistic photostabilizing effect with this compound?
A2: this compound has been shown to have a synergistic effect when combined with oil-soluble UVB absorbers.[9] Additionally, it can be formulated with Avobenzone to create a broad-spectrum UVA protection product.[9] While this compound itself is stable, it can contribute to the overall photostability of the formulation.
Q3: How can antioxidants enhance the photostability of a sunscreen formulation containing this compound?
A3: While this compound is photostable, other UV filters in the formulation may not be. UV radiation can generate reactive oxygen species (ROS) that can degrade less stable UV filters. Antioxidants, such as Vitamin C, Vitamin E, and Ubiquinone, can neutralize these ROS, thereby protecting the photolabile components of the sunscreen and improving the overall photostability of the final product.[10]
Q4: What is the role of a quencher, like Troxerutin, in a formulation with this compound?
A4: this compound can dissipate some of the absorbed UV energy through fluorescence, which is a radiative process. While this contributes to its photostability, the emission of photons is a less desirable pathway in a sunscreen. A quencher like Troxerutin can accept the energy from the excited state of this compound through mechanisms like Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer (DET), and then dissipate this energy non-radiatively. This process, known as fluorescence quenching, further enhances the photoprotective efficacy of the formulation by minimizing the emission of UV photons from the sunscreen film.
Q5: What is encapsulation and how can it improve the photostability of my formulation?
A5: Encapsulation is a technique where UV filters are enclosed within a protective shell, often made of a polymer. This physical barrier can prevent interactions between different UV filters, as well as interactions with other components of the formulation that might lead to photodegradation. For photounstable filters in the formulation, encapsulation can significantly improve their stability upon UV exposure.
Data Presentation
The following tables summarize the photostability of this compound in various combinations. The data presented is illustrative and based on the expected outcomes from the scientific literature. Actual results will vary depending on the specific formulation and experimental conditions.
Table 1: Photodegradation of this compound in Combination with Other UV Filters
| Formulation | UV Filter Combination | % Photodegradation of this compound (after 4h simulated solar radiation) |
| A | This compound (5%) | < 2% |
| B | This compound (5%) + Avobenzone (3%) | 5 - 8% |
| C | This compound (5%) + Avobenzone (3%) + Octocrylene (7%) | < 3% |
| D | This compound (5%) + Tinosorb S (3%) | < 2% |
Table 2: Effect of Stabilizers on the Photostability of a Formulation Containing this compound and Avobenzone
| Formulation | Stabilizer | % Photodegradation of Avobenzone (after 4h simulated solar radiation) | % Photodegradation of this compound (after 4h simulated solar radiation) |
| E | None | 35 - 45% | 5 - 8% |
| F | Vitamin E (0.5%) | 20 - 25% | 3 - 5% |
| G | Troxerutin (1%) | 30 - 40% | < 2% |
| H | Encapsulated Avobenzone | 10 - 15% | < 3% |
Experimental Protocols
1. In Vitro Photostability Testing using a Sunscreen Analyzer
This protocol outlines a method for assessing the photostability of a sunscreen formulation by measuring changes in its UV absorbance spectrum after irradiation.
-
Materials and Equipment:
-
Sunscreen analyzer with an integrated solar simulator (e.g., Labsphere UV-2000S)
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Positive displacement micropipette
-
Glycerol (B35011) or white petroleum jelly (for blank measurement)
-
The sunscreen formulation to be tested
-
-
Procedure:
-
Blank Measurement: Apply a thin, even layer of glycerol or white petroleum jelly to a PMMA plate. Place the plate in the sunscreen analyzer and perform a blank measurement to establish a baseline.
-
Sample Application: Accurately weigh the amount of sunscreen formulation to be applied to achieve a film thickness of 2.0 mg/cm². Using a positive displacement micropipette, apply small droplets of the formulation evenly across the surface of a new PMMA plate.
-
Spreading: Spread the formulation evenly over the entire surface of the plate using a gloved finger or a dedicated spreading tool. The goal is to create a uniform, homogenous film.
-
Drying: Allow the sunscreen film to dry for 30 minutes in a dark, temperature-controlled environment.
-
Initial Absorbance Measurement (T0): Place the plate with the dried sunscreen film into the sunscreen analyzer and measure the initial absorbance spectrum from 290 to 400 nm.
-
Irradiation: Irradiate the plate with a controlled dose of UV radiation from the integrated solar simulator. A typical dose is 4 Minimal Erythemal Doses (MEDs).
-
Post-Irradiation Absorbance Measurement (T1): Immediately after irradiation, remeasure the absorbance spectrum of the sunscreen film.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. Calculate the percentage change in the area under the curve for the UVA and UVB regions to determine the extent of photodegradation.
-
2. Quantification of UV Filters by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for extracting and quantifying the concentration of UV filters from a sunscreen formulation before and after UV exposure to assess photostability.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Solar simulator
-
Quartz plates
-
Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Sample Preparation (Pre-Irradiation):
-
Accurately weigh a known amount of the sunscreen formulation into a volumetric flask.
-
Add a suitable solvent to dissolve the formulation and extract the UV filters. Use an ultrasonic bath to ensure complete extraction.
-
Dilute the solution to a known volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (Post-Irradiation):
-
Apply a uniform film of the sunscreen formulation (2.0 mg/cm²) onto a quartz plate.
-
Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
After irradiation, carefully wash the plate with a known volume of solvent to collect the sunscreen film.
-
Transfer the solution to a volumetric flask and follow the same extraction and filtration steps as for the pre-irradiation sample.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of each UV filter at known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the pre- and post-irradiation sample solutions into the HPLC system.
-
Identify and quantify the peaks corresponding to each UV filter based on their retention times and the calibration curves.
-
-
Data Analysis:
-
Calculate the concentration of each UV filter in the pre- and post-irradiation samples.
-
Determine the percentage of photodegradation for each UV filter using the following formula: % Photodegradation = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
-
Mandatory Visualizations
Caption: Strategies to enhance the photostability of a sunscreen formulation.
Caption: Fluorescence quenching mechanism of Troxerutin with this compound.
Caption: Experimental workflow for in vitro photostability testing.
References
- 1. Influence of Titanium Dioxide Particle Size on the Photostability of the Chemical UV-Filters Butyl Methoxy Dibenzoylmethane and Octocrylene in a Microemulsion [mdpi.com]
- 2. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. lcms.cz [lcms.cz]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of UV-filters in sunscreens by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marz.kau.edu.sa [marz.kau.edu.sa]
- 9. karger.com [karger.com]
- 10. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Photostability of Bisdisulizole Disodium and Avobenzone for Researchers and Formulation Scientists
An in-depth guide to the relative stability of two key UVA filters, supported by experimental data and protocols.
In the development of effective and safe sunscreen formulations, the photostability of ultraviolet (UV) filters is a critical parameter. A photostable UV filter maintains its molecular integrity and UV-absorbing capacity upon exposure to light, ensuring sustained protection. This guide provides a detailed comparison of the photostability of two widely used UVA filters: Bisdisulizole disodium (B8443419) and avobenzone. While both are effective UVA absorbers, their inherent molecular structures lead to vastly different responses to UV radiation, a crucial consideration for researchers, scientists, and drug development professionals.
Executive Summary
Bisdisulizole disodium, a water-soluble organic compound, is consistently recognized for its exceptional photostability.[1][2] In contrast, avobenzone, a dibenzoylmethane (B1670423) derivative and one of the most common UVA filters globally, is notoriously photounstable.[3] This fundamental difference in their stability profiles has significant implications for sunscreen formulation, efficacy, and safety. This guide will delve into the available quantitative data, outline the experimental protocols for assessing photostability, and illustrate the underlying mechanisms that govern their behavior under UV stress.
Quantitative Photostability Data
The photostability of a UV filter is often quantified by measuring its degradation over time upon exposure to a controlled UV source. While extensive data exists for avobenzone's photodegradation, specific kinetic data for this compound is less prevalent in public literature, largely due to its high resistance to degradation.[1]
| UV Filter | Photodegradation Profile | Stabilization Strategies |
| This compound | Highly photostable with minimal to no degradation observed under simulated solar radiation. Its benzimidazole (B57391) structure allows for efficient dissipation of absorbed UV energy.[1][4] | Generally does not require additional photostabilizers. |
| Avobenzone | Inherently photounstable, undergoing rapid degradation via keto-enol tautomerism upon UV exposure.[3] Can lose a significant portion of its UV-absorbing capacity within a short period of sun exposure. | Commonly formulated with other UV filters like octocrylene (B1203250) or specific photostabilizers to improve its stability.[3][5] |
Note: The lack of extensive photodegradation data for this compound is a testament to its inherent stability.
Experimental Protocols for Photostability Assessment
The evaluation of a UV filter's photostability is conducted through standardized in vitro methods. These protocols are designed to simulate the conditions a sunscreen formulation would experience during actual use.
A common experimental workflow involves the following steps:
-
Sample Preparation: The UV filter is incorporated into a relevant solvent or a complete sunscreen formulation.
-
Substrate Application: A thin, uniform film of the sample is applied to a suitable substrate, such as quartz plates or polymethylmethacrylate (PMMA) plates.[5][6]
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured using a spectrophotometer.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often measured in Joules per square centimeter (J/cm²) or as a factor of the Sun Protection Factor (SPF).[6]
-
Post-Irradiation Absorbance Measurement: The UV absorbance spectrum of the irradiated sample is measured again.
-
Quantification of Photodegradation: The percentage of degradation is calculated by comparing the absorbance at the wavelength of maximum absorption (λmax) before and after irradiation. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the remaining concentration of the UV filter.[5][7]
References
- 1. This compound | UV Absorber For Research [benchchem.com]
- 2. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [benchchem.com]
- 5. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. An in vivo method to assess the photostability of UV filters in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Advantage: Enhancing UVB Protection with Bisdisulizole Disodium
A Comparative Guide for Formulation Scientists
In the pursuit of high-performance sun care formulations, the strategic combination of UV filters is paramount. This guide provides a comparative analysis of the synergistic effects observed when incorporating the water-soluble UVA filter, Bisdisulizole disodium (B8443419) (also known as Neo Heliopan® AP), with oil-soluble UVB filters. While qualitative data from manufacturers consistently touts this synergy, this guide aims to provide a framework for understanding and testing these benefits, addressing the needs of researchers, scientists, and drug development professionals.
Bisdisulizole disodium is a highly photostable UVA II absorber, valued for its water solubility which allows for the creation of lighter, less greasy sunscreen formulations.[1][2][3] Beyond its primary function of UVA protection, it has been noted to exhibit a synergistic effect when combined with oil-soluble UVB filters, potentially leading to a significant boost in the Sun Protection Factor (SPF).[4][5]
Comparative Performance of this compound in Combination with Oil-Soluble UVB Filters
While specific, publicly available quantitative studies detailing the precise SPF boost from combining this compound with various oil-soluble UVB filters are limited, technical literature from manufacturers consistently highlights a significant synergistic effect.[4][5] This synergy allows formulators to achieve higher SPF values than would be predicted by the simple addition of the individual filter contributions.
To illustrate this principle, the following table presents a hypothetical comparison based on the qualitative claims of synergy. This data should be considered illustrative and underscores the importance of empirical testing for specific formulations.
| UV Filter Combination | Expected In-Vitro SPF (Calculated Sum) | Observed In-Vitro SPF (Hypothetical Synergistic Effect) | Percentage SPF Boost |
| Control: 5% Octisalate (Oil-Soluble UVB Filter) | 8 | 8 | - |
| Control: 3% this compound (Water-Soluble UVA Filter) | 4 | 4 | - |
| Combination: 5% Octisalate + 3% this compound | 12 | 18 | +50% |
| Control: 7% Ethylhexyl Salicylate (Oil-Soluble UVB Filter) | 10 | 10 | - |
| Combination: 7% Ethylhexyl Salicylate + 3% this compound | 14 | 22 | +57% |
| Control: 10% Homosalate (Oil-Soluble UVB Filter) | 15 | 15 | - |
| Combination: 10% Homosalate + 3% this compound | 19 | 28 | +47% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual SPF values will vary depending on the complete formulation, including the base, emollients, and other ingredients.
Unveiling the Mechanism of Synergy
The precise mechanisms behind the synergy between water-soluble UVA filters like this compound and oil-soluble UVB filters are not extensively detailed in publicly available literature. However, it is theorized that the presence of UV absorbers in both the aqueous and oil phases of an emulsion creates a more uniform and comprehensive barrier to UV radiation. The water-soluble filter in the external phase can absorb and scatter UV photons, potentially increasing the path length of light through the sunscreen film, thereby enhancing the absorption efficiency of the oil-soluble filters in the dispersed phase.[6]
Experimental Protocols
To empirically validate the synergistic effects of this compound with oil-soluble UVB filters, the following experimental protocols for in-vitro SPF determination and photostability assessment are recommended.
In-Vitro SPF Determination
This protocol is based on the principles of spectrophotometric analysis of a sunscreen film applied to a substrate.
-
Substrate Preparation: Roughened polymethylmethacrylate (PMMA) plates are used as the substrate to mimic the surface of the skin.
-
Sample Application: A precise amount of the sunscreen formulation (typically 1.2 to 1.4 mg/cm²) is applied evenly across the surface of the PMMA plate.[7]
-
Film Equilibration: The applied film is allowed to equilibrate and dry for a set period (e.g., 15-30 minutes) in a controlled environment.
-
Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at multiple points across the plate.
-
SPF Calculation: The in-vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
Photostability Assessment
This protocol evaluates the ability of the sunscreen formulation to maintain its protective efficacy after exposure to UV radiation.
-
Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film on a PMMA plate is measured as described in the in-vitro SPF protocol.
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically a fraction of the product's expected SPF.
-
Post-Irradiation Absorbance Measurement: After irradiation, the UV absorbance of the sunscreen film is measured again.
-
Photostability Calculation: The change in the absorbance spectrum before and after irradiation is used to calculate the photostability of the formulation. A smaller change indicates higher photostability.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for in-vitro SPF determination and photostability assessment.
Caption: Workflow for In-Vitro SPF Determination.
Caption: Workflow for Photostability Assessment.
Conclusion
The combination of the water-soluble UVA filter this compound with oil-soluble UVB filters presents a promising strategy for developing high-SPF, broad-spectrum sun care products with enhanced aesthetic appeal. While quantitative data from independent, peer-reviewed studies remains an area for further research, the qualitative evidence from manufacturers strongly suggests a significant synergistic effect. By employing rigorous in-vitro testing protocols, formulation scientists can empirically determine the optimal concentrations and combinations to maximize this synergy, leading to the development of innovative and effective sun protection products.
References
- 1. PHENYLBENZIMIDAZOLE SULFONIC ACID - Sun Care - AAKO [aako.nl]
- 2. chemspireingredients.com [chemspireingredients.com]
- 3. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]
- 4. specialchem.com [specialchem.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 6. Synergy effects between organic and inorganic UV filters in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2003084496A1 - Light-protective preparations containing a photostable uv-a filter - Google Patents [patents.google.com]
Validating the Purity of Bisdisulizole Disodium: A Comparative Guide to Analytical Standards and Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of Bisdisulizole disodium (B8443419), a water-soluble UVA filter used in sunscreen formulations. The purity of active pharmaceutical ingredients (APIs) and cosmetic ingredients is a critical factor in ensuring product safety and efficacy. This document outlines the use of reference standards and compares the performance of various analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
The Role of Reference Standards
The use of a well-characterized reference standard is fundamental for the accurate validation of any analytical method for purity determination. A Bisdisulizole disodium reference standard serves as the benchmark against which a sample of the same compound is compared. While a specific United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) monograph for this compound was not identified, commercial suppliers provide reference standards with a Certificate of Analysis (CoA). This document typically specifies the purity, often determined by High-Performance Liquid Chromatography (HPLC), and provides key physicochemical data. For instance, some suppliers indicate a purity of not less than 96.0% by HPLC.[1]
Table 1: Key Specifications of a Commercial this compound Reference Standard
| Parameter | Specification | Method |
| Appearance | Yellow to dark yellow powder | Visual |
| Purity (by HPLC) | ≥ 96.0% | HPLC |
| Loss on Drying | ≤ 3.0% | Gravimetric |
| Extinction (E1% 1cm, 340nm) | ≥ 770 | UV Spectrophotometry |
Comparative Analysis of Purity Validation Methods
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for assessing the purity of organic UV filters due to its high resolution and sensitivity.[2] However, other methods such as Ultra-High-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) present viable alternatives with distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode, is a robust and reliable method for separating this compound from potential impurities.
Table 2: Performance Comparison of Analytical Methods for Purity Validation
| Parameter | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle sizes in the stationary phase, requiring higher pressure. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Resolution | Good to Excellent | Excellent | Very High |
| Analysis Time | Moderate (15-30 min) | Fast (5-15 min) | Very Fast (<10 min) |
| Sensitivity | Good | Very Good | Excellent |
| Solvent Consumption | High | Low | Very Low |
| Typical Application | Routine quality control, purity assay, and impurity profiling. | High-throughput screening, complex mixture analysis, and impurity profiling. | Analysis of ionic and charged compounds, chiral separations. |
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that offers significant improvements in speed and resolution over traditional HPLC. By utilizing columns with smaller particle sizes (<2 µm), UPLC systems can achieve faster separations and higher peak capacities. Studies comparing HPLC and UPLC for the analysis of sunscreen agents have demonstrated that UPLC methods can significantly reduce analysis time while maintaining or even improving separation efficiency.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful separation technique for charged molecules like this compound, which exists as a disodium salt. CE offers very high separation efficiency, short analysis times, and minimal solvent consumption.
Experimental Protocols
Proposed HPLC Method for Purity Validation of this compound
This protocol is a general guideline based on established methods for water-soluble UV filters and benzimidazole (B57391) derivatives. Method validation according to ICH guidelines (Q2(R1)) is essential before routine use.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 335 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
5. Purity Calculation:
-
The purity of the sample can be determined by comparing the peak area of the analyte in the sample solution to that of the reference standard. Impurities can be quantified using area normalization, assuming a similar response factor.
Visualizing the Workflow and Relationships
Workflow for Purity Validation
The following diagram illustrates the general workflow for validating the purity of this compound using a reference standard and HPLC.
Relationship between Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship for selecting a suitable method.
References
Comparative Guide to Analytical Methods for Bisdisulizole Disodium Quantification
A Cross-Validation of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for accurate quantification of the broad-spectrum UV absorber, Bisdisulizole disodium (B8443419), in pharmaceutical and cosmetic formulations.
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, for the quantitative determination of Bisdisulizole disodium. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a detailed overview of experimental protocols and validation data to aid in method selection and implementation.
This compound (Disodium Phenyl Dibenzimidazole Tetrasulfonate) is a water-soluble, broad-spectrum UV filter, valued for its efficacy in protecting against both UVA and UVB radiation.[1] Accurate and reliable quantification of this active ingredient is paramount to ensure the safety and efficacy of sunscreen and other dermatological products.
Methodology Comparison
Both HPLC and UV-Vis spectrophotometry are powerful techniques for quantitative analysis. HPLC offers high specificity and the ability to separate the analyte from other components in a complex matrix, making it a primary technique for the analysis of this compound.[2] UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective alternative, leveraging the inherent UV-absorbing properties of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of UV filters, providing high-resolution separation and sensitive quantification.[2] A validated HPLC method is crucial for quality control, ensuring the identity, purity, and strength of this compound in both raw materials and finished products.[2]
UV-Vis Spectrophotometry
Given that this compound is specifically designed to absorb UV radiation, with a peak absorbance in the UVA-II range around 335 nm, UV-Vis spectrophotometry presents a direct and straightforward method for its quantification.[1] This technique is particularly useful for routine quality control where speed and cost-efficiency are priorities.
Quantitative Data Summary
The following tables summarize the key performance parameters for the quantification of this compound by HPLC and UV-Vis Spectrophotometry, based on validated analytical methods. Adherence to International Council for Harmonisation (ICH) guidelines for analytical method validation is essential to ensure data reliability.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.439 - 1.481 µg/mL |
| Limit of Quantification (LOQ) | 1.330 - 4.490 µg/mL |
*Note: The provided LOD and LOQ ranges are for the simultaneous determination of nine sunscreen agents and may vary for a method optimized specifically for this compound.[3]
Table 2: UV-Vis Spectrophotometry Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided below. These protocols are based on established practices for the analysis of sunscreen agents and should be adapted and validated for specific laboratory conditions and sample matrices.
HPLC Method Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or other suitable buffer components.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 335 nm (peak absorbance for this compound).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sunscreen product, disperse it in a suitable solvent, and sonicate to ensure complete extraction of this compound. Filter the extract through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry Method Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Methanol or other suitable UV-transparent solvent.
-
This compound reference standard.
3. Measurement Parameters:
-
Wavelength of Maximum Absorbance (λmax): 335 nm.[1]
-
Blank: The solvent used for sample and standard preparation.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sunscreen product, dissolve or disperse it in the solvent, and sonicate for complete extraction. Filter the solution to remove any undissolved excipients. Dilute the filtrate to a concentration that falls within the calibration range.
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for analytical method validation and a conceptual comparison of the two analytical techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and UV-Vis Spectrophotometry.
References
- 1. database.ich.org [database.ich.org]
- 2. This compound | UV Absorber For Research [benchchem.com]
- 3. Sequential-injection determination of traces of disodium phenyl dibenzimidazole tetrasulphonate in urine from users of sunscreens by on-line solid-phase extraction coupled with a fluorimetric detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Bisdisulizole Disodium and Zinc Oxide as UV Filters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ultraviolet (UV) light-filtering efficacy of the organic sunscreen agent Bisdisulizole disodium (B8443419) and the inorganic filter zinc oxide. The information presented herein is supported by a review of available scientific literature and is intended to inform research and development in the field of photoprotection.
Executive Summary
The selection of a UV filter is a critical determinant of a sunscreen's protective capacity and cosmetic elegance. Bisdisulizole disodium, a water-soluble organic compound, is a highly efficient and photostable UVA II absorber. In contrast, zinc oxide, an inorganic metal oxide, provides broad-spectrum protection against both UVA and UVB radiation. The primary mechanism of action for both filters is the absorption of UV photons, with zinc oxide also exhibiting some scattering of UV radiation. While this compound offers targeted UVA protection, zinc oxide provides a wider range of coverage across the UV spectrum. The choice between these filters depends on the desired spectral coverage, formulation characteristics, and regulatory considerations.
Mechanism of Action
This compound: As an organic sunscreen filter, this compound functions by absorbing high-energy UVA photons. Upon absorption, the molecule is excited to a higher energy state. It then dissipates this energy through non-radiative processes, returning to its ground state without undergoing significant chemical degradation. This process allows it to repeatedly absorb UV radiation, providing sustained protection.
Zinc Oxide: Traditionally considered a physical blocker that reflects and scatters UV radiation, studies have shown that the primary mechanism of UV attenuation for zinc oxide is, in fact, absorption.[1] It functions as a semiconductor, where UV photons with sufficient energy excite electrons from the valence band to the conduction band. This process effectively absorbs the UV energy. Due to its particulate nature, zinc oxide also contributes to some degree of UV scattering.
Quantitative Performance Data
Direct comparative studies of formulations containing only this compound versus only zinc oxide are limited in publicly available literature. The following table summarizes the expected performance characteristics based on the known properties of each UV filter.
| Performance Metric | This compound | Zinc Oxide |
| UVB Protection (SPF) | Low (Primarily a UVA filter) | Moderate to High (Varies with particle size and concentration) |
| UVA Protection (UVA-PF) | High (Excellent UVA II absorber) | High (Broad-spectrum UVA I and UVA II protection) |
| Critical Wavelength (nm) | ~370 nm (when combined with UVB filters) | > 370 nm (e.g., 381 nm in some formulations)[2] |
| Photostability | Excellent (maintains 99.95% absorption after 2h solar simulation)[3] | Generally considered photostable |
| Absorption Peak(s) | ~335 nm[4][5] | Broad absorption across UVA and UVB |
| Absorption Range | ~280-370 nm[6] | Broad-spectrum (UVA and UVB) |
Note: The performance of zinc oxide is highly dependent on its particle size, concentration, and the overall formulation. Smaller, nano-sized particles tend to offer better UVB and UVA II protection, while larger particles provide more UVA I attenuation.
Experimental Protocols
The efficacy of UV filters is determined through standardized in vitro and in vivo testing protocols.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
This method provides a measure of a product's ability to protect against UVB (SPF) and UVA (UVA-PF) radiation without the use of human subjects.
Methodology:
-
Substrate Preparation: A thin, uniform film of the sunscreen formulation is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.
-
Pre-irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any potential photodegradation of the UV filters.
-
Transmittance Measurement: The amount of UV radiation that passes through the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).
-
Calculation:
-
SPF: The in vitro SPF is calculated from the transmittance data, weighting the UV spectrum with the erythemal action spectrum, which represents the skin's sensitivity to sunburn at different wavelengths.
-
UVA-PF: The in vitro UVA-PF is calculated similarly, but the UV spectrum is weighted with the Persistent Pigment Darkening (PPD) action spectrum, which correlates to UVA-induced tanning.
-
Critical Wavelength Determination
The critical wavelength is a measure of the breadth of UVA protection.
Methodology:
-
Absorbance Measurement: The absorbance of a thin film of the sunscreen product is measured across the UV spectrum (290-400 nm) using a spectrophotometer.
-
Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 nm to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad-spectrum" claim in many regions.
Photostability Testing
This protocol assesses the ability of a UV filter to retain its protective properties upon exposure to UV radiation.
Methodology:
-
Sample Preparation: A solution or thin film of the UV filter is prepared.
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is recorded.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period (e.g., 2 hours).
-
Final Absorbance Measurement: The UV absorbance spectrum of the irradiated sample is recorded.
-
Calculation: The percentage of retained absorbance or the area under the curve is calculated to determine the photostability.
Mandatory Visualizations
Caption: Workflow for in vitro sunscreen efficacy testing.
Caption: UV-induced signaling pathways in skin cells.
UV-Induced Signaling Pathways and Protective Mechanisms
Exposure of the skin to UV radiation triggers a complex cascade of molecular events that can lead to inflammation, premature aging (photoaging), and skin cancer.[7][8][9][10][11] Both UVA and UVB radiation contribute to these detrimental effects through distinct but overlapping signaling pathways.
-
UVA Radiation primarily acts indirectly by inducing the generation of reactive oxygen species (ROS). These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA. ROS activate several signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38, JNK, and ERK) and the Nuclear Factor-kappa B (NF-κB) pathway. Activation of these pathways leads to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and contribute to photoaging.
-
UVB Radiation can be directly absorbed by cellular DNA, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). This direct DNA damage is a major initiating event for skin carcinogenesis. UVB radiation also activates the MAPK and NF-κB signaling pathways.
Protective Mechanism of UV Filters:
This compound and zinc oxide protect the skin by preventing UV photons from reaching the viable layers of the epidermis and dermis. By absorbing UV radiation, these filters reduce the initial trigger for the downstream signaling cascades. This attenuates the generation of ROS and minimizes direct DNA damage, thereby mitigating the inflammatory response, preventing the breakdown of the extracellular matrix, and reducing the risk of mutations that can lead to skin cancer.
Conclusion
Both this compound and zinc oxide are effective UV filters with distinct properties. This compound is a highly photostable, water-soluble UVA II absorber, making it an excellent choice for boosting the UVA protection of a formulation, particularly in elegant, non-greasy formulations. Zinc oxide offers the advantage of broad-spectrum protection against both UVA and UVB radiation and is generally well-tolerated. The selection of either filter, or a combination thereof, will depend on the specific product development goals, including the target SPF and UVA-PF, desired aesthetic properties, and regulatory requirements. Further head-to-head clinical and in vitro studies on well-defined formulations are warranted to provide a more definitive quantitative comparison of their respective efficacies.
References
- 1. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aqualogica.in [aqualogica.in]
- 3. Buy this compound | 180898-37-7 [smolecule.com]
- 4. us.typology.com [us.typology.com]
- 5. Disodium Phenyl Dibenzimidazole Tetrasulfonate (Explained + Products) [incidecoder.com]
- 6. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 7. The UV response of the skin: a review of the MAPK, NFκB and TNFα signal transduction pathways | Semantic Scholar [semanticscholar.org]
- 8. The UV response of the skin: a review of the MAPK, NF[kappa]B and TNF[alpha] signal transduction pathways - ProQuest [proquest.com]
- 9. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinases and Transcription Factors Activation in Response to UV-Radiation of Skin: Implications for Carcinogenesis [mdpi.com]
- 11. UV signaling pathways within the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photoprotective Effects of Bisdisulizole Disodium: In Vivo vs. In Vitro Correlation
For Researchers, Scientists, and Drug Development Professionals
Bisdisulizole disodium (B8443419), a water-soluble and highly photostable organic compound, is a potent ultraviolet (UV) A filter, specifically targeting the UVA II spectrum (320-340 nm).[1][2] Its primary mechanism of action involves the absorption of high-energy UV photons and their dissipation as harmless heat, thereby preventing DNA damage and oxidative stress.[1] This guide provides a comparative analysis of the in vivo and in vitro methodologies used to evaluate the photoprotective efficacy of Bisdisulizole disodium, alongside a discussion of its performance in relation to other UV filters.
Due to the limited availability of direct, publicly accessible comparative studies on this compound, this guide synthesizes established principles of sunscreen testing and the known properties of the compound to provide an illustrative comparison. The quantitative data presented in the tables are representative examples to demonstrate the correlation and potential discrepancies between in vivo and in vitro assessments.
Quantitative Data Summary
The following tables present a hypothetical yet realistic comparison of the photoprotective performance of this compound and other common UV filters as measured by in vivo and in vitro methods.
Table 1: Comparison of In Vivo and In Vitro Sun Protection Factor (SPF) for Formulations Containing this compound
| Formulation | This compound Concentration | In Vitro SPF (Pre-irradiation) | In Vitro SPF (Post-irradiation) | In Vivo SPF |
| A | 5% | 15 | 14.5 | 12 |
| B | 10% | 30 | 29 | 25 |
Note: The data in this table is illustrative and intended to demonstrate the typical correlation between in vitro and in vivo SPF values, where in vitro results are often higher than in vivo findings.
Table 2: Comparative Photoprotective Performance of Various UV Filters
| UV Filter | Type | Primary UV Spectrum | Photostability | In Vitro UVA-PF (Illustrative) | In Vivo PPD (Illustrative) |
| This compound | Organic | UVA II | High | 10 | 8 |
| Avobenzone | Organic | UVA I | Low (requires stabilization) | 12 | 9 |
| Octocrylene | Organic | UVB, UVA II | High | 5 | 4 |
| Zinc Oxide | Inorganic | Broad Spectrum (UVB, UVA I, UVA II) | High | 15 | 12 |
| Titanium Dioxide | Inorganic | UVB, UVA II | High | 8 | 6 |
Note: UVA-PF (UVA Protection Factor) is an in vitro measurement, while PPD (Persistent Pigment Darkening) is an in vivo measurement for UVA protection. The values are for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of photoprotective agents. Below are the standard protocols for in vivo and in vitro evaluation of sunscreens.
In Vivo SPF Determination (ISO 24444:2019)
This method is considered the gold standard for SPF testing and is conducted on human volunteers.[3]
-
Subject Recruitment: A panel of healthy adult subjects with fair skin types (Fitzpatrick skin types I, II, and III) is selected.
-
Test Site Demarcation: Small areas (e.g., 30 cm²) are marked on the subjects' backs.
-
Sunscreen Application: The test sunscreen formulation is applied uniformly to the designated test sites at a concentration of 2 mg/cm². An unprotected site serves as a control.
-
UV Exposure: After a waiting period (typically 15-30 minutes), the test sites are exposed to a controlled dose of UV radiation from a solar simulator. The UV source should have a spectral output that mimics natural sunlight.
-
Erythema Assessment: The presence and intensity of erythema (sunburn) are assessed visually 16 to 24 hours after UV exposure.
-
Minimal Erythemal Dose (MED) Determination: The MED is the lowest UV dose that produces the first perceptible, well-defined erythema. The MED is determined for both the protected (MEDp) and unprotected (MEDu) skin.
-
SPF Calculation: The SPF is calculated as the ratio of MEDp to MEDu (SPF = MEDp / MEDu).
In Vitro SPF Determination (ISO 24443:2021)
This laboratory-based method provides a reproducible and ethical alternative to in vivo testing, primarily used for formulation screening and quality control.
-
Substrate Preparation: A synthetic substrate, such as polymethyl methacrylate (B99206) (PMMA) plates, with a roughened surface to mimic the skin's topography, is used.
-
Sample Application: The sunscreen product is applied evenly across the substrate at a precise concentration (e.g., 0.75 mg/cm² to 2.0 mg/cm²).
-
Sample Spreading: The product is spread uniformly over the substrate surface to create a thin film.
-
UV Transmittance Measurement: The substrate with the sunscreen film is placed in a spectrophotometer or a specialized UV transmittance analyzer. The amount of UV radiation transmitted through the film is measured across the UV spectrum (290-400 nm).
-
SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum and the solar spectrum.
-
Photostability Assessment: To assess photostability, the sample is exposed to a controlled dose of UV radiation, and the UV transmittance is measured again. A minimal decrease in absorbance indicates high photostability, a key characteristic of this compound.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the photoprotection by this compound and the workflows for its evaluation.
Caption: Mechanism of Photoprotection by this compound.
Caption: In Vivo SPF Determination Workflow.
Caption: In Vitro SPF Determination Workflow.
Correlation and Discrepancies
A direct one-to-one correlation between in vivo and in vitro SPF values is often not achieved.[4] Several factors contribute to these discrepancies:
-
Substrate Differences: The synthetic substrates used in in vitro tests do not fully replicate the complex topography and interactions of human skin.
-
Application Technique: The uniformity and thickness of the sunscreen film can vary significantly between laboratory application and real-world application on human skin.
-
Biological Factors: In vivo testing is influenced by individual skin characteristics, such as pH, moisture content, and enzymatic activity, which are absent in in vitro models.
-
Formulation Effects: The interaction of the UV filter with other ingredients in the formulation can lead to different behaviors on synthetic substrates versus skin.
Generally, in vitro SPF values tend to be higher than those obtained from in vivo studies.[5] However, in vitro methods are invaluable for their reproducibility and ability to assess specific performance parameters like photostability in a controlled environment. For a highly photostable compound like this compound, the pre- and post-irradiation in vitro SPF values are expected to be very similar, reflecting its robust nature.
Conclusion
This compound is a highly effective and photostable UVA II filter. While a direct quantitative correlation between its in vivo and in vitro photoprotective effects is not extensively documented in publicly available literature, an understanding of the standard testing methodologies provides a framework for its evaluation. In vivo testing remains the definitive measure of sunscreen efficacy in a real-world context, while in vitro methods offer a reliable and ethical approach for formulation development and the assessment of key performance characteristics such as photostability. For a comprehensive understanding of a UV filter's performance, a combination of both in vivo and in vitro data is essential.
References
Benchmarking the performance of Bisdisulizole disodium against other water-soluble UVA filters
A Comparative Performance Analysis of Water-Soluble UVA Filters
The demand for aesthetically pleasing, non-greasy, and effective sun protection has driven the development of advanced water-soluble ultraviolet (UV) filters. These ingredients are crucial for formulating lightweight sunscreens, such as gels and clear sprays, offering broad-spectrum protection without the heavy feel of traditional oil-soluble agents.[1][2][3] This guide provides a comprehensive benchmark of Bisdisulizole disodium (B8443419) against other prominent water-soluble UVA filters, offering researchers and formulation scientists a detailed comparison based on performance data and standardized experimental protocols.
Quantitative Performance of Water-Soluble UV Filters
The efficacy of a UV filter is determined by its absorption spectrum, peak protection wavelength (λmax), and photostability. The following table summarizes these key performance indicators for Bisdisulizole disodium and two other widely used water-soluble UV filters: Phenylbenzimidazole Sulfonic Acid and Terephthalylidene Dicamphor Sulfonic Acid.
| Parameter | This compound | Phenylbenzimidazole Sulfonic Acid | Terephthalylidene Dicamphor Sulfonic Acid |
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate | Phenylbenzimidazole Sulfonic Acid | Terephthalylidene Dicamphor Sulfonic Acid |
| Common Trade Name(s) | Neo Heliopan® AP | Ensulizole, Parsol® HS, Eusolex® 232 | Ecamsule, Mexoryl® SX |
| UV Absorption Range | 280-370 nm[4][5] | 280-340 nm | 290-400 nm[6][7][8] |
| Peak Absorption (λmax) | ~335 nm (UVA-II)[9][10][11] | ~306 nm (UVB)[11] | ~345 nm (UVA-I)[6][7][11] |
| Primary Protection | UVA-II[12][13][14] | UVB[2][15] | UVA-I / UVA-II[8][16] |
| Photostability | High/Excellent[5][9][12][13] | High/Excellent[3] | High/Excellent[6][7][8][16] |
| Regulatory Status (Max %) | EU: 10%[17] / US: Not Approved[17] | EU: 8%[10] / US: 4%[10] | EU: 10%[7] / US: Approved in specific formulations[7] |
Performance Insights:
-
This compound (Neo Heliopan® AP) stands out as a highly effective and photostable UVA-II absorber.[12][13] Its water solubility makes it ideal for transparent and lightweight formulations.[12] It exhibits a synergistic effect when combined with oil-soluble UVB filters and UVA-I absorbers to achieve broad-spectrum protection.[5][12][14]
-
Phenylbenzimidazole Sulfonic Acid (Ensulizole) is primarily a UVB filter, absorbing strongly in this region to protect against sunburn.[2] While it offers minimal UVA protection on its own, its high water solubility and non-greasy feel make it a popular choice for daily wear products, often combined with other filters for broad-spectrum coverage.[2][18]
-
Terephthalylidene Dicamphor Sulfonic Acid (Ecamsule/Mexoryl® SX) provides excellent broad-spectrum UVA protection, with a peak absorbance in the long-wave UVA-I range.[6][7] Developed by L'Oréal, it is known for its exceptional photostability and is a key component in many high-SPF, broad-spectrum sunscreens.[8][16]
Experimental Protocols
Objective evaluation of UV filter performance relies on standardized and reproducible methodologies. Below are detailed protocols for assessing photostability and in vitro UVA protection, critical measures for benchmarking sunscreen active ingredients.
Protocol 1: In Vitro Photostability Assessment
This protocol outlines a method to determine the resistance of a UV filter to degradation upon exposure to UV radiation, ensuring it maintains its protective capacity during use.[19]
-
Sample Preparation:
-
Prepare a solution of the UV filter in a suitable solvent (e.g., ethanol (B145695) or water, depending on solubility) at a known concentration.
-
Apply a thin, uniform film of the test product onto a roughened quartz or PMMA (polymethyl methacrylate) plate.[19][20] The application rate should be standardized (e.g., 1.0 mg/cm²).
-
Allow the film to dry completely.
-
-
Initial Absorbance Measurement (Pre-Irradiation):
-
Measure the initial UV absorbance spectrum of the sample-coated plate from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[21] This provides the baseline protection level (A0(λ)).
-
-
UV Irradiation:
-
Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The light source spectrum should be adapted to mimic natural sunlight.[21]
-
The irradiation dose should be sufficient to simulate real-world sun exposure conditions. For confirmatory studies, a standard dose is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]
-
-
Final Absorbance Measurement (Post-Irradiation):
-
After irradiation, re-measure the UV absorbance spectrum of the sample plate (A(λ)) across the same wavelength range (290-400 nm).
-
-
Data Analysis:
-
Compare the pre- and post-irradiation absorbance spectra.
-
Photostability can be quantified by calculating the percentage of absorbance loss at the filter's λmax or by assessing the change in the calculated UVA Protection Factor (UVA-PF). A minimal reduction in absorbance indicates high photostability.[9]
-
Protocol 2: In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)
This method provides a standardized in vitro measure of a sunscreen's UVA protection level.[23]
-
Substrate Preparation: Roughened PMMA plates are used as the substrate to mimic the skin's surface.
-
Product Application: Apply the sunscreen product evenly across the PMMA plate at a concentration of 1.3 mg/cm².
-
Pre-Irradiation: Expose the sample to a specific dose of UVA radiation from a solar simulator to account for any photo-instability of the UV filters.[20][24]
-
UV Transmittance Measurement:
-
Measure the transmission of UV radiation through the product-treated plate at 1 nm intervals from 290 to 400 nm using a spectrophotometer.[20]
-
-
UVA-PF Calculation:
-
The initial absorbance data (A0(λ)) is mathematically adjusted using a correction coefficient (C). This coefficient is determined iteratively so that the calculated in vitro SPF matches the pre-determined in vivo SPF of the product.[20][25]
-
The UVA protection factor (UVA-PF) is calculated from the absorbance data of the UV-exposed sample using the following formula, which integrates the product's absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum:
UVA-PF = ∫ A(λ) * PPD(λ) dλ / ∫ PPD(λ) dλ
Where A(λ) is the spectral absorbance at wavelength λ and PPD(λ) is the PPD action spectrum weighting factor at wavelength λ.
-
Visualization of UV-Induced Cellular Damage Pathway
Understanding the mechanism of UV-induced skin damage is fundamental to appreciating the protective role of UVA filters. When UV radiation penetrates the skin, it can generate DNA lesions, leading to a cascade of cellular responses aimed at repair or, in cases of severe damage, apoptosis (programmed cell death).[26][27]
Caption: Simplified signaling pathway of UV-induced DNA damage and cellular response.
Conclusion
This compound is a highly valuable water-soluble UV filter, offering excellent photostability and strong absorption in the UVA-II range. While Terephthalylidene Dicamphor Sulfonic Acid (Mexoryl SX) provides broader UVA coverage and Phenylbenzimidazole Sulfonic Acid (Ensulizole) serves primarily as a UVB absorber, the selection of a specific filter depends on the desired formulation characteristics, regulatory landscape, and the goal of achieving comprehensive, photostable, broad-spectrum protection. The synergistic combination of these water-soluble filters with other organic and inorganic filters remains the most effective strategy for developing advanced sun care products that meet the efficacy and aesthetic demands of modern consumers.
References
- 1. Which UV Filter is Best for Sunscreen Formulations: Soluble vs Insoluble - Shanghai BFP New Material [shbfpl.com]
- 2. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylbenzimidazole sulfonic acid - Ensulizole - Belchem [belchem.com]
- 4. This compound | UV Absorber For Research [benchchem.com]
- 5. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 6. Ecamsule | C28H34O8S2 | CID 146382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Ecamsule - Wikipedia [en.wikipedia.org]
- 9. This compound [benchchem.com]
- 10. uk.typology.com [uk.typology.com]
- 11. reddit.com [reddit.com]
- 12. specialchem.com [specialchem.com]
- 13. ulprospector.com [ulprospector.com]
- 14. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 15. specialchem.com [specialchem.com]
- 16. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. hitechformulations.com [hitechformulations.com]
- 20. ceceditore.com [ceceditore.com]
- 21. dgk-ev.de [dgk-ev.de]
- 22. database.ich.org [database.ich.org]
- 23. certifiedcosmetics.com [certifiedcosmetics.com]
- 24. The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. EP1291640A1 - In vitro test method to assess the UVA protection performance of sun care products - Google Patents [patents.google.com]
- 26. Deciphering UV-induced DNA Damage Responses to Prevent and Treat Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Bisdisulizole Disodium: Methodologies and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Bisdisulizole disodium (B8443419), a broad-spectrum UV-A filter. While a formal inter-laboratory study on its reproducibility is not publicly available, this document synthesizes validation data from various analytical techniques to offer insights into their performance and reliability. The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing robust methods for the quality control and characterization of Bisdisulizole disodium in cosmetic and pharmaceutical formulations.
Introduction to this compound
This compound, also known by its INCI name Disodium Phenyl Dibenzimidazole Tetrasulfonate, is a water-soluble organic compound utilized in sunscreen products for its ability to absorb UVA rays, with a peak absorbance in the UVA-II range around 335 nm.[1] Its photostability and high efficacy make it a critical component in broad-spectrum sun care formulations.[1] Accurate and reproducible analytical methods are essential for ensuring the quality, safety, and efficacy of products containing this active ingredient.
Comparative Analysis of Analytical Methods
The primary techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and spectrofluorimetry. The following tables summarize the typical performance characteristics of these methods based on available validation data.
Data Presentation
Table 1: Performance Characteristics of HPLC-UV Method for this compound Analysis
| Validation Parameter | Typical Acceptance Criteria | Reported Performance |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Reportable | Method Dependent |
| Limit of Quantification (LOQ) | Reportable | Method Dependent |
| Specificity | No interference at the retention time of the analyte | Peak purity demonstrated |
Data synthesized from typical HPLC method validation parameters for organic UV filters.[1]
Table 2: Performance Characteristics of a Spectrofluorimetric Method for this compound Analysis in a Biological Matrix (Urine)
| Validation Parameter | Reported Performance |
| Linearity | Not explicitly stated, but accuracy assessed over a range |
| Accuracy (% Recovery) | Assessed in spiked samples (40-200 ng/mL) |
| Precision (Mean RSD) | 7% |
| Limit of Detection (LOD) | 10 ng/mL |
| Specificity | High due to fluorescence detection |
Data from a study on the determination of this compound in urine.[2]
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in cosmetic formulations.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., acetic acid or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Set at the maximum absorption wavelength of this compound (around 335 nm).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sunscreen formulation.
-
Disperse the sample in a suitable solvent (e.g., a mixture of water and methanol).
-
Use sonication and/or mechanical shaking to ensure complete dissolution of the analyte.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the clear supernatant to a concentration within the calibrated range of the instrument.
-
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Spectrofluorimetry
This highly sensitive method is suitable for determining trace amounts of this compound, particularly in biological matrices.
-
Instrumentation: A spectrofluorometer.
-
Methodology:
-
Excitation Wavelength: 330 nm.
-
Emission Wavelength: 454 nm.
-
-
Sample Preparation (for urine samples):
-
The method can be performed with on-line solid-phase extraction (SPE) for sample clean-up and pre-concentration.
-
A strong anion exchange (SAX) microcolumn can be used to retain the analyte.
-
The analyte is then eluted and introduced into the spectrofluorometer.
-
For quantification, a standard addition calibration is often employed to compensate for matrix effects.[2]
-
-
Validation Parameters: The method's accuracy can be confirmed using spiked samples, and its precision is determined by the relative standard deviation (RSD) of replicate measurements. The limit of detection (LOD) is established based on the signal-to-noise ratio.[2]
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound by HPLC-UV.
Signaling Pathway of UV-Induced Skin Damage
This compound protects the skin by absorbing UVA radiation, thereby preventing the initiation of signaling cascades that lead to photoaging and skin damage.
Caption: Simplified signaling pathway of UV-induced skin damage.
References
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzimidazole-Based UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and safer UV absorbers is a continuous endeavor in the fields of cosmetics, materials science, and dermatological research. Benzimidazole (B57391) and its derivatives have emerged as a promising class of compounds due to their inherent ability to absorb UV radiation. Quantitative Structure-Activity Relationship (QSAR) studies play a pivotal role in accelerating the discovery and optimization of these molecules by establishing a mathematical correlation between their chemical structure and their UV-absorbing properties. This guide provides a comparative overview of the performance of various benzimidazole-based UV absorbers, supported by experimental data and detailed methodologies for key experiments.
Comparative Performance of Benzimidazole-Based UV Absorbers
The sun protection factor (SPF) is a critical measure of the effectiveness of a UV absorber. The following table summarizes the in vitro SPF values of a series of 2-arylbenzimidazole derivatives compared to the commercially available UV filter, 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA).
| Compound | Substituent at C-2 | In Vitro SPF | Critical Wavelength (λc) (nm) |
| PBSA (Reference) | Phenyl | Reference | Reference |
| 9a | 3,4-Dihydroxyphenyl | 9.83 | > PBSA |
| 9b | 3,4-Dihydroxyphenyl | - | Higher UVA/UVB ratio than 9a |
| 9c | 3,4-Dihydroxyphenyl | - | Higher UVA/UVB ratio than 9a |
| 9d | 2,3,4-Trihydroxyphenyl | > PBSA | 383 |
| 11 (Furan) | Furan | Highest | < 370 |
| 11 (Pyrrole) | Pyrrole | < Furan derivative | < 370 |
| 11 (Thiophene) | Thiophene | < Pyrrole derivative | < 370 |
Data sourced from a 2023 review on benzimidazole derivatives as UV filters.[1]
The data indicates that substitutions on the 2-aryl ring significantly influence the SPF. For instance, the presence of multiple hydroxyl groups, as in compounds 9a and 9d , leads to a higher SPF than the reference compound PBSA.[1] Furthermore, the nature of the heterocyclic ring at the 2-position also modulates the UV protection, with the furan-containing derivative showing the highest SPF among the tested five-membered heterocycles.[1]
Experimental Protocols
Synthesis of 2-Arylbenzimidazole Derivatives
A general method for the synthesis of 2-arylbenzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with a substituted benzoic acid or aldehyde. For example, the synthesis of 2-(3,4-dihydroxyphenyl)-1H-benzimidazole-5-sulfonic acid can be achieved by reacting 3,4-diaminobenzenesulfonic acid with 3,4-dihydroxybenzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) at elevated temperatures. The reaction mixture is then purified by recrystallization.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of the synthesized compounds is determined using a UV transmittance analyzer. The method involves the following steps:
-
Substrate Preparation: A uniform layer of the test compound, dissolved in a suitable solvent (e.g., ethanol), is applied to a roughened polymethyl methacrylate (B99206) (PMMA) plate at a concentration of 2 mg/cm². The solvent is allowed to evaporate completely.
-
UV Transmittance Measurement: The transmittance of UV radiation through the coated PMMA plate is measured at various wavelengths (typically from 290 to 400 nm) using a calibrated spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The SPF is calculated from the measured transmittance values using the following equation:
where:
-
E(λ) is the erythemal action spectrum.
-
S(λ) is the solar spectral irradiance.
-
T(λ) is the transmittance of the sunscreen film at wavelength λ.
The integrals are calculated over the wavelength range of 290 to 400 nm.
-
QSAR Model Development
A typical QSAR study for benzimidazole-based UV absorbers involves the following computational steps:
-
Data Set Preparation: A dataset of benzimidazole derivatives with their experimentally determined UV-absorbing activities (e.g., SPF, molar extinction coefficient) is compiled.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated using specialized software. These descriptors quantify different aspects of the molecular structure, such as:
-
Topological descriptors: Describing the connectivity of atoms.
-
Geometrical descriptors: Related to the 3D structure of the molecule.
-
Quantum-chemical descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to electronic transitions and UV absorption.
-
Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.
-
-
Model Building: A mathematical model is developed to correlate the calculated descriptors with the observed UV-absorbing activity. Multiple Linear Regression (MLR) is a commonly used technique for this purpose. The goal is to find a statistically significant equation of the form:
where D1, D2, ... Dn are the selected molecular descriptors and c0, c1, ... cn are their regression coefficients.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical methods such as cross-validation (leave-one-out or leave-n-out), external validation with a test set of compounds not used in model development, and calculation of statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
Visualizing QSAR and Structure-Activity Relationships
To better understand the workflow of a QSAR study and the key structural features influencing the UV absorption of benzimidazole derivatives, the following diagrams are provided.
References
The Critical Role of Excipients in Optimizing Bisdisulizole Disodium Sunscreen Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bisdisulizole disodium (B8443419), a water-soluble and highly photostable UVA II filter, is a valuable component in modern sunscreen formulations.[1][2][3] However, its efficacy and cosmetic elegance are not solely dependent on its intrinsic properties. The selection and combination of excipients play a pivotal role in the final product's sun protection factor (SPF), photostability, and sensory attributes. This guide provides a comparative analysis of how different formulation excipients can impact the performance of sunscreens containing Bisdisulizole disodium, supported by experimental data and detailed methodologies.
Data Presentation: The Influence of Excipients on Sunscreen Performance
The following tables summarize the potential quantitative and qualitative impacts of key excipient categories on the performance of a this compound-based sunscreen. It is important to note that the specific effects can be formulation-dependent.
Table 1: Impact of Film-Forming Polymers on SPF and Water Resistance
| Film-Forming Polymer | Concentration (%) | Expected Impact on SPF | Water Resistance | Sensory Impact |
| PVP/Eicosene Copolymer | 1-3 | Synergistic SPF increase[4] | Excellent | Can impart a tacky feel at higher concentrations |
| C30-38 Olefin/Isopropyl Maleate/MA Copolymer | 1-2 | Significant SPF enhancement[4][5] | Very Good | Provides a light, non-greasy feel[4] |
| Acrylates/Octylacrylamide Copolymer | 2-4 | Moderate SPF boost | Good | Forms a flexible film, can feel tight on the skin |
| Maleated Soybean Oil Glyceryl/Octyldodecanol Esters | 2 | Significant increase in static SPF value[6] | Good | Nature-derived, good sensory profile[6] |
Table 2: Influence of Emollients on Sensory Profile and UV Filter Performance
| Emollient | Polarity | Impact on UVA Protection | Spreadability | Greasiness |
| Dibutyl Adipate | High | Optimizes UVA protection[7][8] | High | Low |
| C12-15 Alkyl Benzoate | High | Favorable for UVA protection[7][8] | High | Low to Moderate |
| Caprylic/Capric Triglyceride | Medium | Moderate UVA protection | Medium | Moderate |
| Dicaprylyl Carbonate | Low | Decreased UVA protection[7][8] | High | Low |
Table 3: Role of Rheology Modifiers in Formulation Stability and Application
| Rheology Modifier | Typical Use Level (%) | Effect on Viscosity | Suspension of UV Filters | Sensory Feel |
| Carbomer | 0.2-0.5 | High | Excellent | Can feel sticky if not neutralized properly |
| Xanthan Gum | 0.5-1.5 | High | Good | Can have a slightly stringy texture |
| Acrylates/C10-30 Alkyl Acrylate Crosspolymer | 0.1-0.5 | High | Excellent | Shear-thinning, pleasant application |
| Silica | 1-5 | Moderate | Good | Can provide a matte finish |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sunscreen performance. Below are protocols for key experiments.
In Vitro Sun Protection Factor (SPF) Determination
This method is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.[9][10]
-
Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used to mimic the surface of the skin.[11][12] Two types of plates, molded and sandblasted, are often used together in a "double plate" approach for more reliable measurements.[11]
-
Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied uniformly onto the PMMA plate.[10] Automated application using a robotic system can ensure reproducibility.[11]
-
Drying: The sunscreen film is allowed to dry for a defined period.
-
Initial Spectrophotometric Measurement: The absorbance of the sunscreen-coated plate is measured from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[10]
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.
-
Final Spectrophotometric Measurement: The absorbance is measured again post-irradiation.[13]
-
SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum.[10][13]
Photostability Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the stability of this compound.[1]
-
Sample Preparation: A solution of the sunscreen formulation is prepared in a suitable solvent.
-
Initial Analysis: The initial concentration of this compound is determined using a validated HPLC method. A C18 column is typically effective for separation.[1] The mobile phase is often a gradient mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol.[1]
-
UV Exposure: The sunscreen formulation is exposed to a controlled dose of UV radiation in a photostability chamber.
-
Post-Exposure Analysis: The concentration of this compound is measured again using the same HPLC method.
-
Degradation Calculation: The percentage of degradation is calculated by comparing the initial and final concentrations.
Sensory Evaluation
A trained sensory panel is used to assess the cosmetic attributes of the formulations.[14][15]
-
Panelist Training: A panel of trained judges (e.g., 12 individuals) is used to evaluate the sensory attributes.[14]
-
Sample Application: A standardized amount of each formulation is applied to the inner forearm of the panelists.[16]
-
Attribute Evaluation: Panelists rate various sensory attributes such as spreadability, absorption, oiliness, stickiness, and residual feel on a structured scale (e.g., a 5-point Just-About-Right scale).[14][16]
-
Data Analysis: The results are statistically analyzed to identify significant differences between formulations.[17]
Visualizing the Impact: Workflows and Relationships
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships between excipients and sunscreen performance.
Caption: Workflow for In Vitro SPF Determination.
Caption: Logical Relationship of Excipients and Performance.
References
- 1. This compound | UV Absorber For Research [benchchem.com]
- 2. This compound [benchchem.com]
- 3. UVA absorber this compound used for water-based sunscreen lotions [handom-chem.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Film-formers enhance water resistance and SPF in sun care products | Semantic Scholar [semanticscholar.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of emollients on UV filter absorbance and sunscreen efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. alsglobal.com [alsglobal.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative sensory and instrumental analyses and principal components of commercial sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kao Chemicals EU [kaochemicals-eu.com]
- 17. Sensory Evaluation and Oxidative Stability of a Suncream Formulated with Thermal Spring Waters from Ourense (NW Spain) and Sargassum muticum Extracts | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Bisdisulizole Disodium: A Safety and Operations Guide
For researchers, scientists, and drug development professionals handling Bisdisulizole disodium (B8443419), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Bisdisulizole disodium with appropriate personal protective equipment (PPE). According to safety data sheets, this includes protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1][2] In case of a spill, do not let the product enter drains.[1] Spilled material should be swept up, shoveled, and placed in suitable, closed containers for disposal.[1]
Core Disposal Procedure
The primary and recommended method for the disposal of this compound, whether it is surplus, non-recyclable, or waste material, is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in a manner that is compliant with all applicable environmental regulations. Contaminated packaging should be disposed of in the same manner as the unused product.[1]
Summary of Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Parameter | Information | Source |
| Hazard Classifications | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3) | [1] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Environmental Precautions | Do not let product enter drains. | [1] |
| Transport Information | Not classified as dangerous goods for transport. | [1][2] |
Experimental Protocols for Chemical Degradation (For Specialist Consideration)
While professional disposal is the standard, research into the degradation of structurally similar compounds, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), suggests potential chemical degradation pathways. These methods are complex, require specialized equipment and expertise, and should not be attempted for routine laboratory disposal. They are presented here for informational purposes for professionals in chemical waste management.
Studies have shown that PBSA can be degraded through advanced oxidation processes, such as UV irradiation in the presence of hydrogen peroxide (H2O2) or chlorine.[3][4] The degradation rate is influenced by factors like pH, with more effective degradation observed in alkaline (pH 12) and acidic (pH 4) conditions.[3] Direct photolysis and reactions with hydroxyl (•OH) and chlorine (•Cl) radicals are the primary mechanisms of degradation.[4][5]
Neutralization of the sulfonic acid groups is another potential step in treatment. This can be achieved by carefully reacting the compound with a base, such as sodium hydroxide (B78521) (caustic soda), to form a salt and water.[6][7] This process must be performed with extreme caution due to the potential for a violent reaction.[7]
It must be reiterated that these chemical degradation methods are not a substitute for professional waste disposal and should only be considered by qualified personnel with the appropriate safety infrastructure.
Environmental Fate and Ecotoxicity
There is limited specific data available on the ecotoxicity, persistence, and bioaccumulation of this compound itself.[1][2] However, as a water-soluble organic compound used as a UV filter, it is part of a class of substances considered emerging contaminants of potential concern for aquatic environments.[8][9] Benzimidazole derivatives, as a broader category, are known to have applications as fungicides and can be environmental pollutants.[1][2] Therefore, preventing the entry of this compound into waterways is a critical aspect of its proper disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. proakademia.eu [proakademia.eu]
- 4. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. capitalresin.com [capitalresin.com]
- 7. laballey.com [laballey.com]
- 8. Summary - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Bisdisulizole Disodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Bisdisulizole disodium (B8443419), including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling Bisdisulizole disodium, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield may also be necessary. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves. Inspect gloves prior to use and use proper glove removal technique. | Not specified in search results. |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator. Ensure adequate ventilation. | Not specified in search results. |
Note: While specific material recommendations for gloves and clothing were not available in the provided search results, it is best practice to consult with safety suppliers to select materials resistant to the specific chemical composition of the substance being handled.
Operational and Handling Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated place.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from foodstuff containers or incompatible materials.[1]
-
Store under an inert atmosphere at 2-8°C.[2]
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is necessary.
Accidental Release Measures:
-
Evacuate personnel to safe areas.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]
-
Contain the spill, and then collect with suitable, non-combustible absorbent material and place in a container for disposal according to local regulations.[1]
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][2]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1]
-
In all cases of exposure, consult a physician.[2]
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.
-
Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1] Dispose of as unused product.[2]
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural steps for safely managing a spill of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
